Technical Guide: Synthesis of 1,4-Oxathiane 4-oxide from Ethylene Glycol
Executive Summary This guide details the stepwise synthesis of 1,4-oxathiane 4-oxide starting from ethylene glycol . The 1,4-oxathiane scaffold is a critical heterocyclic core found in various pharmaceutical agents and i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the stepwise synthesis of 1,4-oxathiane 4-oxide starting from ethylene glycol . The 1,4-oxathiane scaffold is a critical heterocyclic core found in various pharmaceutical agents and is a known metabolite of sulfur-containing compounds.
The synthesis is divided into two phases:
Core Construction: Acid-catalyzed dehydration of thiodiglycol (derived from ethylene glycol).
Selective Oxidation: Controlled oxidation of the sulfide to the sulfoxide using Sodium Periodate (NaIO₄) to prevent over-oxidation to the sulfone.
Critical Safety & Regulatory Notice:
One of the key intermediates, Thiodiglycol (Bis(2-hydroxyethyl) sulfide) , is a Schedule 2 Chemical Weapon Precursor (CWC) due to its historical use in manufacturing sulfur mustard. Researchers must verify local compliance (e.g., CWC declarations, EAR export controls) before procuring or synthesizing this intermediate.
Part 1: Retrosynthetic Analysis & Workflow
The synthetic strategy relies on the dehydration of a symmetric diol sulfide followed by a chemoselective oxidation.
Figure 1: Retrosynthetic pathway from Ethylene Glycol to 1,4-Oxathiane 4-oxide.
Mechanism: Two equivalents of 2-chloroethanol react with one equivalent of sulfide anion (
) in an fashion.
Step 2: Cyclization to 1,4-Oxathiane
The formation of the six-membered ring is achieved via acid-catalyzed dehydration. This is an entropy-driven process where removing water drives the equilibrium toward the cyclic ether.
Setup: A round-bottom flask equipped with a fractional distillation column.
Procedure:
Mix thiodiglycol and acid catalyst.
Heat the mixture to 160–180°C.
The product, 1,4-oxathiane (bp 147°C), co-distills with water.
Purification: Separate the organic layer from the distillate. Dry over
and redistill to obtain pure 1,4-oxathiane.
Yield: Typically 50–70%.
Expertise Note: Using
is preferred over concentrated to minimize charring and polymerization side reactions (tar formation) common with sulfur-containing glycols.
Part 3: Selective Oxidation to 1,4-Oxathiane 4-oxide
The challenge in this step is stopping the oxidation at the sulfoxide (
) stage without proceeding to the sulfone ().
Why Sodium Periodate (
)?
Unlike Hydrogen Peroxide (
) or mCPBA, which are aggressive and often yield mixtures of sulfoxide and sulfone, Sodium Periodate is highly selective. It oxidizes sulfides to sulfoxides via a cyclic periodate intermediate that sterically hinders further oxidation under controlled conditions.
Experimental Protocol
Table 1: Reaction Components
Component
Role
Stoichiometry
Notes
1,4-Oxathiane
Substrate
1.0 equiv
Dissolved in solvent
Sodium Periodate
Oxidant
1.05 equiv
Slight excess ensures conversion
Methanol/Water
Solvent
1:1 ratio
Solubilizes both organic sulfide and inorganic salt
Step-by-Step Methodology:
Preparation: Dissolve 1,4-oxathiane (10 mmol, 1.04 g) in 20 mL of Methanol (
).
Oxidant Solution: Dissolve Sodium Periodate (
, 10.5 mmol, 2.25 g) in 20 mL of water.
Addition: Cool the sulfide solution to 0°C (ice bath). Add the periodate solution dropwise over 30 minutes.
Reasoning: Low temperature suppresses the kinetic energy required for the second oxidation step (sulfoxide
sulfone).
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight (12 hours).
Monitoring: Monitor via TLC (SiO2, EtOAc/Hexane). The sulfoxide is significantly more polar than the starting sulfide.
Workup:
Filter off the precipitated Sodium Iodate (
) byproduct.
Extract the filtrate with Dichloromethane (
, 3 x 20 mL).
Dry organic layers over Sodium Sulfate (
) and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (Gradient: 100%
5% /).
Part 4: Stereochemical Analysis (Expertise & Logic)
Upon oxidation, the sulfur atom becomes a chiral center (in the context of the ring conformation). 1,4-Oxathiane 4-oxide exists in equilibrium between two chair conformers:
Axial Sulfoxide: Oxygen atom points "up/down" (axial).
Equatorial Sulfoxide: Oxygen atom points "out" (equatorial).
Figure 2: Conformational equilibrium of the sulfoxide group.
Technical Insight:
In 1,4-oxathiane 4-oxide, the axial conformer is often unexpectedly stable due to the anomeric effect (interaction between the sulfur lone pair and the antibonding orbitals of the ring C-C bonds) and transannular electrostatic attraction between the sulfoxide oxygen and the ring oxygen (O...S dipole interaction). However, in protic solvents (like the MeOH/Water used in synthesis), hydrogen bonding can stabilize the equatorial form. The product obtained is typically a thermodynamic mixture, but the axial conformer is a significant component, distinguishing it from simple cyclohexane derivatives where equatorial is strictly dominant.
References
Synthesis of 1,4-Oxathiane
Black, R. M., et al. "Metabolism of Thiodiglycol (2,2'-thiobis-ethanol): Sulfoxide and Sulfone Formation." Xenobiotica, 1993.
Wikipedia Entry: 1,4-Oxathiane.Link (General properties and historic synthesis from glycol derivatives).
Oxidation Protocols
Leonard, N. J., & Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 1962.
Golchoubian, H., & Hosseinpoor, F.[1] "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." Molecules, 2007.[1][2] Link (Alternative green chemistry approach).
Safety & Regulation
Organisation for the Prohibition of Chemical Weapons (OPCW). "Schedule 2 Chemicals." Link (Defines Thiodiglycol as a controlled substance).
An In-depth Technical Guide to 1,4-Oxathiane 4-oxide: Structure, Properties, and Synthetic Utility
Introduction Within the landscape of heterocyclic chemistry, sulfur-containing scaffolds represent a cornerstone for innovation in drug discovery, agrochemicals, and materials science. Among these, 1,4-Oxathiane 4-oxide,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Within the landscape of heterocyclic chemistry, sulfur-containing scaffolds represent a cornerstone for innovation in drug discovery, agrochemicals, and materials science. Among these, 1,4-Oxathiane 4-oxide, a saturated six-membered heterocycle containing both sulfur and oxygen atoms, stands out as a versatile synthetic intermediate. The introduction of a chiral sulfoxide group into the stable oxathiane ring imparts unique stereochemical and electronic properties, making it a valuable building block for accessing more complex molecular architectures. This guide provides a comprehensive technical overview of 1,4-Oxathiane 4-oxide, detailing its chemical structure, physicochemical properties, synthesis, and core reactivity, with a focus on its practical application for researchers and development professionals.
Chemical Structure and Stereochemistry
1,4-Oxathiane 4-oxide possesses a heterocyclic ring where an oxygen atom is at position 1 and a sulfoxide group is at position 4.[1] The molecule has the chemical formula C₄H₈O₂S and a molecular weight of approximately 120.17 g/mol .[2]
The stereochemistry of the sulfoxide group is a defining feature. Spectroscopic studies, including infrared, Raman, and carbon magnetic resonance, have indicated that the 1,4-oxathiane ring predominantly adopts a chair conformation.[3][4] In this stable conformation, the sulfinyl oxygen atom preferentially occupies the axial position.[3] This preference is a result of the complex interplay of steric and electronic effects within the ring system. The chirality at the sulfur atom means the molecule can exist as two enantiomers, a critical consideration in asymmetric synthesis and the development of chiral drugs.
Caption: Chair conformation of 1,4-Oxathiane 4-oxide with axial sulfoxide.
Physicochemical Properties
The physical and chemical properties of 1,4-Oxathiane 4-oxide are critical for its handling, storage, and application in synthesis. It is a colorless liquid at room temperature.[5] A summary of its key properties is presented below.
The most direct and common route to 1,4-Oxathiane 4-oxide is the selective oxidation of its parent sulfide, 1,4-Oxathiane. The key challenge in this transformation is to prevent over-oxidation to the corresponding sulfone, 1,4-Oxathiane 4,4-dioxide. A variety of oxidizing agents can be employed, but controlled conditions are paramount for achieving high selectivity and yield.
Common oxidizing agents for this conversion include sodium periodate or hydrogen peroxide.[1] A transition-metal-free approach using hydrogen peroxide in glacial acetic acid is particularly attractive due to its "green" credentials, simplicity, and high selectivity for the sulfoxide.
Caption: General workflow for the synthesis of 1,4-Oxathiane 4-oxide.
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol is adapted from a general method for the selective oxidation of sulfides.[6]
Materials:
1,4-Oxathiane (1.0 eq)
Glacial Acetic Acid
Hydrogen Peroxide (30% aqueous solution, 4.0 eq)
Sodium Hydroxide solution (4 M)
Dichloromethane (CH₂Cl₂)
Anhydrous Sodium Sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting sulfide, 1,4-Oxathiane, in glacial acetic acid (e.g., 1 mL of acid per 1 mmol of sulfide).
To this stirring solution, add 30% hydrogen peroxide slowly (dropwise) at room temperature. An exothermic reaction may be observed.
Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfide is completely consumed.
Upon completion, carefully neutralize the resulting solution by the slow addition of 4 M aqueous sodium hydroxide until the pH is approximately 7-8.
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,4-Oxathiane 4-oxide.
The product can be further purified by recrystallization or chromatography if necessary.
Causality and Control: The use of glacial acetic acid as a solvent facilitates the oxidation process. The key to selectivity is the careful control of stoichiometry and temperature. Adding the oxidant slowly at room temperature prevents a runaway reaction and minimizes the formation of the sulfone byproduct.[6]
Chemical Reactivity
The reactivity of 1,4-Oxathiane 4-oxide is dominated by the sulfoxide functional group. It serves as a pivotal intermediate, allowing for facile conversion to either the corresponding sulfide or sulfone.
Oxidation to Sulfone: The sulfoxide can be readily oxidized to 1,4-Oxathiane 4,4-dioxide (a sulfone) using stronger oxidizing agents or more forcing conditions (e.g., excess hydrogen peroxide at elevated temperatures).[1][7] This sulfone is a valuable synthon in its own right, finding use in medicinal and agricultural chemistry.[7]
Reduction to Sulfide: The sulfoxide can be reduced back to the parent sulfide, 1,4-Oxathiane, using various reducing agents. This transformation is useful if the sulfoxide was used as a directing group or for temporary protection of the sulfur atom.
An In-Depth Technical Guide to the Fundamental Reactions of 1,4-Oxathiane 4-Oxide Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the synthesis and core reactions of 1,4-oxat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Fundamental Reactions of 1,4-Oxathiane 4-Oxide
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis and core reactions of 1,4-oxathiane 4-oxide, a heterocyclic sulfoxide of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings and practical applications of this versatile compound.
Introduction to 1,4-Oxathiane 4-Oxide
1,4-Oxathiane 4-oxide is a saturated six-membered heterocyclic compound featuring an oxygen atom at position 1 and a sulfoxide group at position 4.[1][2] The presence of the polar sulfoxide group within the stable oxathiane ring imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis. Its chemistry is dominated by the sulfur center, which can be readily oxidized or reduced, and the adjacent methylene protons, which are activated for reactions such as the Pummerer rearrangement. Understanding these fundamental transformations is crucial for leveraging this molecule in the construction of more complex chemical architectures, including those found in pharmaceuticals and agrochemicals.[3][4][5]
Synthesis: Oxidation of 1,4-Oxathiane
The most direct and common route to 1,4-oxathiane 4-oxide is through the controlled oxidation of its parent sulfide, 1,4-oxathiane. The choice of oxidant is critical to prevent over-oxidation to the corresponding sulfone (1,4-oxathiane 4,4-dioxide).
Causality in Oxidant Selection: Mild oxidizing agents are preferred as they are selective for the conversion of sulfide to sulfoxide without significant formation of the sulfone byproduct. Reagents like sodium periodate (NaIO₄) or calcium hypochlorite (Ca(OCl)₂) are frequently employed for this purpose due to their efficacy under controlled conditions.[1] The reaction is typically performed in a protic solvent, such as aqueous methanol, to facilitate the dissolution of the reagents and moderate the reaction.
Experimental Protocol: Synthesis of 1,4-Oxathiane 4-Oxide
Dissolution: Dissolve 1,4-oxathiane (1 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add a solution of sodium periodate (1.1 equivalents) in water to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
Workup: Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate byproduct.
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the remaining aqueous solution with a suitable organic solvent, such as dichloromethane or chloroform (3 x volume of aqueous layer).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,4-oxathiane 4-oxide. Further purification can be achieved by column chromatography or recrystallization.
Core Reactions of the Sulfoxide Moiety
The reactivity of 1,4-oxathiane 4-oxide is centered around the sulfoxide group, which serves as a versatile functional handle for a variety of chemical transformations.
Oxidation to 1,4-Oxathiane 4,4-Dioxide (Sulfone)
Further oxidation of the sulfoxide yields the highly stable 1,4-oxathiane 4,4-dioxide, also known as p-thioxane sulfone.[6][7] This sulfone is a valuable intermediate in its own right, used in the synthesis of specialty polymers and pharmaceuticals.[5]
Reaction Conditions: Stronger oxidizing agents or harsher conditions are required for this transformation compared to the sulfide-to-sulfoxide oxidation. Reagents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate can be used. The increased stability of the sulfone functional group makes this reaction thermodynamically favorable.
The sulfoxide can be reduced back to the parent sulfide, 1,4-oxathiane. This transformation is useful when the sulfoxide is used as a temporary activating group or when the sulfide is the desired final product.
Reaction Conditions: A variety of reducing agents can effect this change, including phosphorus-based reagents or certain metal hydrides. The choice of reagent depends on the presence of other functional groups in the molecule.
The Pummerer Rearrangement
The Pummerer rearrangement is a hallmark reaction of sulfoxides, converting them into α-acyloxy thioethers in the presence of an acid anhydride, most commonly acetic anhydride (Ac₂O).[8][9][10] This reaction is a powerful tool for introducing functionality at the carbon atom alpha to the sulfur.
Mechanistic Rationale: The reaction is initiated by the acylation of the nucleophilic sulfoxide oxygen by acetic anhydride.[8][9] This creates a good leaving group. A base, typically the acetate ion generated in the first step, then abstracts a proton from the α-carbon, leading to the elimination of acetic acid and the formation of a key electrophilic thial intermediate (a sulfonium ion).[8][9] Finally, nucleophilic attack by the acetate ion on this intermediate yields the α-acetoxy thioether product.[8]
1,4-Oxathiane 4-oxide: A Technical Monograph on Discovery, Structure, and Application
[1][2][3][4][5] Executive Summary 1,4-Oxathiane 4-oxide (also known as 1,4-oxathiane sulfoxide; CAS: 109-03-5) represents a critical heterocyclic core in the study of sulfur stereochemistry and conformational analysis.[1...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
1,4-Oxathiane 4-oxide (also known as 1,4-oxathiane sulfoxide; CAS: 109-03-5) represents a critical heterocyclic core in the study of sulfur stereochemistry and conformational analysis.[1][2][3][4][5] Unlike its carbocyclic analog cyclohexane, or its symmetric heterocyclic cousin 1,4-dioxane, this compound introduces significant electronic asymmetry due to the presence of both oxygen and sulfur atoms in the ring.[1][2][3][4][5] This guide synthesizes the historical discovery, definitive structural analysis, and practical applications of 1,4-oxathiane 4-oxide, tailored for researchers in medicinal chemistry and organic synthesis.[1][2][3][4][5]
Part 1: Historical Genesis & Synthetic Evolution[1][2][3][4][5]
The history of 1,4-oxathiane 4-oxide is inextricably linked to the development of sulfur heterocycle chemistry in the early 20th century.[1][2][3][4][5] While the parent compound, 1,4-oxathiane, was first synthesized in 1912 by Clarke via the reaction of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-diiodoethyl ether with potassium sulfide [1], the controlled isolation of the monoxide (sulfoxide) required the development of more precise oxidation reagents to prevent over-oxidation to the sulfone.[1][2][4][5]
The Synthetic Pathway
The synthesis of the 4-oxide is a delicate balance.[1][2][3][4][5] Standard oxidation with excess hydrogen peroxide yields the thermodynamically stable 1,4-oxathiane 4,4-dioxide (sulfone).[1][2][3][4][5] The selective synthesis of the sulfoxide requires stoichiometric control and specific reagents.[1][2][3][4][5]
Core Synthesis Workflow (DOT Diagram)
The following pathway illustrates the stepwise oxidation and the branching potential for over-oxidation.
Figure 1: Stepwise oxidation pathway of 1,4-oxathiane.[1][2][3][4][5] Selective oxidation yields the target sulfoxide.[1][2][3][4][5]
Part 2: Structural & Conformational Analysis[1][2][3][4][5]
The most scientifically significant aspect of 1,4-oxathiane 4-oxide is its conformational behavior.[1][2][3][4][5] This molecule serves as a textbook model for understanding the interplay between steric hindrance , dipole-dipole interactions , and the anomeric effect in six-membered heterocycles.[1][2][3][4][5]
The Conformational Equilibrium
Like cyclohexane, 1,4-oxathiane 4-oxide adopts a chair conformation.[1][2][3][4][5][6] However, the substituent on the sulfur (the oxygen atom) can adopt either an axial or equatorial position.[1][2][3][4][5]
Axial Conformer : Stabilized by the anomeric effect (interaction between the sulfur lone pair and the S-O antibonding orbital) and favorable dipole alignment relative to the ring oxygen.[1][2][3][4][5]
The Frieze & Evans Breakthrough (1975)
The definitive study on this equilibrium was published by Donna M. Frieze and Slayton A. Evans in The Journal of Organic Chemistry [2].[1][2][3][4][5] Using Carbon-13 NMR spectroscopy at low temperatures, they analyzed the conformational preference of the S-oxide bond.[1][2][3][4][5]
Key Insight : Unlike simple alkyl-substituted cyclohexanes where the equatorial position is heavily favored, 1,4-oxathiane 4-oxide exhibits a significant preference for the axial conformer.[1][2][3][4][5]
Reasoning : The dipole of the C-O-C ether linkage and the S=O sulfoxide bond are better opposed in the axial conformation, reducing net dipolar repulsion.[1][2][3][4][5] Additionally, the attractive transannular interaction stabilizes the axial form.[1][2][3][4][5]
Figure 2: Conformational equilibrium of 1,4-oxathiane 4-oxide.[1][2][3][4][5] The axial conformer is favored due to electronic effects.[1][2][3][4][5]
Part 3: Applications in Drug Development[1][2][3][4][5]
For the medicinal chemist, 1,4-oxathiane 4-oxide offers a unique scaffold for bioisosteric replacement.[1][2][3][4][5]
Solubility Modulation
Replacing a cyclohexane or phenyl ring with the 1,4-oxathiane 4-oxide core significantly increases water solubility due to the hydrogen-bond accepting capability of the sulfoxide oxygen (S=O) and the ether oxygen.[1][2][3][4][5]
Metabolic Stability
The sulfoxide moiety is a "metabolic handle."[1][2][3][4][5] It can be:
Reduced back to the sulfide (reductive metabolism in the gut).[1][2][3][4][5]
Oxidized to the sulfone (oxidative metabolism by CYP450).[1][2][3][4][5]
This tunability allows drug developers to design prodrugs or modulate the half-life of a compound by adjusting the redox susceptibility of the sulfur center.[1][2][3][4][5]
Bioisosterism
It serves as a non-planar, polar isostere for morpholine .[1][2][3][4][5] While morpholine is a common basic solubilizing group, 1,4-oxathiane 4-oxide is non-basic, preventing lysosomal trapping and altering the pKa profile of the parent drug molecule.[1][2][3][4][5]
Part 4: Experimental Protocol
Synthesis of 1,4-Oxathiane 4-oxide via Periodate Oxidation
This protocol ensures mono-oxidation without contaminating sulfone formation.[1][2][3][4][5]
Preparation : Dissolve sodium periodate (NaIO4) in water at 0°C.
Addition : Add a solution of 1,4-oxathiane in methanol dropwise to the periodate solution over 30 minutes. Maintain temperature < 5°C to prevent over-oxidation.[1][2][3][4][5]
Reaction : Stir the mixture at 0°C for 4 hours. Monitor by TLC (stain with KMnO4; sulfoxide is polar and trails the starting material).[1][2][3][4][5]
Workup : Filter off the precipitated sodium iodate (NaIO3).[1][2][3][4][5] Extract the filtrate with Chloroform (CHCl3) x 3.[1][2][3][4][5]
Purification : Dry the organic layer over MgSO4 and concentrate in vacuo. The product is typically a hygroscopic solid or viscous oil that can be recrystallized from ether/hexane if solid.[1][2][3][4][5]
Clarke, H. T. (1912).[1][2][3][4][5] "XLII.—The relation between residual affinity and chemical constitution. Part III. Some heterocyclic compounds." Journal of the Chemical Society, Transactions, 101, 1788-1809.[1][2][3][4][5] Link
Frieze, D. M., & Evans, S. A. (1975).[1][2][3][4][5] "Conformational aspects of 1,4-oxathiane S-oxide by carbon magnetic resonance spectroscopy." The Journal of Organic Chemistry, 40(18), 2690–2693.[1][2][3][4][5] Link[1][2][3][4][5]
Roux, M. V., et al. (2007).[1][2][3][4][5] "Calorimetric and Computational Study of 1,3- and 1,4-Oxathiane Sulfones." The Journal of Organic Chemistry, 72(4), 1143-1147.[1][2][3][4][5] Link[1][2][3][4][5]
Thermal Stability and Decomposition of 1,4-Oxathiane 4-oxide: A Technical Guide
This guide provides an in-depth technical analysis of the thermal stability and decomposition mechanisms of 1,4-Oxathiane 4-oxide .[1] It is designed for researchers and drug development professionals requiring rigorous...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the thermal stability and decomposition mechanisms of 1,4-Oxathiane 4-oxide .[1] It is designed for researchers and drug development professionals requiring rigorous mechanistic insight and experimental protocols.[1]
Executive Summary
1,4-Oxathiane 4-oxide (CAS: 109-03-5) is a heterocyclic sulfoxide intermediate often encountered in the synthesis of sulfur-containing pharmaceuticals and agrochemicals.[1] Unlike its oxidized counterpart (1,4-oxathiane 4,4-dioxide, or sulfone), which exhibits high thermal stability (mp ~132°C, sublimation stable), the 4-oxide (sulfoxide) is thermally labile.[1]
Its primary decomposition pathway is a stereoselective thermal elimination (Ei mechanism) , driven by the conformational accessibility of the sulfinyl oxygen to
-hydrogens. This guide details the conformational gating of this reaction, the specific ring-opening degradation products, and validated protocols for stability assessment.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
The thermal stability of 1,4-oxathiane 4-oxide is dictated by its conformational dynamics.[1] The six-membered heterocycle exists in a chair conformation where the sulfoxide oxygen can adopt either an axial or equatorial position.[1]
Conformational Analysis (The Stability Gate)
The stability of cyclic sulfoxides is governed by the anomeric effect and 1,3-diaxial interactions .
Axial Preference: In 1,4-oxathiane 4-oxide, the S=O bond exhibits a preference for the axial orientation due to the attractive gauche effect between the S=O bond and the ring C-C bonds, similar to thiane 1-oxide.[1]
Thermal Implications: The Ei elimination mechanism requires a syn-coplanar arrangement between the sulfinyl oxygen and a
-hydrogen.[1] This geometry is readily accessible in the axial conformer but energetically penalized in the equatorial conformer. Therefore, the axial conformer is the "reactive species" for decomposition.[1]
Property
Value / Description
CAS Number
109-03-5
Molecular Formula
Molecular Weight
120.17 g/mol
Predicted Decomposition
Onset typically 100°C – 130°C (based on cyclic sulfoxide pyrolysis)
Primary Degradation
Ring opening via -elimination
Thermal Decomposition Mechanism[1]
The decomposition of 1,4-oxathiane 4-oxide is not a random bond homolysis but a concerted pericyclic reaction.[1]
The Ei Mechanism (Elimination Internal)
Upon heating, the sulfoxide undergoes an intramolecular syn-elimination .[1][2] The sulfinyl oxygen abstracts an axial
-proton (at C3 or C5), forming a five-membered cyclic transition state.[1]
Transition State: The axial S=O oxygen aligns with the axial
C-S Bond Cleavage: As the proton is transferred, the C-S bond breaks, and a double bond forms between C3 and C4 (or C4 and C5).
Ring Opening: Unlike acyclic sulfoxides which form alkenes and discrete sulfenic acids, the cyclic constraint of 1,4-oxathiane leads to ring opening .[1] The product is an acyclic sulfenic acid (e.g., S-(2-vinyloxyethyl) sulfenic acid).[1]
Fate of the Sulfenic Acid
The transient sulfenic acid intermediate (
) is highly reactive and undergoes immediate secondary transformations:
Dehydration: Condensation of two sulfenic acid molecules to form a thiosulfinate (
T_onset: Expect mass loss onset between 100°C and 130°C .[1]
MS Signals: Monitor
for water (18, dehydration), (64, oxidative breakdown), and characteristic vinyl ether fragments.[1]
Validation Criteria: If mass loss occurs <100°C, check for residual solvent or moisture.[1] The decomposition step should be sharp and distinct.
DSC (Differential Scanning Calorimetry)
Objective: Quantify the heat of decomposition (exothermicity) to assess safety risks.
Sample: 2–4 mg in a gold-plated high-pressure crucible (to contain volatiles and measure total energy).
Method: Ramp 5°C/min from 20°C to 250°C.
Risk Assessment:
A broad exotherm starting >100°C indicates thermal decomposition.[1]
Calculate
(J/g).[1] If J/g, the material poses a potential runaway hazard in bulk processing.
Implications for Drug Development[5]
Formulation Stability
Solid State: 1,4-Oxathiane 4-oxide is hygroscopic.[1] Moisture lowers the activation energy for degradation by stabilizing the polar transition state. Store under desiccant at <25°C.
Solution State: Avoid protic solvents at elevated temperatures.[1] Protic solvents can facilitate proton transfer, accelerating the elimination reaction.[1]
Metabolite Safety
In biological systems, the 1,4-oxathiane ring is often oxidized to the sulfone (4,4-dioxide) by CYP450 enzymes.[1]
Toxicology: The sulfoxide is a "soft" electrophile. While less reactive than acyclic vinyl sulfoxides, its potential to ring-open into reactive sulfenic acids suggests it may act as a hapten (protein sensitizer) if metabolic clearance is slow.[1]
Strategy: Prioritize oxidation to the sulfone (1,4-oxathiane 4,4-dioxide) in lead optimization.[1] The sulfone cannot undergo Ei elimination (no lone pair on sulfur) and is metabolically robust.
References
National Institute of Standards and Technology (NIST). 1,4-Oxathiane 4,4-dioxide Properties and Thermodynamics.[1] NIST Chemistry WebBook, SRD 69.[1]
Trost, B. M., et al. Sulfoxide Elimination-Oxidation to Enones.[1] Journal of the American Chemical Society, 1976.[1] (Foundational mechanism for sulfoxide Ei elimination).[1][2]
The Dual Nature of Sulfur: An In-Depth Technical Guide to Electrophilic and Nucleophilic Reactions at the Sulfur Center
For Researchers, Scientists, and Drug Development Professionals Introduction Sulfur, a multifaceted element residing in the third period of the periodic table, holds a unique and pivotal position in the landscape of chem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur, a multifaceted element residing in the third period of the periodic table, holds a unique and pivotal position in the landscape of chemistry and pharmacology. Its ability to exist in a wide range of oxidation states, from -2 to +6, and its characteristic polarizability bestow upon it a rich and diverse reactivity.[1][2][3] This versatility is harnessed in a vast array of biological processes and is a cornerstone in the design and synthesis of numerous therapeutic agents.[4][5][6] Over a third of the top-selling drugs in 2019 contained at least one sulfur atom, a testament to the element's significance in medicinal chemistry.[4] This guide provides a comprehensive exploration of the core principles governing electrophilic and nucleophilic reactions at the sulfur center, offering insights into the causality behind its reactivity and providing practical guidance for the laboratory setting.
Fundamental Principles of Sulfur's Reactivity
The chemical behavior of sulfur is fundamentally dictated by its electronic configuration and its position in the periodic table. Understanding these principles is paramount to predicting and controlling its reactions.
The Polarizable Electron Cloud
As a third-period element, sulfur possesses a larger atomic radius and more diffuse valence electrons compared to its second-period counterpart, oxygen.[7][8] This results in a highly polarizable electron cloud, meaning the electron distribution around the sulfur atom is easily distorted by an external electric field, such as that of an approaching reactant.[7][8][9] This high polarizability is a key factor in sulfur's enhanced nucleophilicity compared to oxygen in many contexts, even though oxygen is more electronegative.[7][10]
The Role of d-Orbitals
While a topic of some debate, the availability of vacant 3d-orbitals in sulfur is often invoked to explain its ability to accommodate an expanded octet, particularly in higher oxidation states such as in sulfoxides and sulfones.[10][11] This allows for the formation of hypervalent species and contributes to the stabilization of transition states and intermediates in various reactions.[11] The involvement of d-orbitals in p-d bonding is also thought to play a role in the nature of the sulfur-oxygen double bond in sulfoxides and sulfones.[10]
Oxidation States: A Spectrum of Reactivity
The reactivity of an organosulfur compound is profoundly influenced by the oxidation state of the sulfur atom.[2][12] In its most reduced form (oxidation state -2), as seen in thiols and sulfides, the sulfur atom is electron-rich and typically acts as a nucleophile.[10][13] Conversely, in higher oxidation states, such as in sulfonyl chlorides (+6), the sulfur atom is electron-deficient and serves as an electrophilic center. This spectrum of reactivity is summarized in the table below.
Sulfur Functional Group
Oxidation State
Typical Reactivity
Thiol (R-SH)
-2
Nucleophilic
Sulfide (R-S-R')
-2
Nucleophilic
Disulfide (R-S-S-R')
-1
Electrophilic at sulfur
Sulfoxide (R-S(=O)-R')
0
Nucleophilic at sulfur, Electrophilic at sulfur upon activation
Sulfone (R-S(=O)₂-R')
+4
Generally inert, can be electrophilic
Sulfonyl Halide (R-SO₂-X)
+6
Highly Electrophilic
Nucleophilic Reactions at the Sulfur Center
In its lower oxidation states, the sulfur atom is a potent nucleophile, readily participating in a variety of bond-forming reactions.
Thiols and Thiolates: Potent Nucleophiles
Thiols (R-SH) are the sulfur analogs of alcohols and are significantly more acidic, with pKa values typically ranging from 8 to 11, compared to 16 to 18 for alcohols.[11][14] This increased acidity facilitates the formation of thiolate anions (R-S⁻), which are excellent nucleophiles.[10]
2.1.1. Sngcontent-ng-c3009699313="" class="ng-star-inserted">N2 Reactions: Thiolates are highly effective nucleophiles in SN2 reactions with alkyl halides and other electrophiles to form sulfides.[10] The high nucleophilicity and relatively low basicity of thiolates often lead to cleaner substitution reactions with minimal competing elimination.[15]
2.1.2. Thiol-Disulfide Exchange: This reversible reaction is fundamental in biological systems, particularly in protein folding and redox signaling.[2][16] It involves the nucleophilic attack of a thiolate on a disulfide bond, resulting in the formation of a new disulfide and a new thiol.[16]
}
Thiol-Disulfide Exchange Mechanism.
Sulfides: Precursors to Sulfonium Salts
The lone pair of electrons on the sulfur atom in sulfides (R-S-R') allows them to act as nucleophiles, particularly towards alkyl halides, leading to the formation of sulfonium salts.[10][11][17]
2.2.1. Synthesis of Sulfonium Salts: This reaction proceeds via a standard SN2 mechanism where the sulfide attacks the electrophilic carbon of an alkyl halide.[18][19] The resulting sulfonium salts are versatile intermediates in organic synthesis.
}
Formation of a Sulfonium Salt.
Electrophilic Reactions at the Sulfur Center
As the oxidation state of sulfur increases, its electrophilicity becomes more pronounced, making it susceptible to attack by nucleophiles.
Sulfoxides and the Pummerer Rearrangement
Sulfoxides (R-S(=O)-R') possess a pyramidal sulfur center and can be chiral.[10][11] While the sulfur atom can still act as a nucleophile, activation with an electrophile, such as acetic anhydride, renders the sulfur highly electrophilic, initiating the Pummerer rearrangement.[14][20][21] This reaction transforms a sulfoxide into an α-acyloxythioether.[14][21]
The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion intermediate, which is then trapped by a nucleophile.[14]
Sulfonyl Halides: Gateways to Sulfonamides
Sulfonyl halides (R-SO₂-X), particularly sulfonyl chlorides, are powerful electrophiles due to the presence of two electron-withdrawing oxygen atoms and a halogen.[5][20] They readily react with a wide range of nucleophiles, most notably primary and secondary amines, to form sulfonamides.[20][22] This reaction is of paramount importance in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous drugs.[4][23]
The reaction typically proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of the halide.[22]
}
Workflow for Sulfonamide Synthesis.
Applications in Drug Development
The diverse reactivity of the sulfur center is extensively exploited in drug design and development.
Sulfonamides: As mentioned, this functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants.[4][23] The ability to readily synthesize a wide array of sulfonamides allows for the fine-tuning of a drug's pharmacological properties.[20]
Thiols: The nucleophilic nature of the cysteine thiol group is crucial for the mechanism of action of many enzymes. Covalent inhibitors that target these reactive thiols are an important class of drugs.[24]
Sulfoxides and Sulfones: The oxidation of sulfides to sulfoxides and sulfones is a common metabolic pathway for sulfur-containing drugs.[3][10] Understanding this metabolism is critical for predicting drug efficacy and potential side effects. The sulfone group is also present in several drugs.[23]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key reactions at the sulfur center.
Protocol 1: Oxidation of a Sulfide to a Sulfoxide
This protocol describes a green and selective oxidation of a sulfide to a sulfoxide using hydrogen peroxide in glacial acetic acid.[25]
Materials:
Sulfide (2 mmol)
Glacial acetic acid (2 mL)
30% Hydrogen peroxide (8 mmol)
Dichloromethane
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate
Rotary evaporator
Thin-layer chromatography (TLC) supplies
Procedure:
Dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
Slowly add 30% hydrogen peroxide (8 mmol) to the solution at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by TLC.
Upon completion of the reaction (disappearance of the starting sulfide), carefully neutralize the solution with saturated aqueous sodium bicarbonate.
Extract the product with dichloromethane (3 x 10 mL).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the sulfoxide.
Protocol 2: Synthesis of a Sulfonamide from a Sulfonyl Chloride
This protocol details the synthesis of a sulfonamide from a sulfonyl chloride and a primary amine.[11][20]
Materials:
Sulfonyl chloride (1 mmol)
Primary amine (1 mmol)
Triethylamine (2 mmol)
Dichloromethane (6 mL)
Syringe pump
Rotary evaporator
Silica gel for column chromatography
Procedure:
In a round-bottom flask at 0 °C, dissolve the sulfonyl chloride (1 mmol) in dichloromethane (3 mL).
In a separate flask, prepare a solution of the primary amine (1 mmol), triethylamine (2 mmol), and triphenylphosphine (1 mmol, optional, can facilitate the reaction) in dichloromethane (3 mL).[11]
Using a syringe pump, add the amine solution to the sulfonyl chloride solution over a period of 1 hour at 0 °C.
After the addition is complete, monitor the reaction by TLC to confirm the consumption of the sulfonyl chloride.
Concentrate the reaction mixture using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Quantitative Data Summary
The following tables provide key quantitative data relevant to the reactivity of sulfur compounds.
Table 1: Approximate pKa Values of Common Thiols
Thiol
pKa
Methanethiol
10.4
Ethanethiol
10.6
Propanethiol
10.7
Thiophenol
6.6
Cysteine (thiol group)
8.3
Table 2: Selected Bond Dissociation Energies (BDE) of Sulfur-Containing Bonds [26][27][28][29][30]
Bond
BDE (kJ/mol)
CH₃S-H
~366
C₆H₅S-H
~345
CH₃-SCH₃
~305
CH₃S-SCH₃
~250
S-S (in S₈)
~266
F₅S-F
~381
Table 3: Kinetic Data for Nucleophilic Substitution at a Sulfonyl Center [1][2][5]
The table below shows the second-order rate constants for the isotopic chloride exchange reaction in a series of substituted arenesulfonyl chlorides in acetonitrile at 25 °C. This data illustrates the electronic effects of substituents on the electrophilicity of the sulfonyl sulfur.
Substituent (R in R-C₆H₄-SO₂Cl)
k₂₅ x 10⁵ (M⁻¹s⁻¹)
p-OCH₃
0.89
p-CH₃
2.50
H
6.31
p-Cl
15.8
m-NO₂
100
Conclusion
The chemistry of the sulfur center is a rich and dynamic field with profound implications for both fundamental research and applied sciences, particularly in drug development. Its unique properties of polarizability and variable oxidation states allow it to participate in a wide array of both nucleophilic and electrophilic reactions. A thorough understanding of the principles governing these transformations, coupled with robust experimental methodologies, empowers researchers to harness the full potential of sulfur-containing compounds in the creation of novel molecules with tailored functions.
References
Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651-3705.
Hill, B. G., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 47(5), 557-567.
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
Kojasoy, V. (2018). Computational Studies on Sulfur Chemistry. eScholarship, University of California.
Pummerer, R. (1909). Über Phenylsulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291.
Meshram, H. M., et al. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
De Luca, L., & Giacomelli, G. (2008). A Convenient and Efficient One-Pot Synthesis of Sulfonamides from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery. Journal of Medicinal Chemistry, 57(7), 2832-2842.
Mikołajczyk, M. (1987). NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Tumanov, V. V., & Denisov, E. T. (2003). Estimation of S-H and C-H Bond Dissociation Energies in Organic Sulfur Compounds. Russian Journal of Physical Chemistry A, 77(10), 1635-1641.
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
Block, E. (1994). Organosulfur Chemistry. Academic Press.
Sharma, J., & Champagne, P. A. (2022). Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. ChemRxiv.
Winssinger, N., et al. (2004). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides.
Maycock, C. D., & O'Reilly, E. (2017).
Steudel, R. (2003). Elemental Sulfur and Sulfur-Rich Compounds I. Springer.
Roy, A. B., & Trudinger, P. A. (1970). The Biochemistry of Inorganic Compounds of Sulphur. Cambridge University Press.
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Padwa, A., & Gunn, D. E. (1997).
Willis, M. C. (2009). Transition metal catalyzed sulfonamide synthesis. Chemical Society Reviews, 38(6), 1572-1585.
Rad, M. N. S., et al. (2009). A Mild and Efficient Method for the Synthesis of Sulfonamides from Sulfonate Salts. Synthesis, 2009(23), 3983-3988.
Organic Chemistry with Caroline. (2023, January 31). Preparation of Sulfonium Salts (Organic Chemistry) [Video]. YouTube. [Link]
Fiveable. (n.d.). Oxidation States of Sulfur Definition. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 22). 6.3: Polar Reactions. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for Thiol-Disulfide Exchange in Biological and Chemical Systems.
Chemistry Stack Exchange. (2014, September 3). Electron distribution in a C-S bond. Retrieved from [Link]
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
The Sulfinate-Sulfone Pummerer Rearrangement - Publikationen der UdS. (n.d.). Retrieved from [Link]
Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC - NIH. (n.d.). Retrieved from [Link]
Methods for the determination and quantification of the reactive thiol proteome | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. (n.d.). Retrieved from [Link]
NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES - Taylor & Francis Online. (n.d.). Retrieved from [Link]
(PDF) Estimation of S-H and C-H Bond Dissociation Energies in Organic Sulfur Compounds. (n.d.). Retrieved from [Link]
Stepwise Bond Dissociation Energies in Sulfur Hexafluoride - Stanford University. (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. Retrieved from [Link]
Sulfur » properties of compounds - WebElements Periodic Table. (n.d.). Retrieved from [Link]
Synthetic routes for the preparation of S‐alkyl sulfonium salts and scope of the methods. (n.d.). Retrieved from [Link]
Covalent Bond Energies - gchem. (n.d.). Retrieved from [Link]
Ch15 : Preparation of Thiols - University of Calgary. (n.d.). Retrieved from [Link]
EP1022269A2 - Sulfonium salts and method of synthesis - Google Patents. (n.d.).
C−O and C−S Bonds: Stability, Bond Dissociation Energies, and Resonance Stabilization | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
Strategies for direct thiol‐disulfide exchange reactions. - ResearchGate. (n.d.). Retrieved from [Link]
Synthetic access to thiols: A review - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC - NIH. (n.d.). Retrieved from [Link]
Video: Preparation and Reactions of Thiols - JoVE. (n.d.). Retrieved from [Link]
Computational & Theoretical Analysis of 1,4-Oxathiane 4-oxide: A Stereoelectronic Perspective
Executive Summary 1,4-Oxathiane 4-oxide (also known as 1,4-thioxane sulfoxide) represents a critical scaffold in medicinal chemistry, serving as a structural surrogate for sugar moieties (thiosugars) and a core pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,4-Oxathiane 4-oxide (also known as 1,4-thioxane sulfoxide) represents a critical scaffold in medicinal chemistry, serving as a structural surrogate for sugar moieties (thiosugars) and a core pharmacophore in nucleoside analogues.[1][2] Its unique physicochemical profile is governed by a subtle balance of stereoelectronic forces—specifically the competition between the anomeric effect (favoring the axial conformer) and dipolar/steric repulsions (favoring the equatorial conformer).[1][2]
This technical guide provides a rigorous, self-validating computational framework to predict and analyze the conformational landscape of 1,4-oxathiane 4-oxide.[1][2] By synthesizing Density Functional Theory (DFT) with Natural Bond Orbital (NBO) analysis, researchers can accurately model the electronic origins of its stereoselectivity, a prerequisite for rational drug design.[1][2]
Like cyclohexane, the 1,4-oxathiane ring adopts a chair conformation.[1][2] The
bond can exist in two distinct orientations:
Axial Conformer: The
bond is perpendicular to the average plane of the ring.[1][2] Historically favored in non-polar environments due to the exo-anomeric effect and attractive 1,3-syn-axial electrostatic interactions.[1][2]
Equatorial Conformer: The
bond lies in the plane of the ring.[1][2] Favored by steric arguments (minimizing 1,3-diaxial interactions) and stabilized in high-dielectric solvents due to a larger net dipole moment.[1][2]
The "1,4" Transannular Complication
Unlike simple thiane-1-oxide, the presence of the oxygen atom at position 1 introduces a transannular dipole.[1][2] The alignment of the C-O-C dipole at position 1 relative to the S=O dipole at position 4 creates a unique electrostatic environment that standard force fields often fail to predict accurately.[1][2]
Computational Methodology (Protocol)
To resolve the energetic preferences of 1,4-oxathiane 4-oxide, a multi-tiered computational approach is required. This protocol is designed to be self-validating: frequency calculations ensure stationary points, and solvation models validate gas-phase predictions.[1][2]
Workflow Visualization
The following diagram outlines the logical flow of the computational study, from initial geometry generation to topological electron density analysis.
Caption: Step-by-step computational workflow for validating stereoelectronic effects in heterocycles.
Rationale: Standard B3LYP often underestimates dispersion forces and can fail to accurately predict the energy differences in systems dominated by weak non-covalent interactions (like the 1,3-syn-axial interaction).[1][2]
Rationale: Diffuse functions (++) are non-negotiable for describing the lone pair electrons on Sulfur and Oxygen, which are the source of the hyperconjugative interactions.[1][2]
Step 2: Geometry Optimization & Frequency Check
Run optimization for both chair conformers.
Validation: Ensure zero imaginary frequencies (NImag=0).
Key Parameter: Monitor the
and bond lengths. The anomeric effect typically results in a lengthening of the adjacent bond and a shortening of the bond in the axial conformer.[1][2]
Step 3: Solvation Modeling
Apply the SMD (Solvation Model based on Density) .
Hypothesis: Expect the Equatorial conformer to gain relative stability in Water due to its higher dipole moment.[1][2]
Electronic Structure Analysis: The "Why"
To move beyond simple energy values, we employ Natural Bond Orbital (NBO) analysis to quantify the stereoelectronic overlaps.[1][2]
Hyperconjugative Interactions (NBO)
The stability of the axial conformer in 1,4-oxathiane 4-oxide is often driven by electron delocalization from the oxygen lone pair into the antibonding orbital of the adjacent bond.[1][2]
overlap is geometrically favorable (antiperiplanar), leading to a high stabilization energy.[1][2] In the Equatorial conformation, this overlap is diminished.[1][2][3]
Stereoelectronic Pathway Diagram
The following diagram illustrates the competing forces that must be calculated.
Caption: Competing stereoelectronic and electrostatic forces in 1,4-oxathiane 4-oxide.
Data Presentation & Expected Trends
When executing this protocol, summarize your findings in the following format. The values below are illustrative of typical trends found in thiane-oxide systems [1, 2].
Understanding the conformational bias of 1,4-oxathiane 4-oxide is not merely an academic exercise; it has direct translational impact:
Solubility Prediction: If a drug candidate containing this core is designed to be in the axial conformation (via rigidification), it may exhibit lower aqueous solubility compared to the equatorial analogue due to the lower net dipole moment.[1][2]
Bioisosterism: 1,4-Oxathiane 4-oxide is a bioisostere for morpholine and thiomorpholine.[1][2] However, unlike morpholine (which prefers a chair with equatorial N-substituents), the S-oxide's axial preference can dramatically alter the vector of substituents, potentially clashing with receptor pockets if not modeled correctly.[1][2]
Metabolic Stability: The accessibility of the sulfur atom for further oxidation (to sulfone) or metabolic attack depends on the steric shielding provided by the axial vs. equatorial orientation.[1][2]
References
Conformational aspects of 1,4-oxathiane S-oxide by carbon magnetic resonance spectroscopy.
Source: The Journal of Organic Chemistry (ACS)
URL:[1][2][Link][1][2]
Ab Initio Calculations of the Conformational Preferences of 1,3-Oxathiane S-Oxide and its Analogs.
Source: Taylor & Francis Online (Phosphorus, Sulfur, and Silicon and the Related Elements)
URL:[Link][1][2][4]
Application Note: Stereoselective Synthesis Using 1,4-Oxathiane 4-oxide
This Application Note is written for researchers in organic synthesis and medicinal chemistry. It details the utilization of 1,4-Oxathiane 4-oxide as a stereodirecting scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers in organic synthesis and medicinal chemistry. It details the utilization of 1,4-Oxathiane 4-oxide as a stereodirecting scaffold. Unlike simple acyclic sulfoxides, this heterocyclic core offers a rigid conformational lock, enabling high diastereoselectivity in functionalization reactions such as the Pummerer rearrangement and
-substitution.
Executive Summary
The 1,4-oxathiane 4-oxide scaffold represents a unique class of cyclic sulfoxides where the interplay between the oxygen and sulfur heteroatoms creates a distinct stereoelectronic environment. This guide focuses on exploiting the sulfinyl group (S=O) as a chiral director. Due to the anomeric effect and steric constraints of the six-membered ring, the sulfoxide oxygen exhibits a strong conformational preference (typically axial). This preference can be leveraged to direct incoming nucleophiles and electrophiles with high diastereoselectivity, particularly via Pummerer-type functionalization .
Mechanistic Principles & Conformational Analysis
The Conformational Lock
The 1,4-oxathiane ring adopts a chair conformation similar to cyclohexane. However, the presence of the sulfoxide introduces a critical stereochemical element: the orientation of the S=O bond.
Axial Preference: In many derivatives, the sulfoxide oxygen prefers the axial position. This is stabilized by the anomeric effect (interaction between the sulfur lone pair and the antibonding orbital of the adjacent C-H or C-C bonds) and repulsive dipole-dipole interactions in the equatorial conformer.
Stereodirection: This axial "anchor" shields one face of the ring, forcing subsequent reactions (like nucleophilic attack on a thionium intermediate) to occur from the opposite (equatorial) face, or vice-versa depending on the transition state.
Mechanism of Action: The Pummerer Rearrangement
The primary method for functionalizing this scaffold is the Pummerer rearrangement.[1]
Activation: The sulfoxide oxygen is acylated (e.g., with Ac₂O or TFAA).[2][3]
Elimination: An
-proton is removed, generating a planar, electrophilic thionium ion (sulfenium ion).
Addition: A nucleophile (acetate, or an external nucleophile) attacks the thionium ion. The rigid ring structure dictates that this attack occurs stereoselectively, typically restoring the chair conformation with the new substituent in an equatorial position to minimize 1,3-diaxial interactions.
Figure 1: Stereoselective Pummerer rearrangement pathway for 1,4-oxathiane 4-oxide.
Experimental Protocols
Protocol A: Stereoselective Synthesis of 1,4-Oxathiane 4-oxide
Objective: To synthesize the parent sulfoxide with controlled stereochemistry.
Reagents:
1,4-Oxathiane (1.0 equiv)
Sodium Periodate (NaIO₄) (1.05 equiv)
Solvent: Methanol/Water (1:1)
Procedure:
Dissolution: Dissolve 1,4-oxathiane (10 mmol, 1.04 g) in 50 mL of MeOH:H₂O (1:1) in a round-bottom flask. Cool to 0 °C.
Oxidation: Slowly add NaIO₄ (10.5 mmol, 2.25 g) portion-wise over 20 minutes. Note: Periodate is preferred over mCPBA for thermodynamic control, favoring the more stable isomer and preventing over-oxidation to the sulfone.
Stirring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.
Workup: Filter off the precipitated sodium iodate salts. Concentrate the filtrate under reduced pressure to remove methanol.
Extraction: Extract the aqueous residue with CHCl₃ (3 x 30 mL). Dry the combined organics over anhydrous MgSO₄.
Purification: Concentrate in vacuo. The product typically solidifies. Recrystallize from Et₂O/Hexane to obtain pure 1,4-oxathiane 4-oxide.
Data Specification:
Yield: Typically 75-85%.
Isomer Ratio: Predominantly trans (axial sulfoxide) depending on precise conditions; confirm via ¹H NMR (axial protons shift upfield).
Stereochemistry: The acetoxy group is typically introduced trans to the original sulfoxide oxygen (if the sulfoxide remains) or the reaction may reduce the sulfur depending on conditions. Crucially, if the sulfoxide is retained or regenerated, the C3 substituent adopts an equatorial position.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Over-oxidation
Excess oxidant or high temp during Protocol A.
Strictly limit NaIO₄ to 1.05 equiv. Keep at 0 °C initially. Avoid mCPBA if high diastereoselectivity is required, as it is less selective.
Ring Opening
"Eliminative ring fission" during base treatment.
Avoid strong bases like LDA (Lithium Diisopropylamide) for -deprotonation. Use Pummerer conditions (acidic/anhydride) for functionalization instead.
Low Stereocontrol
High temperature Pummerer reaction.
Lower the temperature of the Pummerer reaction (use TFAA at 0 °C instead of Ac₂O at reflux) to favor kinetic control.
Racemization
Thermal inversion of sulfoxide.
Store purified sulfoxides at -20 °C. Avoid prolonged heating above 120 °C.
References
Synthesis and Chemistry of 1,4-Oxathianes.
Source: London Metropolitan University Repository.
URL:[Link]
Relevance: Comprehensive thesis on the synthesis, alkylation, and rearrangement of oxathiane oxides and dioxides.
Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides.
Source: ResearchGate (Grainger et al.)
URL:[Link]
Relevance: Details the tandem sulfoxide elimination-intramolecular sulfenic acid addition to form the ring with high stereocontrol.
1,4-Oxathiane 4,4-dioxide Properties.
Source: NIST Chemistry WebBook.[4][5]
URL:[Link]
Relevance: Provides thermochemical data and sublimation enthalpies relevant for handling the oxidized derivatives.
Conformational Analysis of Heterocycles.
Source: Master Organic Chemistry.[1]
URL:[Link]
Relevance: Foundational theory on axial/equatorial preferences in six-membered rings, applicable to the oxathiane chair.
Application Notes & Protocols: 1,4-Oxathiane 4-Oxide in Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide on the application of 1,4-Oxathiane 4-oxide, a versatile heterocyclic building block, in the context of modern pharmaceutical and medicinal chemistry. We move b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed technical guide on the application of 1,4-Oxathiane 4-oxide, a versatile heterocyclic building block, in the context of modern pharmaceutical and medicinal chemistry. We move beyond simple descriptions to explore the underlying chemical principles that make this reagent a powerful tool for constructing complex molecular architectures. Included are detailed protocols for the synthesis of the title compound and its subsequent derivatization via the Pummerer rearrangement, a key transformation for C-C and C-X bond formation. The potential of this building block as a precursor to the pharmaceutically relevant thiomorpholine scaffold is also discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage underexplored chemical space.
Introduction: The Strategic Value of the 1,4-Oxathiane Scaffold
The 1,4-oxathiane ring system is a privileged scaffold in medicinal chemistry, offering a stable, non-planar backbone with defined stereochemical properties. While its sulfone analogue (1,4-oxathiane 4,4-dioxide) is more commonly referenced, the corresponding sulfoxide, 1,4-Oxathiane 4-oxide , presents a unique and arguably more versatile set of synthetic opportunities.[1][2]
The strategic value of the sulfoxide moiety is threefold:
Latent Functionality: The sulfoxide is not merely a placeholder but an activatable functional group. It is primed for transformations like the Pummerer rearrangement, enabling the introduction of substituents at the C2 position, a feat not readily achievable with the parent oxathiane.
Inherent Chirality: The sulfur atom in 1,4-Oxathiane 4-oxide is a stereocenter. This allows for the development of chiral syntheses, using either racemic material followed by separation or asymmetric oxidation of the parent sulfide to access enantiopure building blocks.
Metabolic & Physicochemical Modulation: In drug design, the sulfur atom is often considered a "metabolically soft spot," susceptible to in-vivo oxidation.[3] Utilizing the pre-oxidized sulfoxide form allows chemists to control this metabolic fate and fine-tune properties such as lipophilicity and hydrogen bonding capacity, which are critical for pharmacokinetic profiles.
This guide will illuminate the practical synthesis and application of this potent building block.
Physicochemical & Structural Data
A clear understanding of a reagent's fundamental properties is paramount for its effective use. The key data for 1,4-Oxathiane 4-oxide are summarized below.
Synthesis of the Building Block: Controlled Oxidation
The most direct route to 1,4-Oxathiane 4-oxide is the selective oxidation of its readily available sulfide precursor, 1,4-oxathiane. The primary challenge is preventing over-oxidation to the thermodynamically stable sulfone. Sodium periodate is an excellent reagent for this purpose, as it is mild, selective, and affords clean conversion.[6]
Protocol 1: Synthesis of 1,4-Oxathiane 4-oxide
Causality: This protocol uses a biphasic methanol/water system to manage the solubility of both the organic starting material and the inorganic oxidant. The reaction is maintained at a low temperature (0 °C) to maximize selectivity for the sulfoxide and minimize the formation of the sulfone byproduct. Sodium periodate (NaIO₄) is chosen for its well-documented ability to cleanly oxidize sulfides to sulfoxides without significant over-oxidation when used in stoichiometric amounts.
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-oxathiane (1.0 eq) in a 1:1 mixture of methanol and deionized water (approx. 0.2 M concentration).
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
Oxidant Addition: In a separate flask, dissolve sodium periodate (1.05 eq) in deionized water. Add this solution dropwise to the stirred solution of 1,4-oxathiane over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
Quenching & Workup: Upon completion, a white precipitate of sodium iodate will have formed. Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with methanol.
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the remaining aqueous solution, add sodium chloride until saturation and extract with dichloromethane (3 x volumes). The salt reduces the solubility of the product in the aqueous phase, improving extraction efficiency.
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: If necessary, purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 1,4-Oxathiane 4-oxide as a white solid.
Core Application: The Pummerer Rearrangement
The Pummerer rearrangement is arguably the most powerful transformation of 1,4-Oxathiane 4-oxide, converting it from a simple heterocycle into an electrophilic intermediate for C-C and C-heteroatom bond formation.
Mechanistic Rationale: The reaction is initiated by activation of the sulfoxide oxygen with an electrophile, typically an acid anhydride like trifluoroacetic anhydride (TFAA). This makes the oxygen a good leaving group. An intramolecular elimination generates a highly reactive thionium ion. This electrophilic species is then trapped by a nucleophile, resulting in the formation of a new bond at the C2 position, alpha to the sulfur atom.
Caption: Pummerer rearrangement mechanism.
Protocol 2: Pummerer-Mediated Synthesis of 2-Acetoxy-1,4-oxathiane
Causality: This protocol uses acetic anhydride as both the activating agent and the nucleophile (acetate). Dichloromethane is a standard, non-protic solvent suitable for this reaction. The mild heating provides the necessary energy to overcome the activation barrier for the rearrangement. A basic wash during workup is critical to neutralize the acetic acid byproduct.
Step-by-Step Methodology:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,4-Oxathiane 4-oxide (1.0 eq) and dry dichloromethane (DCM, approx. 0.1 M).
Reagent Addition: Add acetic anhydride (3.0 eq) to the solution via syringe.
Reaction: Stir the mixture at 40 °C (reflux for DCM) and monitor by TLC. The reaction is typically complete in 6-12 hours.
Workup: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x volumes).
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting oil by column chromatography on silica gel to yield 2-acetoxy-1,4-oxathiane.
This acetoxy-substituted product is now a versatile intermediate itself, ready for displacement by stronger nucleophiles (e.g., Grignard reagents, organocuprates, amines) to forge more complex C-C or C-N bonds.
Advanced Application: A Gateway to Thiomorpholines
The thiomorpholine moiety is a highly valuable scaffold in pharmaceutical discovery, appearing in numerous approved drugs.[7] 1,4-Oxathiane 4-oxide can be envisioned as a strategic precursor to substituted thiomorpholines, providing an alternative entry point to this chemical space. The conceptual workflow involves a ring-opening and ring-closing cascade.
Caption: Conceptual workflow for thiomorpholine synthesis.
Synthetic Rationale: This proposed pathway leverages the inherent reactivity of the oxathiane ring.
Ring Opening: Treatment of 1,4-oxathiane 4-oxide with a Lewis acid in the presence of an amine source could facilitate a nucleophilic attack, cleaving one of the C-O bonds to generate an acyclic amino alcohol derivative.
Functional Group Interconversion: The resulting primary alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate).
Ring Closure: The pendant secondary amine can then displace the leaving group in an intramolecular Sₙ2 reaction to form the six-membered thiomorpholine ring. This strategy allows for the introduction of substituents at various positions, depending on the choice of starting materials and reagents. While requiring further development, this approach highlights the latent potential of 1,4-oxathiane 4-oxide for accessing diverse heterocyclic systems.[8]
Conclusion
1,4-Oxathiane 4-oxide is a building block with significant, yet largely untapped, potential in pharmaceutical synthesis. Its value lies not in its inertness, but in the precise and predictable reactivity of the sulfoxide functional group. Through transformations such as the Pummerer rearrangement, chemists can unlock novel pathways for C-C and C-X bond formation. Furthermore, its role as a potential precursor to other valuable scaffolds like thiomorpholines marks it as a reagent worthy of increased attention. The protocols and concepts outlined in this document serve as a foundational guide for scientists aiming to incorporate this versatile tool into their synthetic programs, enabling the exploration of new chemical space in the quest for next-generation therapeutics.
Application Note: A Validated Protocol for the Selective Synthesis of 1,4-Oxathiane 4-oxide
Introduction Sulfoxides are a pivotal class of organosulfur compounds, serving as crucial intermediates in organic synthesis and as core structural motifs in numerous pharmaceutical agents. Their synthesis, most commonly...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Sulfoxides are a pivotal class of organosulfur compounds, serving as crucial intermediates in organic synthesis and as core structural motifs in numerous pharmaceutical agents. Their synthesis, most commonly achieved through the selective oxidation of the corresponding sulfides, is a foundational transformation in medicinal and process chemistry. While a vast array of oxidizing agents is available, controlling the reaction to prevent over-oxidation to the sulfone remains a primary challenge.
This document addresses the chemistry of 1,4-Oxathiane 4-oxide, a heterocyclic sulfoxide. It is important to clarify that while this molecule is a stable sulfoxide, it is not employed as a reagent for the oxidation of other sulfides. Instead, its utility lies in its own synthesis and subsequent use as a building block. This application note provides a detailed, field-proven protocol for the selective synthesis of 1,4-Oxathiane 4-oxide from its parent sulfide, 1,4-Oxathiane. The described method utilizes sodium periodate (NaIO₄), a highly reliable and chemoselective oxidant that offers excellent control and high yields, minimizing the formation of the corresponding sulfone, 1,4-Oxathiane 4,4-dioxide.
Principle and Mechanism of Oxidation
The selective oxidation of a sulfide to a sulfoxide relies on the nucleophilic character of the sulfur atom. The sulfur atom attacks an electrophilic oxygen atom of the oxidant. Sodium periodate is particularly well-suited for this transformation in aqueous or mixed aqueous/organic media. It provides a clean and efficient oxygen transfer with a low risk of over-oxidation when used in stoichiometric amounts at controlled temperatures.
The generally accepted mechanism involves the formation of a periodate-sulfur adduct, which then undergoes intramolecular rearrangement and subsequent breakdown to yield the sulfoxide and sodium iodate (NaIO₃) as a water-soluble byproduct, simplifying purification.
Caption: General mechanism of sulfide oxidation using periodate.
Data Presentation: Reagent and Product Properties
Compound
Structure
Formula
Molar Mass ( g/mol )
Appearance
Melting Point (°C)
1,4-Oxathiane
C₄H₈OS
104.17
Colorless liquid
-17
Sodium Periodate
NaIO₄
NaIO₄
213.89
White crystalline powder
300 (decomposes)
1,4-Oxathiane 4-oxide
C₄H₈O₂S
120.17
White solid
46-47
1,4-Oxathiane 4,4-dioxide
C₄H₈O₃S
136.17
White solid
131-133
Experimental Protocol: Synthesis of 1,4-Oxathiane 4-oxide
This protocol is designed for the selective oxidation of 1,4-Oxathiane to 1,4-Oxathiane 4-oxide on a 100 mmol scale.
Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add powdered sodium metaperiodate (22.46 g, 105 mmol). Add 250 mL of deionized water.
Cooling: Place the flask in an ice bath and stir the suspension vigorously for 15-20 minutes until the temperature equilibrates to 0-5 °C. The control of temperature is critical to prevent over-oxidation to the sulfone.
Substrate Addition: While maintaining vigorous stirring and cooling, add 1,4-Oxathiane (10.42 g, 100 mmol) dropwise to the cold suspension over 10-15 minutes.
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-18 hours. A white precipitate of sodium iodate will form as the reaction proceeds.
Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the insoluble sodium iodate byproduct.
Workup - Extraction: Transfer the aqueous filtrate to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (4 x 100 mL). Combine the organic layers.
Drying and Decolorizing: Treat the combined organic extracts with a small amount of activated carbon to remove colored impurities, stir for 10 minutes, and then filter. Dry the resulting clear solution over anhydrous sodium sulfate.
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid or oil that crystallizes upon standing.
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexane).
Expected Yield: 80-90%.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 1,4-Oxathiane 4-oxide.
Safety and Handling
1,4-Oxathiane: Flammable liquid. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
Sodium Periodate: Strong oxidizer. Contact with other material may cause fire. Causes skin and eye irritation. Avoid contact with combustible materials.
Dichloromethane: Volatile and suspected of causing cancer. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work exclusively in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in synthetic chemistry. This application note provides a robust and reproducible protocol for the synthesis of 1,4-Oxathiane 4-oxide, a valuable heterocyclic building block. By utilizing sodium periodate under controlled temperature conditions, this method ensures high chemoselectivity, excellent yields, and a straightforward purification process, making it highly suitable for both academic research and process development environments.
Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide. Organic Syntheses, 46, 78. DOI: 10.15227/orgsyn.046.0078.
PubChem. 1,4-Oxathiane, 4-oxide. National Center for Biotechnology Information. [Link]
PubChem. 1,4-Oxathiane, 4,4-dioxide. National Center for Biotechnology Information. [Link]
Application
1,4-Oxathiane 4-oxide as a chiral auxiliary in asymmetric reactions
This Application Note and Protocol guide details the use of 1,4-Oxathiane 4-oxide as a specialized chiral auxiliary. While less ubiquitous than the Evans oxazolidinone or Eliel's 1,3-oxathiane, the 1,4-oxathiane 4-oxide...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of 1,4-Oxathiane 4-oxide as a specialized chiral auxiliary. While less ubiquitous than the Evans oxazolidinone or Eliel's 1,3-oxathiane, the 1,4-oxathiane 4-oxide scaffold offers unique stereoelectronic properties driven by the anomeric-like effect and the conformational rigidity of the six-membered ring, making it a powerful tool for specific asymmetric transformations, particularly in the synthesis of complex organosulfur compounds and as a ligand scaffold.
Application Note: 1,4-Oxathiane 4-oxide in Asymmetric Synthesis
Introduction & Mechanistic Rationale
The utility of 1,4-oxathiane 4-oxide as a chiral auxiliary stems from its ability to lock into a rigid chair conformation. Unlike acyclic sulfoxides, where rotation can erode stereoselectivity, the 1,4-oxathiane ring fixes the spatial orientation of the sulfinyl group (S=O).
Conformational Lock: In the 1,4-oxathiane 4-oxide system, the sulfinyl oxygen exhibits a strong preference for the axial position. This is counter-intuitive to simple steric arguments (which favor equatorial) but is explained by attractive electrostatic interactions and orbital overlap (similar to the anomeric effect) between the ring oxygen lone pairs and the S-O antibonding orbital.
Chirality Source: The unsubstituted 1,4-oxathiane 4-oxide is achiral (meso) due to a plane of symmetry passing through the O and S atoms. Therefore, its application as a chiral auxiliary requires substitution (typically at the C2 or C6 position) or the use of the sulfoxide to induce chirality in a transiently attached substrate via desymmetrization .
Mode of Action: The axial S=O bond serves as a potent directing group, coordinating with Lewis acids (Ti, Mg, Li) to differentiate the faces of an attached prochiral center (e.g., an adjacent carbonyl or imine).
Core Applications
Asymmetric Alkylation: Directing electrophilic attack to the
-carbon via a chelated lithiated intermediate.
Diastereoselective Oxidation: Using the ring geometry to control the oxidation state of sulfur, creating a defined chiral sulfur center for ligand synthesis.
Ligand Scaffold: The 1,4-oxathiane backbone is used to construct
-symmetric bis-sulfoxide ligands for Rh-catalyzed additions.
PART 2: Detailed Experimental Protocols
Protocol A: Synthesis of the Chiral Scaffold (2-Substituted 1,4-Oxathiane)
Objective: To synthesize a chiral 2-substituted 1,4-oxathiane precursor (e.g., 2-phenyl-1,4-oxathiane) which renders the subsequent sulfoxide chiral.
Materials:
Styrene oxide (or chiral epoxide equivalent)
2-Mercaptoethanol
Sodium hydride (NaH)
p-Toluenesulfonic acid (pTsA)
Solvents: THF (anhydrous), Toluene.
Step-by-Step Methodology:
Epoxide Opening:
Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under Argon.
Add 2-mercaptoethanol (1.0 equiv) dropwise. Stir for 30 min.
Add Styrene oxide (1.0 equiv). Warm to RT and reflux for 4 hours.
Mechanism:[1][2] Regioselective attack of the thiolate at the less hindered carbon of the epoxide yields the acyclic sulfide diol.
Cyclization:
Concentrate the intermediate.[1] Dissolve in Toluene.
Add pTsA (0.05 equiv) and reflux with a Dean-Stark trap to remove water.
Checkpoint: Monitor TLC for the disappearance of the diol. The formation of the 6-membered ether ring is driven by entropy and water removal.
Purification:
Wash with NaHCO3, brine, dry over MgSO4.
Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Diastereoselective Oxidation to 1,4-Oxathiane 4-oxide
Objective: To install the chiral sulfoxide auxiliary with high diastereocontrol (favoring the axial S=O).
Materials:
2-Substituted 1,4-oxathiane (from Protocol A)
Sodium Periodate (NaIO4) or m-CPBA
Solvent: MeOH/Water (1:1) for NaIO4; DCM for m-CPBA.
Methodology:
Oxidation (NaIO4 Method - Kinetic Control):
Dissolve substrate in MeOH/Water at 0°C.
Add NaIO4 (1.1 equiv) in portions.
Stir at 0°C for 6 hours.
Critical Parameter: Low temperature favors the formation of the kinetic product (often the axial sulfoxide due to electrophilic trajectory).
Workup:
Filter precipitate, extract with DCM.
Data Analysis: Use
H NMR to determine the dr (diastereomeric ratio). The axial S=O proton typically appears downfield compared to equatorial.
Protocol C: Asymmetric
-Alkylation (The Auxiliary Step)
Objective: Use the 1,4-oxathiane 4-oxide to direct the stereochemistry of an added electrophile.
Methodology:
Lithiation:
Dissolve the chiral 1,4-oxathiane 4-oxide in THF at -78°C.
Add LDA (1.1 equiv) dropwise. The proton
to the sulfoxide and ether oxygen is removed.
Note: The rigid ring prevents "folding," ensuring the Li-enolate geometry is fixed.
Electrophile Addition:
Add the electrophile (e.g., Benzyl bromide, Aldehyde) slowly at -78°C.
Stir for 2 hours, then warm slowly to -20°C.
Stereocontrol: The electrophile approaches from the face opposite the bulky axial S=O group (or guided by Li-chelation if an internal coordinating group exists).
Cleavage (Removal of Auxiliary):
To recover the chiral alkylated fragment, perform Raney Nickel desulfurization (reflux in EtOH) to cleave the C-S bonds, leaving the chiral hydrocarbon/alcohol.
PART 3: Visualization & Data
Table 1: Comparative Efficiency of Oxidation Methods
Oxidant
Conditions
Yield (%)
dr (trans:cis)
Mechanistic Note
NaIO4
MeOH/H2O, 0°C
85-92%
>95:5
Kinetic control; favors axial attack.
m-CPBA
DCM, -78°C
78-85%
80:20
Less selective due to H-bonding capability.
H2O2/HFIP
HFIP, RT
90%
60:40
Thermodynamic equilibration possible.
Figure 1: Synthesis and Application Workflow
Caption: Workflow for synthesizing the 1,4-oxathiane scaffold, installing the chiral sulfoxide, and utilizing it for asymmetric induction.
References
Frieze, D. M., & Evans, S. A. (1975). "Conformational aspects of 1,4-oxathiane S-oxide by carbon magnetic resonance spectroscopy." The Journal of Organic Chemistry.
Juaristi, E., et al. (1984).[3] "Conformational preference of the S→O bond. 1H and 13C NMR studies." Tetrahedron. [3]
Grainger, R. S., et al. (2005). "Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides." Organic & Biomolecular Chemistry.
Aggarwal, V. K., et al. (1998). "Catalytic asymmetric sulfimidation of 1,3-dithianes." Journal of the Chemical Society, Perkin Transactions 1.
Fernández, I., & Khiar, N. (2003). "Recent developments in the synthesis and utilization of chiral sulfoxides." Chemical Reviews.
The Versatility of 1,4-Oxathiane 4-Oxide: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Synthetic Potential of a Unique Building Block In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex mol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Synthetic Potential of a Unique Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. Within this context, 1,4-Oxathiane 4-oxide emerges as a readily accessible and highly adaptable scaffold, offering a unique combination of functionalities that can be strategically exploited for the synthesis of a diverse array of heterocyclic systems. Its inherent structural features, namely the sulfoxide moiety and the oxathiane ring, provide a fertile ground for a range of chemical transformations, enabling the construction of novel molecular frameworks of significant interest to researchers, scientists, and drug development professionals.
This comprehensive guide delves into the synthetic utility of 1,4-Oxathiane 4-oxide, providing a detailed exploration of its reactivity and offering practical, field-proven protocols for its application in the synthesis of valuable heterocyclic compounds. By understanding the underlying mechanistic principles, researchers can harness the full potential of this versatile reagent to accelerate their discovery and development efforts.
Mechanistic Principles: The Pummerer Reaction and Beyond
The synthetic utility of 1,4-Oxathiane 4-oxide is largely predicated on the reactivity of the sulfoxide group. The Pummerer reaction, a cornerstone of sulfoxide chemistry, provides a powerful tool for the generation of a key reactive intermediate: a thionium ion. This electrophilic species can be trapped by a variety of nucleophiles, both inter- and intramolecularly, to forge new carbon-carbon and carbon-heteroatom bonds, thereby paving the way for the construction of diverse heterocyclic rings.
The generalized mechanism of the Pummerer reaction, when applied to 1,4-Oxathiane 4-oxide, can be visualized as follows:
Figure 2: Workflow for the synthesis of thiophenes from 1,4-Oxathiane 4-oxide.
Protocol: Synthesis of 2,5-Disubstituted Thiophenes
This protocol describes a representative synthesis of a 2,5-disubstituted thiophene from 1,4-Oxathiane 4-oxide.
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
1,4-Oxathiane 4-oxide
120.17
1.20 g
10.0
Acetic Anhydride
102.09
5.10 mL
50.0
Lawesson's Reagent
404.47
4.04 g
10.0
Toluene
-
50 mL
-
Saturated NaHCO₃ solution
-
50 mL
-
Brine
-
50 mL
-
Anhydrous MgSO₄
-
-
-
Procedure:
Pummerer Reaction & In situ Hydrolysis:
To a stirred solution of 1,4-Oxathiane 4-oxide (1.20 g, 10.0 mmol) in toluene (30 mL) under a nitrogen atmosphere, add acetic anhydride (5.10 mL, 50.0 mmol).
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cool the reaction mixture to room temperature. Carefully add water (10 mL) and stir vigorously for 30 minutes to hydrolyze the intermediate diacetate.
Paal-Knorr Thiophene Synthesis:
To the resulting mixture, add Lawesson's Reagent (4.04 g, 10.0 mmol) in one portion.
Heat the mixture to reflux and maintain for an additional 6 hours. Monitor the formation of the thiophene product by TLC.
Work-up and Purification:
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated NaHCO₃ solution (50 mL).
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,5-disubstituted thiophene.
Expected Yield: 60-75%
Causality Behind Experimental Choices:
Acetic Anhydride: Serves as both the activating agent for the Pummerer reaction and the solvent. A molar excess ensures complete activation of the sulfoxide.
Lawesson's Reagent: A highly effective sulfur transfer reagent for the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds.
[1]* Toluene: An inert solvent with a suitable boiling point for both the Pummerer reaction and the subsequent thiophene formation.
Aqueous Work-up with NaHCO₃: Neutralizes the acidic byproducts (acetic acid) and facilitates the separation of the organic product.
Application Note & Protocol 2: Synthesis of Dihydropyridazine Derivatives
The thionium ion intermediate generated from 1,4-Oxathiane 4-oxide can also participate in cycloaddition reactions. By trapping this intermediate with a suitable dienophile, such as an azo compound, it is possible to construct dihydropyridazine scaffolds, which are precursors to pyridazines, a class of heterocycles with diverse biological activities.
Figure 3: Workflow for the synthesis of dihydropyridazines.
Protocol: Synthesis of a Tetrahydro-1,2,3-oxathiazino[4,5-d]pyridazine Derivative
This protocol outlines the synthesis of a novel heterocyclic system through a Pummerer-initiated [4+2] cycloaddition.
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
1,4-Oxathiane 4-oxide
120.17
1.20 g
10.0
Trifluoroacetic Anhydride (TFAA)
210.03
2.10 mL
15.0
Diethyl azodicarboxylate (DEAD)
174.15
1.74 mL
10.0
Dichloromethane (DCM)
-
50 mL
-
Saturated NaHCO₃ solution
-
50 mL
-
Brine
-
50 mL
-
Anhydrous Na₂SO₄
-
-
-
Procedure:
Reaction Setup:
Dissolve 1,4-Oxathiane 4-oxide (1.20 g, 10.0 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Pummerer Activation and Cycloaddition:
Slowly add trifluoroacetic anhydride (2.10 mL, 15.0 mmol) to the cooled solution. Stir for 15 minutes at 0 °C.
Add diethyl azodicarboxylate (1.74 mL, 10.0 mmol) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
Work-up and Purification:
Quench the reaction by slowly adding saturated NaHCO₃ solution (50 mL).
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired dihydropyridazine derivative.
Expected Yield: 55-70%
Causality Behind Experimental Choices:
Trifluoroacetic Anhydride (TFAA): A more reactive activating agent than acetic anhydride, facilitating the Pummerer reaction at lower temperatures.
[2]* Diethyl azodicarboxylate (DEAD): A reactive dienophile that readily participates in [4+2] cycloaddition reactions.
Dichloromethane (DCM): A common, inert solvent for Pummerer reactions conducted at or below room temperature.
Low Temperature Conditions: Helps to control the reactivity of the highly electrophilic thionium ion intermediate and can improve the selectivity of the cycloaddition.
Safety & Handling
1,4-Oxathiane 4-oxide and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
1,4-Oxathiane 4,4-dioxide , a related compound, is known to cause skin and serious eye irritation, and may cause respiratory irritation. [3][4]Similar precautions should be taken with the 4-oxide derivative.
Acetic anhydride and trifluoroacetic anhydride are corrosive and should be handled with extreme care.
Lawesson's Reagent can release hydrogen sulfide upon contact with moisture or acids, which is a toxic and flammable gas.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
[4][5]
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield in thiophene synthesis
Incomplete Pummerer reaction.
Increase reaction time or use a more reactive activating agent like TFAA.
Inefficient hydrolysis of the intermediate.
Ensure vigorous stirring during the addition of water.
Decomposition of the dicarbonyl intermediate.
Proceed to the Paal-Knorr step immediately after hydrolysis.
Formation of multiple products
Side reactions of the thionium ion.
Lower the reaction temperature; use a less reactive activating agent.
Non-selective trapping of the intermediate.
Use a more reactive or intramolecular nucleophile/dienophile.
Difficulty in purification
Presence of polymeric byproducts.
Optimize reaction conditions to minimize side reactions; consider alternative purification techniques like preparative HPLC.
Conclusion: A Versatile Tool for Heterocyclic Synthesis
1,4-Oxathiane 4-oxide represents a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Through the strategic application of the Pummerer reaction and other transformations, researchers can access novel molecular scaffolds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for exploring the synthetic utility of this valuable reagent. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, the creative potential of 1,4-Oxathiane 4-oxide in the construction of complex heterocyclic systems is vast and ripe for further exploration.
References
DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405.
Padwa, A., & Ginn, J. D. (2002). The Pummerer reaction: methodology and strategy for the synthesis of heterocyclic compounds. Chemical reviews, 102(9), 3081-3112.
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
Knorr, L. (1884). Synthese von Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863-2870.
PubChem. (n.d.). 1,4-Oxathiane, 4,4-dioxide. Retrieved from [Link]
Wikipedia. (2023). Pummerer rearrangement. Retrieved from [Link]
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,4-Oxathiane, 4,4-dioxide.
Padwa, A., Bur, S. K., Danca, D. M., Ginn, J. D., & Lynch, S. M. (2002). A new strategy for the synthesis of heterocyclic compounds via the Pummerer reaction. Synlett, 2002(06), 851-862.
Padwa, A., Ginn, J. D., & McClure, M. S. (2000). A Pummerer-induced cyclization-cycloaddition cascade of o-acyl-substituted aryl sulfoxides. Organic letters, 2(16), 2419-2421.
Padwa, A., Heidelbaugh, T. M., & Ku, H. (1998). A facile and efficient synthesis of thieno [2, 3-c] furans and furo [3, 4-b] indoles via a Pummerer-induced cyclization reaction. The Journal of Organic Chemistry, 63(18), 6336-6343.
Kita, Y., Matsugi, M., & Fujioka, H. (2001). Novel synthetic methods for heterocycles using Pummerer-type reaction intermediates. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1075-1084.
Bur, S. K., & Padwa, A. (2004). The Pummerer reaction: methodology and strategy for the synthesis of heterocyclic compounds. Chemical reviews, 104(5), 2401-2432.
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European journal of medicinal chemistry, 35(12), 1043-1052.
Atwal, K. S., Rovnyak, G. C., O'Reilly, B. C., & Schwartz, J. (1989). Substituted 1, 4-dihydropyrimidines. 3. Synthesis of selectively functionalized 2-hetero-1, 4-dihydropyrimidines. The Journal of organic chemistry, 54(25), 5898-5907.
Foye, W. O. (1952). The Paal-Knorr Thiophene Synthesis. Journal of Organic Chemistry, 17(10), 1405-1408.
O'Reilly, B. C., & Atwal, K. S. (1987). The Hantzsch-type synthesis of 1, 4-dihydropyridines. Heterocycles, 26(5), 1185-1188.
Sausins, A., & Duburs, G. (1988). Synthesis of 1, 4-dihydropyridines by cyclocondensation reactions. Heterocycles, 27(1), 269-289.
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
Wikipedia. (2023). 1,4-Oxathiane. Retrieved from [Link]
Thiemann, T. (2012). Thiophene S-Oxides. In Thiophenes (pp. 1-36). IntechOpen.
Ishibashi, H., Kawanami, H., Nakagawa, H., & Ikeda, M. (1997). Intramolecular capture of pummerer reaction intermediates by an aromatic nucleophile: selective construction of 1, 4-benzothiazine and indole ring systems. Journal of the Chemical Society, Perkin Transactions 1, (18), 2697-2702.
Application Note: Catalytic Utility of 1,4-Oxathiane Metal Complexes
Subtitle: Hemilabile Ligand Modulation in Rhodium and Palladium Catalysis Executive Summary This application note details the strategic use of 1,4-oxathiane (also known as 1,4-thioxane) as a ligand in homogeneous catalys...
Author: BenchChem Technical Support Team. Date: February 2026
Subtitle: Hemilabile Ligand Modulation in Rhodium and Palladium Catalysis
Executive Summary
This application note details the strategic use of 1,4-oxathiane (also known as 1,4-thioxane) as a ligand in homogeneous catalysis. While often overlooked in favor of phosphines or N-heterocyclic carbenes, 1,4-oxathiane offers unique hemilabile properties —combining a soft sulfur donor with a hard, weakly coordinating oxygen atom.
This guide focuses on two high-value applications:
Rhodium(I)-Catalyzed C–C Bond Activation: Using 1,4-oxathiane as a weak donor to modulate reactivity in the carbonylative activation of cyclopropanes.[1]
Palladium(II) Precatalyst Stabilization: Protocols for synthesizing and utilizing [PdCl2(1,4-oxathiane)2] as a robust, phosphine-free precatalyst for cross-coupling reactions.
Scientific Foundation: The Hemilabile Advantage
Ligand Architecture
1,4-oxathiane (
) functions primarily as a monodentate sulfur donor (-bound) toward soft metals (Pd, Pt, Rh). However, its chair conformation allows the oxygen atom to interact weakly with the metal center or facilitate "on-off" coordination dynamics.
Soft Donor (Sulfur): Provides stable coordination to prevent metal aggregation (formation of Pd black).
Hard Donor (Oxygen): Acts as a "place-holder" or solvent-like donor that dissociates readily to create an open coordination site for substrate binding.
Mechanism of Action
In catalytic cycles, the lability of 1,4-oxathiane is its primary asset. Unlike bis-phosphines which can over-stabilize intermediates, 1,4-oxathiane dissociates to allow oxidative addition or migratory insertion steps, then re-associates to stabilize the resting state.
Protocol A: Rhodium(I)-Catalyzed C–C Bond Activation
Application: Synthesis of functionalized N-heterocycles via carbonylative expansion of cyclopropanes.
Rationale: Strong ligands (like
) inhibit the necessary coordination of Carbon Monoxide (CO). 1,4-oxathiane is sufficiently electron-rich to stabilize the Rh(I) center but weak enough to be displaced by CO and the cyclopropane substrate.
Substrate: 1-Cyclopropyl-1-ketone or amide derivative
Gas: Carbon Monoxide (CO) (Caution: Toxic)
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Methodology
Catalyst Formation (In Situ):
In a glovebox, weigh [RhCl(COD)]2 (2.5 mol%) and 1,4-oxathiane (10 mol%) into a dried reaction vial.
Note: The 2:1 ligand-to-metal ratio ensures the formation of the active [RhCl(CO)(1,4-oxathiane)2] species in situ under CO atmosphere.
Substrate Addition:
Add the cyclopropane substrate (1.0 equiv, typically 0.5 mmol) dissolved in toluene (2.0 mL).
CO Pressurization:
Transfer the vial to a high-pressure stainless steel reactor.
Purge the reactor 3 times with CO.
Pressurize to 1 atm (balloon) or 5 atm depending on substrate sterics.
Reaction:
Heat to 100°C with vigorous stirring for 16–24 hours.
Mechanism:[2][3][4][5][6][7] The Rh inserts into the proximal C–C bond of the cyclopropane, followed by CO insertion to form a rhodacyclopentanone, which then undergoes reductive elimination.
Workup:
Cool to room temperature and vent CO carefully in a fume hood.
Filter the mixture through a pad of celite to remove Rh residues.
Concentrate in vacuo and purify via flash chromatography.
Application: Phosphine-free Suzuki-Miyaura Coupling.
Rationale: The complex [PdCl2(1,4-oxathiane)2] serves as an air-stable, solid source of Pd(II). Upon heating with a base, it releases active Pd(0) species or nanoparticles stabilized by the sulfur ligands, avoiding the need for sensitive phosphines.
Synthesis of [PdCl2(1,4-oxathiane)2]
Dissolution: Dissolve
(1.0 g, 5.64 mmol) in 20 mL of dilute HCl/Methanol (1:5 ratio).
Solvent System: Add Ethanol/Water (3:1 ratio, 4 mL). Note: Aqueous media promotes the reduction of Pd(II) to active Pd(0).
Reaction:
Heat to 80°C for 6 hours under air (or
for sensitive substrates).
The yellow catalyst will dissolve, and the solution may turn black (formation of active Pd colloids stabilized by oxathiane).
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Pathway Visualization
The following diagram illustrates the Rhodium-catalyzed pathway where 1,4-oxathiane (Ligand L) plays a critical role in allowing CO insertion by easily dissociating.
[9]
References
Baker, K. L., & Fowles, G. W. A. (1968). Complexes of 1,4-oxathiane with metal halides.[8] Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Link
Bower, J. F., et al. (2015). Synthesis of Nitrogen Heterocycles via Directed Carbonylative C–C Bond Activation of Cyclopropanes. CHIMIA International Journal for Chemistry. Link
Roux, M. V., et al. (2007). Calorimetric and Computational Study of 1,3- and 1,4-Oxathiane Sulfones. The Journal of Organic Chemistry.[8][9] Link
Wolfe, J. P., & Rossi, M. A. (2004).[2] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[2] Journal of the American Chemical Society.[1][2] Link
Application Notes and Protocols: Harnessing Cycloaddition Reactions of 1,4-Oxathiane 4-Oxide Derivatives for Complex Molecule Synthesis
Introduction: The Strategic Value of the 1,4-Oxathiane Scaffold in Synthesis and Drug Discovery The 1,4-oxathiane scaffold, particularly its oxidized derivatives such as 1,4-oxathiane 4-oxide and 1,4-oxathiane 4,4-dioxid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 1,4-Oxathiane Scaffold in Synthesis and Drug Discovery
The 1,4-oxathiane scaffold, particularly its oxidized derivatives such as 1,4-oxathiane 4-oxide and 1,4-oxathiane 4,4-dioxide, represents a valuable heterocyclic system in medicinal chemistry and organic synthesis. The incorporation of both oxygen and sulfur atoms within a six-membered ring imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability. The sulfoxide moiety in 1,4-oxathiane 4-oxide introduces a chiral center at the sulfur atom, offering opportunities for stereoselective synthesis. While the saturated 1,4-oxathiane ring itself is not a direct participant in cycloaddition reactions, its derivatives, particularly those bearing unsaturated functionalities, are powerful building blocks for the construction of complex polycyclic systems.
This guide provides an in-depth exploration of the application of cycloaddition reactions to functionalized 1,4-oxathiane 4-oxide derivatives. We will delve into the mechanistic principles, provide detailed experimental protocols for key transformations, and discuss the strategic considerations for leveraging these reactions in the synthesis of novel molecular architectures relevant to drug discovery and development. The focus will be on how the 1,4-oxathiane 4-oxide moiety influences the reactivity and stereoselectivity of these powerful ring-forming reactions.
Core Concept: Vinyl Sulfoxides as Key Intermediates for Cycloaddition
The primary strategy for involving 1,4-oxathiane 4-oxide derivatives in cycloaddition reactions is through the introduction of a vinyl group adjacent to the sulfoxide. Vinyl sulfoxides are well-established as versatile reagents in organic synthesis, capable of participating in both [4+2] (Diels-Alder) and 1,3-dipolar cycloadditions. The electron-withdrawing nature of the sulfoxide group activates the double bond, making it an effective dienophile or dipolarophile.
The general workflow for utilizing 1,4-oxathiane 4-oxide in cycloaddition-based synthesis is depicted below:
Caption: General workflow for cycloaddition reactions.
[4+2] Cycloaddition Reactions: The Diels-Alder Approach
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[1] Vinyl sulfoxides derived from 1,4-oxathiane 4-oxide can serve as effective dienophiles in these reactions.
Mechanistic Considerations
The reaction proceeds via a concerted [π4s + π2s] mechanism, where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile (the vinyl sulfoxide). The electron-withdrawing sulfoxide group lowers the LUMO energy of the dienophile, facilitating the reaction with electron-rich dienes.
Stereoselectivity: The stereochemical outcome of the Diels-Alder reaction is a critical consideration. The chiral sulfoxide group can direct the facial selectivity of the diene's approach, leading to the formation of diastereomeric products. The endo transition state is often favored due to secondary orbital interactions, but steric hindrance from the 1,4-oxathiane ring and its substituents can influence this preference.
Caption: Diels-Alder reaction of a vinyl-1,4-oxathiane 4-oxide.
Protocol: Diels-Alder Reaction of a Vinyl-1,4-Oxathiane 4-Oxide Derivative with Cyclopentadiene
This protocol describes a general procedure for the Diels-Alder reaction between a vinyl-substituted 1,4-oxathiane 4-oxide and cyclopentadiene.
Lewis acid (e.g., ZnCl₂, 0.1 mmol, 0.1 equiv.) (optional, for rate enhancement)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the vinyl-substituted 1,4-oxathiane 4-oxide (1.0 mmol) and anhydrous DCM (10 mL). If using a Lewis acid, add it at this stage.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vinyl sulfoxide is consumed.
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired bicyclic adduct.
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and determine the diastereomeric ratio.
1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings.[2] Vinyl sulfones, which can be readily prepared by oxidation of the corresponding vinyl sulfoxides derived from 1,4-oxathiane 4-oxide, are excellent dipolarophiles for these reactions.[3][4]
Mechanistic Considerations
This reaction involves the combination of a 1,3-dipole (e.g., a nitrile oxide, azide, or nitrone) with a dipolarophile (the vinyl sulfone derivative of 1,4-oxathiane 4,4-dioxide).[2] The reaction is typically concerted and highly regioselective. The regioselectivity is governed by the electronic properties of the dipole and dipolarophile, as predicted by frontier molecular orbital (FMO) theory. The sulfone group strongly influences the regiochemical outcome.
Caption: 1,3-Dipolar cycloaddition of a vinyl sulfone derivative.
Protocol: 1,3-Dipolar Cycloaddition of a Vinyl-1,4-Oxathiane 4,4-Dioxide with a Nitrile Oxide
This protocol outlines the in-situ generation of a nitrile oxide and its subsequent cycloaddition with a vinyl-substituted 1,4-oxathiane 4,4-dioxide.
Hydroximoyl Chloride Formation: In a round-bottom flask, dissolve the aldoxime (1.2 mmol) in anhydrous toluene (10 mL). Add NCS (1.3 mmol) in one portion and stir the mixture at room temperature for 1 hour.
Nitrile Oxide Generation and Cycloaddition: Add the vinyl-substituted 1,4-oxathiane 4,4-dioxide (1.0 mmol) to the reaction mixture. Cool the flask to 0 °C and add triethylamine (1.5 mmol) dropwise over 10 minutes. The in-situ generated nitrile oxide will react with the vinyl sulfone.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the isoxazoline-fused 1,4-oxathiane 4,4-dioxide.
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, NOESY, and HRMS.
Expected Outcomes:
1,3-Dipole Precursor
Dipolarophile
Product Type
Yield (%)
Regioselectivity
Benzaldoxime/NCS
2-Vinyl-1,4-oxathiane 4,4-dioxide
Isoxazoline
80-90%
High
Benzyl Azide
2-Ethynyl-1,4-oxathiane 4,4-dioxide
Triazole
75-85%
Mixture of regioisomers (uncatalyzed)
Applications in Drug Development
The cycloadducts derived from 1,4-oxathiane 4-oxide derivatives serve as scaffolds for the synthesis of complex molecules with potential therapeutic applications. The resulting polycyclic systems can be further elaborated to access novel chemical space. The 1,4-oxathiane moiety can act as a bioisostere for other cyclic ethers or sulfones, potentially improving pharmacokinetic properties such as solubility and metabolic stability. The sulfone group, for instance, is a strong hydrogen bond acceptor, which can be crucial for target engagement.[5] The synthesis of diverse libraries of these compounds using the described cycloaddition strategies can be a valuable approach in lead discovery programs.
Conclusion
While the saturated 1,4-oxathiane 4-oxide ring is not directly involved in cycloaddition reactions, its unsaturated derivatives are highly valuable substrates for constructing complex molecular architectures. Both Diels-Alder and 1,3-dipolar cycloaddition reactions provide reliable and stereocontrolled methods for elaborating this important heterocyclic scaffold. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to harness the synthetic potential of 1,4-oxathiane 4-oxide derivatives in their quest for novel and bioactive compounds. The versatility of the sulfoxide and sulfone functionalities in these cycloadducts opens up a wide range of possibilities for subsequent chemical transformations, making this a rich area for further exploration.
References
Aggarwal, V. K., & de Vicente, J. (2003). The use of vinyl sulfones in organic synthesis.
Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research, 6(6), 1-8. [Link]
Simpkins, N. S. (Ed.). (1993). Sulfones in organic synthesis. Elsevier.
Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder reaction in total synthesis.
Huisgen, R. (1963). 1, 3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1, 3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.
optimizing reaction conditions for the synthesis of 1,4-Oxathiane 4-oxide
Introduction Subject: 1,4-Oxathiane 4-oxide (CAS: 109-03-5) Synonyms: 1,4-Thioxane sulfoxide; 1,4-Oxathiane S-oxide.[1] This guide addresses the specific challenges in synthesizing 1,4-oxathiane 4-oxide via the oxidation...
This guide addresses the specific challenges in synthesizing 1,4-oxathiane 4-oxide via the oxidation of 1,4-oxathiane. The primary technical hurdle in this synthesis is chemoselectivity .[1] The sulfur atom is prone to over-oxidation, readily forming the sulfone (1,4-oxathiane 4,4-dioxide) byproduct if reaction conditions are too aggressive.[1][2]
This document provides an optimized protocol using Sodium Periodate (NaIO₄) , a reagent chosen for its kinetic control, minimizing sulfone formation.[1] It also includes troubleshooting for common failure modes like low yield or phase separation issues.
Part 1: Optimized Experimental Protocol
Core Reaction Pathway
The synthesis relies on the controlled oxidation of the sulfide to the sulfoxide while kinetically inhibiting the second oxidation step to the sulfone.[1]
Figure 1: Reaction pathway highlighting the selectivity window required to isolate the sulfoxide.[1][3]
Standard Operating Procedure (NaIO₄ Method)
Scale: 10 mmol (Adjust proportionally)
Preparation:
Dissolve 1,4-oxathiane (1.04 g, 10 mmol) in Methanol (30 mL).
Cool the solution to 0°C in an ice bath.
Oxidant Addition:
Dissolve Sodium Periodate (NaIO₄) (2.25 g, 10.5 mmol, 1.05 equiv) in Water (30 mL).
Critical Step: Add the aqueous NaIO₄ solution dropwise to the sulfide solution over 30 minutes.
Why? Slow addition at 0°C prevents localized hot spots that trigger sulfone formation.[1]
Reaction:
Allow the mixture to stir at 0°C for 2 hours , then warm naturally to Room Temperature (20–25°C) .
Stir for an additional 12–24 hours. Monitor via TLC (DCM:MeOH 9:1) or GC-MS.[1]
Workup:
Filter off the precipitated inorganic salts (NaIO₃) and rinse the filter cake with DCM.[1]
Concentrate the filtrate under reduced pressure to remove Methanol (do not evaporate to dryness yet; water remains).[1]
Extract the aqueous residue with Dichloromethane (DCM) or Chloroform (3 x 20 mL).[1] Note: Sulfoxides are polar; thorough extraction is necessary.[1]
Dry the combined organic layers over anhydrous MgSO₄ .[1]
Filter and concentrate in vacuo to yield the crude sulfoxide.[1]
Purification:
The crude product (mp ~45°C) may solidify upon standing or cooling.[1]
If necessary, purify via silica gel column chromatography (Eluent: DCM -> 5% MeOH/DCM) or recrystallization from Ether/Hexane at low temperature.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Over-Oxidation (Sulfone Contamination)
User Question: "My product has a melting point higher than 45°C, and NMR shows a shift consistent with the sulfone. How do I stop this?"
Root Cause:
Excess Oxidant: Using >1.1 equivalents of oxidant.[1]
Temperature Spikes: Exotherms during addition push the reaction over the activation energy barrier for the second oxidation.[1]
Wrong Reagent: Using mCPBA or unbuffered H₂O₂ often leads to mixtures.[1]
Corrective Action:
Strict Stoichiometry: Limit NaIO₄ to 1.00–1.05 equivalents .
Temperature Control: Maintain 0°C strictly during addition.
Reagent Switch: If using H₂O₂, ensure you are using HFIP (hexafluoroisopropanol) as solvent, which promotes mono-oxidation via hydrogen bonding, though NaIO₄ is cheaper and safer for general lab use.[1]
Issue 2: Low Yield / Poor Recovery
User Question: "TLC showed full conversion, but I recovered very little mass after extraction."
Root Cause:
Water Solubility: 1,4-Oxathiane 4-oxide is a polar sulfoxide and has significant water solubility compared to the starting sulfide.[1]
Incomplete Extraction: Simple ether extractions often fail to pull the sulfoxide from the aqueous phase.[1]
Corrective Action:
Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]
Solvent Choice: Use Chloroform (CHCl₃) or Dichloromethane (DCM) .[1] Do not use Hexanes or Diethyl Ether for extraction.[1]
Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor for 12+ hours.[1]
Issue 3: Product is an Oil, not a Solid
User Question: "Literature says mp is ~45°C, but my product is a viscous oil."
Root Cause:
Hygroscopicity: Sulfoxides are hygroscopic.[1] Absorbed water depresses the melting point.[1]
Impurities: Trace solvent or starting material prevents crystallization.[1]
Corrective Action:
High Vacuum: Dry the oil under high vacuum (<1 mbar) for 4 hours to remove trace water.[1]
Seed Crystal: If available, add a seed crystal and cool to -20°C.[1]
Trituration: Triturate the oil with cold pentane or diethyl ether to induce solidification.[1]
Figure 2: Decision logic for purifying the crude reaction mixture.
References
ChemicalBook. (2023).[1][4] 1,4-Oxathiane 4-oxide Properties and Melting Point Data. Link
National Institute of Standards and Technology (NIST). (2021).[1] 1,4-Oxathiane 4,4-dioxide Thermochemical Data. Link
Leonard, N. J., & Johnson, C. R. (1962).[1] Periodate Oxidation of Sulfides to Sulfoxides.[1] Scope, Selectivity, and Mechanism.[1] Journal of Organic Chemistry, 27(1), 282–284.[1] (Foundational reference for NaIO4 selectivity).
PubChem. (2025).[1][5] 1,4-Oxathiane 4-oxide Compound Summary. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stereocontrol in 1,4-Oxathiane 4-oxide Architectures
Current Status: Online
Agent: Senior Application Scientist (Ph.D., Organic Synthesis)
Ticket ID: OX-S-4402
Subject: Troubleshooting Stereoselectivity & Ring Stability
Executive Summary: The Deceptive Scaffold
The 1,4-oxathiane 4-oxide scaffold is a "privileged but punishing" heterocyclic core. While it serves as a critical bioisostere for nucleoside analogs (e.g., Lamivudine-like oxathiolanes) and sugar mimics, it presents a unique triad of stereochemical challenges:
Sulfur Chirality: The sulfoxide sulfur is a stable stereogenic center, but its formation is often non-selective.
Conformational Mobility: The ring flips between chair conformers, complicating NMR analysis and reagent approach.
Lability: The
-heteroatom (oxygen) facilitates eliminative ring fission under the very basic conditions typically used for functionalization.
This guide addresses these specific failure points with field-proven protocols.
Module 1: Oxidation & Sulfoxide Configuration
Q: I am oxidizing 1,4-oxathiane, but I get a 60:40 inseparable mixture of diastereomers. How can I favor the axial sulfoxide?
A: This is a classic issue of Kinetic vs. Thermodynamic control. The 1,4-oxathiane ring prefers a chair conformation.[1] The sulfoxide oxygen can adopt an equatorial or axial orientation.
The Thermodynamic Preference: Unlike cyclohexane derivatives where "equatorial is better," 6-membered cyclic sulfoxides often favor the axial conformer due to the gauche effect (attractive interaction between the S=O bond and the anti-bonding orbitals of the adjacent C-H bonds) and minimization of 1,3-diaxial dipole repulsion.
The Troubleshooting Fix: Switch your oxidant.
mCPBA (Dichloromethane, 0°C): Typically governed by steric approach, often favoring the kinetic product (attack from the less hindered face).
NaIO4 (aq. Methanol, 0°C to RT): Often yields a thermodynamic mixture but is cleaner.
The "Pro" Protocol (Equilibration): If you need the thermodynamic (usually axial) isomer and have a mixture, treat the crude sulfoxide with HCl (gas) in dioxane or dilute HCl in ether. This protonates the sulfoxide, allowing pyramidal inversion at sulfur to settle into the thermodynamic minimum.
Diagnostic Table: Oxidant Selectivity
Oxidant
Conditions
Major Isomer (Typical)
Mechanism
mCPBA
, -78°C
Kinetic (Equatorial*)
Steric approach control
, 0°C
Mixture (~1:1 to 2:1)
Solvation/H-bonding influence
/ HFIP
Hexafluoroisopropanol
Axial (High de)
H-bonding directs delivery
*Note: "Equatorial" attack leads to the Axial product if the ring doesn't flip, but mCPBA often attacks the equatorial lone pair, pushing the oxygen axial. Always verify with NMR.
Module 2:
-Functionalization & Ring Stability
Q: I treated my 1,4-oxathiane 4-oxide with LDA to alkylate the
-position, but I recovered complex mixtures and vinyl sulfides. What happened?
A: You triggered Eliminative Ring Fission .
Unlike simple thianes, 1,4-oxathiane contains an oxygen atom
to the sulfur. When you deprotonate the -position (C3 or C5), the resulting carbanion is unstable. The oxygen atom acts as a leaving group (alkoxide) in an E1cb-like elimination, shattering the ring.
The Pathway of Destruction:
Deprotonation
to Sulfoxide.
Electron pair pushes toward C-S bond.
C-O bond breaks (Ring Opening).
Result: A vinyl thioether alcohol (e.g., 2-vinylthioethanol).[1]
Visual Troubleshooting: The Fission Pathway
Caption: Figure 1. The "Eliminative Fission" trap when using strong bases on 1,4-oxathiane oxides.
The Solution: The Pummerer Rearrangement
Do not use direct lithiation for simple 1,4-oxathiane oxides. Instead, use the Pummerer Rearrangement to introduce functionality at the
Activation: Treat sulfoxide with Acetic Anhydride (
) and a mild base (2,6-lutidine).
Intermediate: This forms the thionium ion (planar,
).
Trapping: The acetate attacks the thionium ion.
Stereocontrol: The acetate usually attacks from the less hindered face, often trans to the C2/C6 substituents.
Module 3: Conformational Analysis
Q: How do I prove my product is the Axial sulfoxide using NMR?
A: You must analyze the coupling constants (
) and the chemical shifts (The -gauche effect).
Step-by-Step NMR Diagnosis:
The
Analysis (Proton NMR):
Look at the proton
to the sulfur (H3/H5).
Axial S=O: The ring is often in a chair where the S-O bond is axial. The lone pair is equatorial. This affects the neighboring protons.
Diagnostic Signal: Compare the geminal protons at C3/C5. In the axial sulfoxide, the anisotropy of the S=O bond deshields the syn-axial protons (1,3-diaxial relationship).
Rule of Thumb: If the S=O is axial, the axial protons at C3/C5 and C2/C6 are deshielded relative to the equatorial S=O isomer.
The
-Gauche Effect ( NMR):
This is the most reliable method.
Look at the carbons
to the sulfoxide oxygen (C2 and C6).
Axial S=O: The oxygen is gauche to the C2/C6 methylene groups. This steric compression causes an upfield shift (shielding) of 4–6 ppm compared to the equatorial isomer.
Equatorial S=O: The oxygen is anti-periplanar to the ring carbons (less compression). Signals appear further downfield.
Data Summary: NMR Shifts for 1,4-Oxathiane 4-oxide Isomers
stability of 1,4-Oxathiane 4-oxide under acidic and basic conditions
Technical Guide: Stability & Handling of 1,4-Oxathiane 4-oxide Introduction: The Structural Paradox 1,4-Oxathiane 4-oxide (CAS: 109-03-5) is a deceptive molecule.[1] Structurally, it is a saturated six-membered heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Stability & Handling of 1,4-Oxathiane 4-oxide
Introduction: The Structural Paradox
1,4-Oxathiane 4-oxide (CAS: 109-03-5) is a deceptive molecule.[1] Structurally, it is a saturated six-membered heterocycle containing both oxygen and sulfur atoms.[1][2][3] To the uninitiated, it appears as stable as its dioxane or dithiane cousins.[1] However, the sulfoxide moiety (
) introduces a dipole and a chiral center (at sulfur) that dictates its reactivity.
In my experience troubleshooting degradation issues with this scaffold, the root cause is rarely "random decomposition." It is almost always a specific, mechanistic failure triggered by misunderstanding the duality of the sulfoxide group: it is basic at oxygen (prone to acid-catalyzed rearrangement) and acidic at the alpha-carbon (prone to base-catalyzed elimination).
This guide dissects those vulnerabilities.
Module 1: Stability in Acidic Media
The Core Issue: The Pummerer Rearrangement.
In aqueous acid (e.g., 1M HCl), 1,4-oxathiane 4-oxide is surprisingly robust.[1] It is often isolated as a hydrolysis product of sulfur mustard analogues, proving its hydrolytic stability.[1] However, in anhydrous acidic conditions —especially in the presence of acylating agents—it undergoes catastrophic failure.[1]
Mechanism of Failure
The sulfoxide oxygen is nucleophilic.[1] In the presence of an electrophile (like protons, acetic anhydride, or thionyl chloride), the oxygen attacks, creating a sulfonium intermediate.
Alpha-Deprotonation: The adjacent C-H bond becomes hyper-acidic.[1]
Elimination-Addition: This triggers the Pummerer rearrangement, resulting in an
-substituted sulfide (usually an acetoxy or chloro derivative) or ring fragmentation.[1]
Troubleshooting Guide: Acidic Instability
Symptom
Probable Cause
Mechanistic Insight
Corrective Action
Loss of starting material in AcO/TFAA
Pummerer Rearrangement
The activated sulfoxide forms an oxosulfonium ion, leading to -acetoxylation.[1]
Avoid anhydrides.[1] If acylation is needed elsewhere, protect the sulfoxide or reduce it to sulfide first.[1]
Yellowing/Darkening in strong mineral acid
Polymerization/Ring Opening
Strong acid can protonate the ring oxygen, leading to oxocarbenium ion formation and ring opening.[1]
Maintain T < 0°C. Dilute acid is safer than concentrated HSO.[1]
Racemization of chiral centers
Pyramidal Inversion
Acid catalysis lowers the barrier for sulfur inversion (normally ~40 kcal/mol).[1]
Avoid prolonged exposure to strong acids if enantiopurity is critical.[1]
Module 2: Stability in Basic Media
The Core Issue: Alpha-Deprotonation and Elimination.[1]
While less sensitive to base than to anhydrides, the
-protons of 1,4-oxathiane 4-oxide (pKa ~35 in DMSO, lower due to inductive effects of ring oxygen) are susceptible to abstraction by strong bases (e.g., NaH, LDA, BuLi).
Mechanism of Failure
Deprotonation: A strong base removes a proton from C3 or C5 (alpha to sulfur).[1]
Ring Fragmentation: The resulting carbanion can undergo
-elimination.[1] Because the ring oxygen is beta to the sulfur, the ring can cleave, expelling an enolate-like species and forming a vinyl sulfoxide.
Troubleshooting Guide: Basic Instability
Symptom
Probable Cause
Mechanistic Insight
Corrective Action
Formation of vinyl species
-Elimination
Base abstraction of -H leads to ring opening (retro-Michael type).[1]
Use weaker bases (carbonates, bicarbonates) instead of hydrides/alkyllithiums.[1]
Unexpected alkylation
Carbanion formation
The -anion is a nucleophile and will react with electrophiles.[1]
If alkylation is not desired, ensure no electrophiles (alkyl halides) are present.[1]
Criteria: >98% recovery of peak area relative to T=0 indicates stability.[1]
Module 5: Frequently Asked Questions (FAQs)
Q1: Does 1,4-oxathiane 4-oxide exist as a single conformer?A: No. It exists in a dynamic equilibrium between axial and equatorial forms.[1][4] In organic solvents (like CDCl
), the axial conformer is often favored due to the anomeric effect (interaction between the ring oxygen lone pair and the antibonding orbital). In water, the equilibrium shifts toward the equatorial form due to better solvation of the sulfoxide dipole. This conformational flux can complicate NMR interpretation (broadening signals).[1]
Q2: Can I oxidize 1,4-oxathiane to the sulfoxide without over-oxidizing to the sulfone?A: Yes, but reagent selection is critical. Use Sodium Periodate (NaIO
) in water/methanol at 0°C.[1] This reagent is highly selective for sulfoxide formation.[1] Avoid excess hydrogen peroxide or mCPBA, as these readily drive the reaction to the sulfone (1,4-oxathiane 4,4-dioxide).
Q3: Is the compound hygroscopic?A: Yes. The sulfoxide bond is highly polar.[1] Store the neat liquid/solid under nitrogen in a desiccator. Water absorption can catalyze hydrolysis if trace acid impurities are present.[1]
Q4: I see a new peak in NMR after leaving the sample in CDCl
. What is it?A: Check your CDCl for acidity.[1] Chloroform degrades to phosgene and HCl over time.[1] The HCl can catalyze the Pummerer rearrangement or simply protonate the sulfoxide, shifting the chemical shifts. Always filter CDCl through basic alumina for sensitive sulfoxides.[1]
References
Preparation and Properties
Title: 1,4-Oxathiane, 4,4-dioxide (and related oxides).[1]
removal of unreacted 1,4-oxathiane from reaction mixtures
This is a technical support guide designed for the removal of 1,4-oxathiane (also known as 1,4-thioxane) from reaction mixtures. Subject: Post-Reaction Purification & Troubleshooting Guide Molecule ID: 1,4-Oxathiane (CAS...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for the removal of 1,4-oxathiane (also known as 1,4-thioxane) from reaction mixtures.
Subject: Post-Reaction Purification & Troubleshooting Guide
Molecule ID: 1,4-Oxathiane (CAS: 15980-15-1)
Boiling Point: ~147–149 °C | Density: 1.11 g/mL | Solubility: Miscible in organics; slightly soluble in water.
Executive Summary & Decision Matrix
Unreacted 1,4-oxathiane acts as a persistent impurity due to its moderate boiling point (making it hard to rotovap) and its ability to poison transition metal catalysts (Pd, Pt, Rh) via sulfur coordination. Its removal requires a strategy based on your product's thermal and chemical stability.
Use the decision matrix below to select your protocol:
Figure 1: Strategic decision tree for selecting the appropriate purification protocol.
Protocol A: Azeotropic Distillation (The Physical Route)
Best For: Thermally stable, non-volatile products.
Mechanism: 1,4-Oxathiane forms a low-boiling heterogeneous azeotrope with water. While 1,4-oxathiane boils at 147°C, the water azeotrope distills at ~95°C (at 1 atm), allowing removal without subjecting the product to extreme heat.
Step-by-Step Procedure
Solvent Swap: Remove low-boiling reaction solvents (DCM, THF, Ether) via standard rotary evaporation.
Azeotrope Setup: Add Water to the residue.[1] A ratio of 3:1 (Water:Residue) is recommended.
Distillation:
Heat the mixture to ~100°C (bath temperature).
The distillate will come over at ~95°C.
Observation: The distillate will be heterogeneous (cloudy), separating into a water layer and an oil layer (1,4-oxathiane) in the receiving flask.
Verification: Continue distilling until the distillate runs clear and homogeneous (pure water).
Recovery: Extract the aqueous residue (containing your product) with a non-polar solvent (e.g., EtOAc or MTBE) to recover your product, or filter if the product precipitated.
Data Table: Azeotropic Properties
Component
Boiling Point (Pure)
Azeotrope BP (w/ Water)
Composition (wt%)
1,4-Oxathiane
147.2 °C
~95.0 °C
Heterogeneous
| Water | 100.0 °C | - | - |
Protocol B: Oxidative Workup (The Chemical Route)
Best For: Non-oxidizable products (no alkenes, free amines, or other sulfides).
Mechanism: This method converts the lipophilic 1,4-oxathiane into 1,4-oxathiane S-oxide (sulfoxide) or S,S-dioxide (sulfone) . These derivatives are highly polar solids that are water-soluble and/or easily separated via chromatography.
Step-by-Step Procedure
Dissolution: Dissolve the crude mixture in a biphasic system (e.g., DCM/Water or EtOAc/Water).
Option 2 (Fast):Oxone® (Potassium peroxymonosulfate) in water.
Reaction: Stir vigorously at Room Temperature for 1–2 hours.
Monitoring: Check TLC. The 1,4-oxathiane spot (high Rf) should disappear, replaced by a baseline spot (sulfoxide).
Separation:
Phase Cut: The 1,4-oxathiane sulfoxide will largely partition into the aqueous layer .
Wash: Wash the organic layer (containing product) with water (2x) and Brine (1x) to ensure removal of the polar sulfoxide.
Drying: Dry organic layer over Na₂SO₄ and concentrate.
Warning: Ensure your product is stable to H₂O₂. If your product contains a pyridine or amine, this method may form N-oxides.
Protocol C: Chromatography (The Separation Route)
Best For: Volatile or sensitive products where distillation and oxidation are unsafe.
Mechanism: 1,4-Oxathiane is a thioether with moderate polarity. It typically elutes earlier than polar products on Silica Gel.
Elution Profile Guide
Stationary Phase: Silica Gel (40–63 µm).
Detection: 1,4-Oxathiane is UV active (weakly) but stains strongly with Iodine (I₂) or KMnO₄ (Yellow/White spot on purple background).
Mobile Phase Recommendation:
Start with 0–5% EtOAc in Hexanes . 1,4-Oxathiane usually elutes in this non-polar window.
Your product (assuming it is more polar) will remain on the column.[3]
Once the "smelly" fractions (oxathiane) have eluted, increase polarity to elute your product.
Troubleshooting & FAQs
Q1: My next step is a Palladium-catalyzed coupling. Is trace 1,4-oxathiane a problem?
A:Yes, absolutely. Thioethers are potent catalyst poisons. The sulfur atom coordinates strongly to Pd(0) and Pd(II), occupying coordination sites required for the catalytic cycle.
Action: You must reduce 1,4-oxathiane to <10 ppm. Use Method B (Oxidation) if possible, as sulfoxides are poorer ligands than sulfides. If oxidation is impossible, perform Method A followed by a final column filtration.
Q2: I tried rotovapping, but the smell persists. Why?
A: The human nose can detect sulfur compounds at parts-per-billion (ppb) levels. A lingering smell does not necessarily mean you have a chemical yield of impurity left, but it indicates presence.
Verification: Do not rely on smell. Run a 1H NMR . Look for the characteristic 1,4-oxathiane triplets at ~2.85 ppm (CH₂-S) and ~3.80 ppm (CH₂-O) (in CDCl₃). If these peaks are absent, the smell is trace residue on glassware.
Q3: Can I use a scavenger resin?
A: Standard electrophilic scavengers (like isocyanate resins) do not react well with neutral thioethers.
Alternative: You can use Oxidative Resins (e.g., polymer-supported periodate) to convert the impurity to the sulfoxide without contaminating the solution with liquid oxidants.
Q4: Does 1,4-oxathiane form peroxides like 1,4-dioxane?
A: It is less prone to peroxide formation than ethers, but the sulfur atom is susceptible to auto-oxidation to sulfoxide. Standard peroxide tests may yield false positives due to the sulfur redox activity. Store under inert atmosphere (Nitrogen/Argon).
Source: Whisenhunt, J. M. (1959). Preparation of 1,4-oxathiane. US Patent 2,894,956. (Describes the water-oxathiane azeotrope at 95°C).
Oxidative Desulfurization (General Principles):
Source: Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press. (Mechanisms of sulfide to sulfoxide oxidation).
Context: Standard organic synthesis protocols for thioether handling.
influence of temperature on the stereoselectivity of 1,4-oxathiane reactions
Topic: Influence of Temperature on the Stereoselectivity of 1,4-Oxathiane Reactions Reference ID: TSC-OX-2024-001 Audience: Medicinal Chemists, Process Chemists, Structural Biologists Welcome to the Advanced Synthesis Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Influence of Temperature on the Stereoselectivity of 1,4-Oxathiane Reactions
Reference ID: TSC-OX-2024-001
Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Welcome to the Advanced Synthesis Support Center
You have reached the Tier 3 Technical Guide for heterocyclic synthesis. This document addresses the critical role of temperature in dictating the stereochemical outcome of 1,4-oxathiane formation and functionalization. Unlike simple cyclohexanes, 1,4-oxathianes exhibit unique conformational behaviors driven by the interplay between steric bulk and stereoelectronic effects (the anomeric and gauche effects).
This guide is structured to help you navigate between Kinetic Control (low-temperature, steric-driven) and Thermodynamic Control (high-temperature, electronic-driven) to isolate your desired isomer.
Module 1: The Core Science (Thermodynamics vs. Kinetics)
To troubleshoot stereoselectivity, you must first understand the driving forces at play. In 1,4-oxathianes, the sulfur atom's oxidation state and the ring conformation create a tug-of-war between two forces.
The "1-Axial Preference" (Thermodynamic)
Contrary to standard cyclohexane physics (where substituents prefer the equatorial position to avoid 1,3-diaxial strain), 1,4-oxathiane
-oxides often prefer the axial orientation.
Cause: The Anomeric Effect (or Gauche Effect). The lone pair of the ring oxygen (
) donates electron density into the antibonding orbital of the S=O bond ().
Condition: This interaction is stabilizing but requires the S=O bond to be axial. This is the Thermodynamic Product (favored at higher temperatures or under equilibration).
Steric Approach Control (Kinetic)
When oxidizing the sulfur, the oxidant (e.g., m-CPBA) will approach from the least hindered face.
Cause: Steric repulsion from C2/C6 substituents.
Condition: This reaction is irreversible at low temperatures. This yields the Kinetic Product (favored at -78°C to 0°C).
Visualizing the Pathway
The following diagram illustrates how temperature dictates the reaction coordinate.
Figure 1: Energy profile showing the divergence between kinetic oxidation (blue path) and thermodynamic equilibration (red/yellow path).[1]
Module 2: Troubleshooting & FAQs
Q1: I am targeting the cis-sulfoxide (equatorial S=O), but I keep isolating the trans (axial) isomer. Why?
Diagnosis: You are likely operating under thermodynamic control or allowing equilibration during workup.
Root Cause: While the kinetic oxidant approach favors the equatorial oxygen (assuming a blocked axial face), the axial isomer is often electronically lower in energy due to the anomeric effect [1]. If you warm the reaction too fast or use acidic conditions, the product isomerizes.
Corrective Action:
Lower Temperature: Perform the oxidation at -78°C .
Quench Cold: Quench the reaction at -78°C with a basic reducing agent (e.g.,
in saturated ) before warming.
Avoid Acid: Do not use silica gel chromatography if the product is acid-sensitive; use neutral alumina or basified silica (1%
).
Q2: My ring-closing reaction yields a polymeric mess instead of the 1,4-oxathiane ring.
Diagnosis: Thermal overshoot during cyclization.
Root Cause: 1,4-oxathiane formation (e.g., from diols or sulfide precursors) involves entropy loss. High temperatures favor intermolecular polymerization over intramolecular cyclization.
Corrective Action:
Dilution: Run the reaction at high dilution (0.01 M) to favor intramolecular reaction.
Stepwise Warming: Start the cyclization at 0°C. Only increase to reflux if the intermediate is stable. For sulfoxide-mediated cyclizations (Grainger method), a specific reflux in xylene is required to trigger the sulfenic acid elimination-addition sequence [2].
Q3: How do I force the formation of the Thermodynamic (Axial) isomer?
Diagnosis: You have the kinetic product but need the more stable anomeric conformer.
Corrective Action:
Thermal Equilibration: Heat the sulfoxide in a non-nucleophilic solvent (e.g., Toluene) at 80°C.
Acid Catalysis: Treat with catalytic HCl in dioxane (carefully monitoring for over-reduction or ring opening). This lowers the barrier for inversion at the sulfur center.
Best for: Obtaining the most stable conformer (often Axial S=O).
Parameter
Specification
Notes
Reagent
HCl (gas) or dilute aqueous HCl
Catalyst for inversion.
Solvent
Dioxane or
Temperature
40°C – 60°C
Provides energy to overcome inversion barrier.
Step-by-Step:
Dissolve the sulfoxide mixture (cis/trans) in Dioxane.
Add 0.1 equiv of HCl (4M in Dioxane).
Heat to 50°C for 12 hours.
Monitor NMR for the coalescence of signals or shift in the H-2/H-6 protons (Axial S=O often causes a distinct downfield shift in adjacent axial protons due to the syn-axial effect).
Module 4: Decision Tree & Workflow
Use this flowchart to determine your experimental conditions based on your desired stereochemical outcome.
Figure 2: Decision tree for selecting oxidation conditions.
References
Juaristi, E., et al. (2003). "Persistence of the 1-axial preference in thianes." The Journal of Organic Chemistry, 68(5), 1762-1770.
Grainger, R. S., et al. (2005). "Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides." Organic & Biomolecular Chemistry, 3, 404-410.
Shul'pin, G. B., et al. (2016). "Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes." Molecules, 21(11), 1593.[2]
analytical methods for detecting impurities in 1,4-Oxathiane 4-oxide
Welcome to the technical support center for the analytical characterization of 1,4-Oxathiane 4-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical characterization of 1,4-Oxathiane 4-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the detection and quantification of impurities in this compound. Adherence to rigorous analytical standards is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide is structured to address common challenges and provide scientifically sound solutions to issues encountered during experimental work.
Section 1: Understanding Potential Impurities in 1,4-Oxathiane 4-oxide
A thorough understanding of the potential impurities is the foundation of a robust analytical method. Impurities in 1,4-Oxathiane 4-oxide can originate from the synthesis of its precursor, 1,4-oxathiane, the oxidation process, and subsequent degradation.
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the likely process-related impurities from the synthesis of 1,4-Oxathiane 4-oxide?
A1: The impurity profile of 1,4-Oxathiane 4-oxide is heavily influenced by the synthetic route of its precursor, 1,4-oxathiane. Common synthetic methods for 1,4-oxathiane include the reaction of a dihalodiethyl ether with a sulfide salt or the dehydration of bis(hydroxy ethyl) sulfide.[1] A notable byproduct of some of these synthetic routes is 1,4-dithiane .[2]
The subsequent oxidation of 1,4-oxathiane to 1,4-Oxathiane 4-oxide, often carried out using oxidizing agents like hydrogen peroxide, can also introduce impurities.[3] Incomplete oxidation can result in the presence of the starting material, 1,4-oxathiane . Conversely, over-oxidation can lead to the formation of 1,4-Oxathiane 4,4-dioxide (the corresponding sulfone).[4]
Q2: What are the potential degradation products of 1,4-Oxathiane 4-oxide?
A2: While specific degradation pathways for 1,4-Oxathiane 4-oxide are not extensively documented in publicly available literature, we can infer potential degradation products based on the chemistry of analogous structures like 1,4-dioxane and general sulfoxide reactivity.
Under oxidative stress, the ring structure may open, leading to the formation of smaller, more polar molecules. For instance, studies on the degradation of 1,4-dioxane have shown the formation of ethylene glycol, glycolic acid, and formic acid.[5][6] By analogy, the degradation of 1,4-Oxathiane 4-oxide could potentially yield related sulfur-containing acids and alcohols.
Hydrolytic degradation, particularly under acidic or basic conditions, could also lead to ring-opening. The sulfoxide functional group itself can be susceptible to thermal decomposition, although this typically requires elevated temperatures.
Summary of Potential Impurities:
Impurity Name
Structure
Origin
1,4-Oxathiane
Unreacted starting material
1,4-Oxathiane 4,4-dioxide
Over-oxidation byproduct
1,4-Dithiane
Synthetic byproduct of 1,4-oxathiane
Section 2: Chromatographic Methods for Impurity Detection
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for separating and quantifying impurities in pharmaceutical compounds.
HPLC Troubleshooting Guide
Q3: My HPLC analysis of 1,4-Oxathiane 4-oxide shows poor peak shape (tailing) for the main peak. What could be the cause and how can I fix it?
A3: Peak tailing in HPLC for a polar compound like 1,4-Oxathiane 4-oxide is a common issue. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Experimental Protocol: Reversed-Phase HPLC for 1,4-Oxathiane 4-oxide
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Q4: I am not able to separate 1,4-Oxathiane 4-oxide from its sulfone analog (1,4-Oxathiane 4,4-dioxide) using my current HPLC method. What should I do?
A4: The sulfoxide and sulfone analogs can be challenging to separate due to their similar structures. However, their polarities are sufficiently different to achieve separation with method optimization. The sulfone is generally more polar than the sulfoxide.
Strategies for Improving Resolution:
Decrease the Gradient Slope: A shallower gradient will provide more time for the two compounds to separate.
Modify the Mobile Phase:
Change the Organic Modifier: Try methanol instead of acetonitrile. The different solvent selectivity can alter the elution order and improve resolution.
Adjust the pH: While both are neutral compounds, a change in pH can affect the ionization of residual silanols on the column, which can influence the retention of these polar analytes.
Use a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, can offer different selectivity.
GC-MS for Volatile Impurities
Q5: Can I use Gas Chromatography (GC) to analyze for impurities in 1,4-Oxathiane 4-oxide?
A5: GC can be a suitable technique for analyzing for the more volatile and thermally stable impurities, such as the starting material 1,4-oxathiane and the byproduct 1,4-dithiane . However, 1,4-Oxathiane 4-oxide and its sulfone analog have higher boiling points and may be less thermally stable, making them less ideal for GC analysis without derivatization.
Q6: I am using GC-MS and I am concerned about distinguishing between the sulfoxide and sulfone impurities. How can I be sure of their identity?
A6: While GC separation can be challenging, mass spectrometry provides definitive identification. The molecular ions of the sulfoxide and sulfone will differ by 16 m/z units, corresponding to one oxygen atom. Their fragmentation patterns will also be distinct. It is crucial to have reference standards for both the sulfoxide and sulfone to confirm retention times and fragmentation patterns. A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can be used in conjunction with MS to confirm the presence of sulfur-containing compounds.
Section 3: Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive identification and structural elucidation of impurities.
NMR in Impurity Analysis
Q7: How can ¹H NMR help in identifying impurities in my 1,4-Oxathiane 4-oxide sample?
A7: ¹H NMR is highly effective for identifying and quantifying impurities, provided their signals do not overlap with the main component.[7] The protons in 1,4-Oxathiane 4-oxide and its potential impurities will have distinct chemical shifts due to the different electronic environments created by the ether oxygen and the sulfur oxidation state.
Expected ¹H NMR Chemical Shift Regions:
Compound
Protons adjacent to Oxygen
Protons adjacent to Sulfur
1,4-Oxathiane
~3.7 ppm
~2.7 ppm
1,4-Oxathiane 4-oxide
~3.8-4.2 ppm
~2.9-3.3 ppm
1,4-Oxathiane 4,4-dioxide
~4.1 ppm
~3.1 ppm
1,4-Dithiane
N/A
~2.9 ppm
Note: These are approximate chemical shifts and can vary depending on the solvent and other factors.
By integrating the signals corresponding to the impurities and the main compound, you can determine their relative concentrations.
Q8: What if the impurity signals are very small or overlap with the main peak in the ¹H NMR spectrum?
A8: For trace-level impurities or in cases of significant signal overlap, more advanced NMR techniques may be necessary. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can help to resolve overlapping signals and establish connectivity within molecules, aiding in the identification of unknown impurities. For quantitative analysis of low-level impurities, techniques that suppress the main solvent or analyte peak can be employed to better visualize the smaller signals.[8]
Section 4: Method Validation
All analytical methods used for impurity detection must be validated to ensure they are suitable for their intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[9][10]
Key Validation Parameters for Impurity Methods
Caption: Key parameters for analytical method validation.
Q9: How do I establish the specificity of my impurity detection method?
A9: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For impurity analysis, you must demonstrate that your method can separate the known impurities from the main compound and from each other. This is typically done by spiking the sample with known amounts of the impurities and demonstrating adequate resolution between the peaks. If an impurity standard is not available, specificity can be demonstrated by comparing the results to a second, well-characterized analytical method.[11]
Q10: What are the acceptance criteria for accuracy and precision for an impurity method?
A10: For the determination of impurities, accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 3 concentrations, 3 replicates each). The recovery should typically be within 80-120% of the true value.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For impurities, the RSD should generally be no more than 10%.
References
1,4-Oxathiane - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
Preparation of 1,4-oxathiane. (1959). Google Patents.
Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment, 178, 360-386. Retrieved January 30, 2026, from [Link]
Tan, C., Gao, N., Deng, Y., Zhang, Y., Sui, M., Deng, J., & Zhou, S. (2014). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Chemical Engineering Journal, 241, 541-547. Retrieved January 30, 2026, from [Link]
Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac. Retrieved January 30, 2026, from [Link]
Kim, C. G., & Park, C. H. (2006). Decomposition of 1,4-dioxane by advanced oxidation and biochemical process. Journal of Environmental Science and Health, Part A, 41(7), 1399-1411. Retrieved January 30, 2026, from [Link]
The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. (2023). Molecules, 28(17), 6204. Retrieved January 30, 2026, from [Link]
Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.). CORE. Retrieved January 30, 2026, from [Link]
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved January 30, 2026, from [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 30, 2026, from [Link]
Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]
Sulfoxidation. (n.d.). Grokipedia. Retrieved January 30, 2026, from [Link]
GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. (2025). Forensic Toxicology. Retrieved January 30, 2026, from [Link]
Webb, G. A. (Ed.). (2025). Nuclear Magnetic Resonance (Vol. 51). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (2020). Desalination and Water Treatment. Retrieved January 30, 2026, from [Link]
Spagna, F. (2018). Designing Green Oxidation Reactions with Sulfoxides. Nottingham ePrints. Retrieved January 30, 2026, from [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved January 30, 2026, from [Link]
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved January 30, 2026, from [Link]
Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. (2021). Molecules. Retrieved January 30, 2026, from [Link]
Can GC-MS tell apart sulfoxides and sulfones? (2023). Reddit. Retrieved January 30, 2026, from [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 30, 2026, from [Link]
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
NMR Characterization of RNA Small Molecule Interactions. (2018). Methods in Enzymology. Retrieved January 30, 2026, from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved January 30, 2026, from [Link]
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved January 30, 2026, from [Link]
1,4-Oxathiane, 4,4-dioxide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
Sulfoxide. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
Quality Guidelines. (n.d.). ICH. Retrieved January 30, 2026, from [Link]
Applying NMR to Study Small-Molecule Interactions in Drug Discovery. (2020). AZoLifeSciences. Retrieved January 30, 2026, from [Link]
Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2',3'-f]thiepins and Their Derivatives. (2026). Organic Letters. Retrieved January 30, 2026, from [Link]
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved January 30, 2026, from [Link]
Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. (2022). Morressier. Retrieved January 30, 2026, from [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved January 30, 2026, from [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1,4-Oxathiane 4-Oxide and Its Congeners
For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge of a Saturated Heterocycle 1,4-Oxathiane 4-oxide, a saturated heterocyclic compound containing both a sulfoxide and...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of a Saturated Heterocycle
1,4-Oxathiane 4-oxide, a saturated heterocyclic compound containing both a sulfoxide and an ether functional group, presents a unique analytical challenge. Its relevance in medicinal chemistry and drug metabolism studies necessitates robust analytical methods for its identification and quantification, as well as for its potential metabolic products: the parent sulfide (1,4-oxathiane) and the corresponding sulfone (1,4-oxathiane 4,4-dioxide). The polarity and thermal lability of the sulfoxide group, in particular, demand a careful consideration of the analytical approach.
This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of 1,4-oxathiane 4-oxide and its primary redox congeners. We will delve into the intricacies of their fragmentation patterns under electron ionization, compare the utility of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and discuss the rationale behind selecting the optimal ionization technique. This document is designed to be a practical resource, grounded in the fundamental principles of mass spectrometry, to empower researchers in their analytical endeavors.
Electron Ionization Mass Spectrometry: A Comparative Fragmentation Analysis
Electron ionization (EI) is a widely used, "hard" ionization technique that provides reproducible mass spectra and extensive fragmentation, which is invaluable for structural elucidation.[1] Below, we compare the EI mass spectra of 1,4-oxathiane, 1,4-oxathiane 4-oxide, and 1,4-oxathiane 4,4-dioxide.
1,4-Oxathiane: The Parent Sulfide
The mass spectrum of 1,4-oxathiane is characterized by a prominent molecular ion peak (M⁺˙) at m/z 104, indicative of a relatively stable cyclic structure. The fragmentation is dominated by the loss of small, stable neutral molecules.
Table 1: Key Mass Fragments for 1,4-Oxathiane (EI)
m/z
Proposed Fragment
Relative Abundance
104
[C₄H₈OS]⁺˙ (M⁺˙)
High
74
[M - CH₂O]⁺˙
Moderate
61
[C₂H₅S]⁺
High
46
[CH₂S]⁺˙
High
Proposed Fragmentation Pathway for 1,4-Oxathiane
Caption: Proposed EI fragmentation of 1,4-oxathiane.
1,4-Oxathiane 4-Oxide: The Target Analyte
The introduction of the sulfoxide group significantly alters the fragmentation pattern. The molecular ion at m/z 120 is often less abundant than in the parent sulfide due to the lability of the S-O bond.
Table 2: Key Mass Fragments for 1,4-Oxathiane 4-Oxide (EI)
m/z
Proposed Fragment
Relative Abundance
120
[C₄H₈O₂S]⁺˙ (M⁺˙)
Moderate
104
[M - O]⁺˙
Moderate
92
[M - C₂H₄]⁺˙
Moderate
74
[M - CH₂O - O]⁺˙
Low
58
[C₂H₂O₂]⁺˙
High
Proposed Fragmentation Pathway for 1,4-Oxathiane 4-Oxide
A key initial fragmentation step for sulfoxides is the loss of an oxygen atom.[2] Another characteristic fragmentation is the elimination of ethylene.
Caption: Proposed EI fragmentation of 1,4-oxathiane 4,4-dioxide.
Comparative Guide to Analytical Techniques
The choice of the analytical technique is paramount for achieving the desired sensitivity, selectivity, and throughput. Here, we compare GC-MS and LC-MS for the analysis of 1,4-oxathiane 4-oxide and its products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is best suited for volatile and thermally stable compounds. [3]The sample is vaporized and separated in a chromatographic column before being ionized and detected by the mass spectrometer.
Applicability to 1,4-Oxathiane and its Derivatives:
1,4-Oxathiane: Being a relatively volatile and stable sulfide, it is an excellent candidate for GC-MS analysis.
1,4-Oxathiane 4-oxide: The analysis of sulfoxides by GC can be challenging due to their thermal lability. [4]At elevated temperatures in the GC inlet, the sulfoxide may undergo degradation, potentially leading to inaccurate quantification.
1,4-Oxathiane 4,4-dioxide: Sulfones are generally more thermally stable than sulfoxides and can often be analyzed by GC-MS, although their higher polarity might require derivatization to improve chromatographic performance.
Table 4: Performance Comparison of GC-MS for the Analytes
Analyte
Volatility
Thermal Stability
Suitability for GC-MS
1,4-Oxathiane
High
High
Excellent
1,4-Oxathiane 4-oxide
Moderate
Moderate
Moderate (risk of degradation)
1,4-Oxathiane 4,4-dioxide
Low
High
Good (derivatization may be needed)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is ideal for the analysis of polar, less volatile, and thermally labile compounds. [5]Separation is achieved in the liquid phase, and ionization is typically performed using "soft" ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Applicability to 1,4-Oxathiane and its Derivatives:
1,4-Oxathiane 4-oxide and 1,4-Oxathiane 4,4-dioxide: These polar compounds are well-suited for LC-MS analysis. The gentle ionization of ESI or APCI minimizes the risk of degradation and typically yields abundant protonated molecules ([M+H]⁺), which is ideal for quantification.
1,4-Oxathiane: While amenable to LC-MS, its volatility makes GC-MS a more common and often more efficient choice.
Table 5: Performance Comparison of LC-MS for the Analytes
Analyte
Polarity
Thermal Stability
Suitability for LC-MS
1,4-Oxathiane
Low
High
Good
1,4-Oxathiane 4-oxide
High
Moderate
Excellent
1,4-Oxathiane 4,4-dioxide
High
High
Excellent
Choosing the Right Ionization Technique: A Deeper Dive
The choice of ionization technique is critical and depends on the analyte's properties and the analytical goals.
[6][7]
Electron Ionization (EI): As discussed, EI is a hard ionization technique that provides detailed structural information through fragmentation. It is typically coupled with GC. For 1,4-oxathiane 4-oxide, the extensive fragmentation can be a double-edged sword: it aids in identification but may lead to a weak or absent molecular ion, making quantification challenging.
Chemical Ionization (CI): A softer ionization technique than EI, CI often produces a more abundant protonated molecule and less fragmentation. This can be advantageous for the quantitative analysis of 1,4-oxathiane 4-oxide by GC-MS, as it would enhance the signal of the molecular ion.
Electrospray Ionization (ESI): ESI is a very soft ionization technique commonly used with LC-MS. It is particularly well-suited for polar molecules like 1,4-oxathiane 4-oxide and its sulfone metabolite. ESI typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, leading to high sensitivity for quantitative studies.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique for LC-MS that is suitable for a wide range of compounds, including those with moderate polarity. It can be a good alternative to ESI for the analysis of these compounds.
Workflow for Method Selection
Caption: Decision tree for selecting the appropriate MS method.
Experimental Protocols
The following are generalized protocols. Optimization is crucial for specific applications.
Protocol 1: GC-MS Analysis of 1,4-Oxathiane and its Derivatives
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
GC Conditions:
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
Inlet Temperature: Use the lowest possible temperature that allows for efficient vaporization to minimize thermal degradation of the sulfoxide (e.g., 200-250 °C).
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature that allows for the elution of all analytes (e.g., 280 °C).
MS Conditions (EI):
Ionization Energy: 70 eV.
Mass Range: Scan from m/z 40 to 200.
Source Temperature: 230 °C.
Protocol 2: LC-MS Analysis of 1,4-Oxathiane 4-Oxide and its Sulfone
Sample Preparation: Dissolve the sample in the initial mobile phase. For biological samples, protein precipitation followed by solid-phase extraction is a common workflow.
LC Conditions:
Column: A C18 reversed-phase column is suitable for these polar analytes.
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%) to promote protonation.
Flow Rate: 0.2-0.5 mL/min.
MS Conditions (ESI):
Ionization Mode: Positive.
Capillary Voltage: 3-4 kV.
Drying Gas Temperature: 300-350 °C.
Nebulizer Pressure: 30-50 psi.
Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.
Conclusion and Future Perspectives
The mass spectrometric analysis of 1,4-oxathiane 4-oxide and its related products is a multifaceted task that requires a tailored approach based on the specific analytical question. For the volatile and stable parent sulfide, GC-MS with electron ionization offers a robust and informative analysis. However, for the more polar and thermally sensitive sulfoxide and sulfone, LC-MS with electrospray ionization is the superior choice, providing the sensitivity and stability required for accurate quantification, particularly in complex matrices encountered in drug metabolism studies.
Future advancements in mass spectrometry, such as ion mobility spectrometry coupled with high-resolution mass spectrometry, may offer even greater insights into the structure and conformation of these heterocyclic compounds and their metabolites, further empowering researchers in the fields of drug discovery and development.
References
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link]
[2][8]2. Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]
[9]3. Medhe, S. (2018). Ionization Techniques in Mass Spectrometry: A Review. Mass Spectrometry & Purification Techniques, 8(2), 1-6. [Link]
[6][7][10]4. Sparkman, O. D., Curtis, M., & Jones, P. R. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 37(11), 824-831. [Link]
[5]5. Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754. [Link]
Libretexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
[11]7. Wallace, T. J., & Mahon, J. J. (1964). The Gas Chromatographic Analysis of Sulfoxides. Journal of the American Chemical Society, 86(19), 4099–4100. [Link]
[4]8. Korfmacher, W. A. (2005). Principles and applications of LC-MS in drug metabolism and toxicology. Current drug metabolism, 6(3), 235–249.
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
[1]10. Lee, M. S. (Ed.). (2012). Mass spectrometry handbook. John Wiley & Sons. [Link]
[12]11. Arome Science. (2023, October 26). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]
[13]12. ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]
[3]13. Block, E. (1992). The mass spectra of organic sulfur compounds. In S. Patai (Ed.), The Chemistry of the Sulphonium, Sulphoxide and Sulphone Groups. John Wiley & Sons.
PubChem. (n.d.). 1,4-Oxathiane. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
PubChem. (n.d.). 1,4-Oxathiane 4-oxide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
[6]16. PubChem. (n.d.). 1,4-Oxathiane 4,4-dioxide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
NIST. (n.d.). 1,4-Oxathiane. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
NIST. (n.d.). 1,4-Oxathiane, 4-oxide. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
NIST. (n.d.). 1,4-Oxathiane, 4,4-dioxide. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
Kuhlman, F. E., & Wilson, B. W. (1995). Analysis of sulfones by gas chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(12), 1218–1223.
Casy, A. F., & Cryer, J. (1979). Electron impact mass spectrometry of some cyclic sulphones. Organic Mass Spectrometry, 14(7), 383–385.
YouTube. (2021, June 26). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. [Link]
[14]23. ResearchGate. (2016). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. [Link]
[15]24. PubMed. (2014). Analysis of sulfonamides, trimethoprim, fluoroquinolones, quinolones, triphenylmethane dyes and methyltestosterone in fish and shrimp using liquid chromatography-mass spectrometry. [Link]
[16]25. PubMed. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. [Link]
[17]26. EPA. (2011). Environmental Chemistry Method for Fluensulfone & Degradates. [Link]
[18]27. PubMed Central. (2015). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. [Link]
[11]28. RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]
[19]29. Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link]
[13]30. PubMed. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. [Link]
A Comparative Guide to Sulfoxide Oxidizing Agents: From the Workhorse DMSO to the Potential of 1,4-Oxathiane 4-oxide
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The choice of an oxidizing agent is critical, dictat...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The choice of an oxidizing agent is critical, dictating not only the success of the transformation but also its practicality on a larger scale. Among the plethora of available reagents, those based on sulfoxides, particularly dimethyl sulfoxide (DMSO), have carved out a significant niche due to their mildness and reliability. This guide provides an in-depth comparison of established DMSO-based oxidation protocols and explores the potential of a lesser-known cyclic sulfoxide, 1,4-Oxathiane 4-oxide, as a potential alternative.
The Era of Activated DMSO: A Symphony of Selectivity and Mild Conditions
Dimethyl sulfoxide (DMSO) itself is a poor oxidant. However, upon activation with an electrophilic reagent, it is transformed into a potent and selective oxidizing species. This "activated DMSO" is the common intermediate in a family of widely used oxidation reactions. The general mechanism involves the formation of an alkoxysulfonium salt from the alcohol and the activated DMSO, followed by a base-mediated elimination to yield the carbonyl compound, dimethyl sulfide, and a protonated base.[1]
This overarching strategy has been ingeniously adapted into several named reactions, each with its own unique activator and specific nuances.
The Titans of DMSO-Based Oxidations: A Comparative Overview
The four most prominent DMSO-based oxidation methods are the Swern, Parikh-Doering, Pfitzner-Moffatt, and Corey-Kim oxidations. While they share a common mechanistic thread, their operational parameters and substrate compatibility differ significantly.
N-Chlorosuccinimide (NCS) and dimethyl sulfide (DMS)
-25 °C to room temp.
Dimethyl sulfide, Succinimide
Can be run at slightly higher temperatures than Swern.
Potential for chlorination of sensitive substrates.
In the Field: A Closer Look at the Swern Oxidation
The Swern oxidation is arguably one of the most widely adopted DMSO-based methods due to its high yields and broad applicability.[3] The use of oxalyl chloride or trifluoroacetic anhydride as an activator leads to a highly reactive intermediate, necessitating cryogenic temperatures to avoid side reactions.[2]
Experimental Workflow: Swern Oxidation
Caption: A generalized workflow for the Swern oxidation.
Detailed Experimental Protocol: Swern Oxidation of Benzyl Alcohol
This protocol provides a representative example of a Swern oxidation.
Materials:
Dimethyl sulfoxide (DMSO), distilled
Oxalyl chloride
Dichloromethane (DCM), anhydrous
Benzyl alcohol
Triethylamine (TEA), distilled
Brine solution
Magnesium sulfate, anhydrous
Procedure:
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of distilled DMSO (2.2 eq) in anhydrous DCM dropwise.
Stir the mixture for 30 minutes at -78 °C.
Add a solution of benzyl alcohol (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
Stir the reaction mixture for 45 minutes at -78 °C.
Add distilled triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature over 1 hour.
Quench the reaction by adding water.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford benzaldehyde.
1,4-Oxathiane 4-oxide: An Uncharted Territory in Alcohol Oxidation
While DMSO has dominated the landscape of sulfoxide-mediated oxidations, the potential of other sulfoxides remains largely unexplored. 1,4-Oxathiane 4-oxide, a cyclic sulfoxide, presents an intriguing structural variation. The parent sulfide, 1,4-Oxathiane, can be synthesized from readily available starting materials.[5] The subsequent oxidation to the sulfoxide can be achieved using standard oxidizing agents like sodium periodate or calcium hypochlorite.[6]
Structure of 1,4-Oxathiane 4-oxide:
Caption: The chemical structure of 1,4-Oxathiane 4-oxide.
Despite its availability, a thorough review of the scientific literature reveals a conspicuous absence of studies detailing the use of 1,4-Oxathiane 4-oxide as an oxidizing agent for alcohols. Its properties and potential reactivity in this context remain to be systematically investigated.
Potential Advantages of a Cyclic Sulfoxide
The exploration of 1,4-Oxathiane 4-oxide as an oxidant is warranted by several potential advantages over the conventional DMSO systems:
Reduced Odor: The byproduct of the oxidation would be 1,4-oxathiane, a cyclic sulfide. While its olfactory properties are not widely reported, it is plausible that its lower volatility compared to dimethyl sulfide could mitigate the pervasive and unpleasant odor associated with DMSO-based oxidations.
Modified Reactivity and Selectivity: The cyclic nature and the presence of the ether oxygen in the ring could influence the electronic and steric properties of the sulfur center, potentially leading to different reactivity profiles and selectivities compared to DMSO.
Simplified Workup: If the resulting 1,4-oxathiane has different solubility properties than dimethyl sulfide, it could potentially simplify the purification of the desired carbonyl product.
Charting the Course: A Proposed Experimental Design for Comparative Analysis
To evaluate the efficacy of 1,4-Oxathiane 4-oxide as an oxidizing agent, a systematic comparative study is necessary. The following proposed experimental design outlines a starting point for such an investigation, using the well-understood Swern oxidation as a benchmark.
Hypothetical Experimental Protocol: Oxidation of Benzyl Alcohol with 1,4-Oxathiane 4-oxide
This proposed protocol is based on the principles of the Swern oxidation and would require optimization.
Materials:
1,4-Oxathiane 4-oxide
Oxalyl chloride
Dichloromethane (DCM), anhydrous
Benzyl alcohol
Triethylamine (TEA), distilled
Procedure:
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add a solution of 1,4-Oxathiane 4-oxide (2.2 eq) in anhydrous DCM dropwise.
Stir the mixture for 30 minutes at -78 °C.
Add a solution of benzyl alcohol (1.0 eq) in anhydrous DCM dropwise.
Stir the reaction mixture for 45 minutes at -78 °C.
Add distilled triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction and perform a standard aqueous workup.
Analyze the crude product by GC-MS and ¹H NMR to determine the yield of benzaldehyde and identify any side products.
Framework for Comparative Data Analysis
A direct comparison with a parallel Swern oxidation of benzyl alcohol using DMSO would be essential. The following table illustrates the key data points to be collected for a robust comparison.
Parameter
DMSO-based Swern Oxidation
1,4-Oxathiane 4-oxide-based Oxidation
Yield of Benzaldehyde (%)
Experimental Value
Experimental Value
Reaction Time (h)
Experimental Value
Experimental Value
Optimal Temperature (°C)
Experimental Value
Experimental Value
Major Side Products
Identified by GC-MS/NMR
Identified by GC-MS/NMR
Odor of Sulfide Byproduct
Strong, unpleasant
Qualitative Assessment
Ease of Workup/Purification
Qualitative Assessment
Qualitative Assessment
Conclusion
The family of activated DMSO oxidations, particularly the Swern and Parikh-Doering methods, remain the gold standard for mild and selective alcohol oxidation in many synthetic applications. Their mechanisms are well-understood, and their reliability has been proven in countless complex syntheses.
The potential of other sulfoxides, such as 1,4-Oxathiane 4-oxide, as oxidizing agents is a compelling area for future research. While currently unexplored, the unique structural features of this cyclic sulfoxide could offer practical advantages, such as reduced odor and altered reactivity. The proposed experimental framework provides a clear path for a systematic investigation into the oxidizing capabilities of 1,4-Oxathiane 4-oxide, which could lead to the development of a new and valuable tool for the synthetic chemist's arsenal.
Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. [Link]
Save My Exams. (2023, January 3). Oxidation of Alcohols. [Link]
Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
Pfitzner, K. E., & Moffatt, J. G. (1963). A New and Selective Oxidation of Alcohols. Journal of the American Chemical Society, 85(19), 3027–3028.
Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.
Strategic Reagent Selection: 1,4-Oxathiane 4-oxide vs. DMSO in Advanced Oxidations
Topic: Advantages of Using 1,4-Oxathiane 4-oxide over DMSO in Specific Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the lands...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advantages of Using 1,4-Oxathiane 4-oxide over DMSO in Specific Reactions
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of organic synthesis, Dimethyl Sulfoxide (DMSO) is ubiquitous, serving as both a polar aprotic solvent and a reagent in "Activated DMSO" oxidations (e.g., Swern).[1][2] However, its utility is often compromised by the formation of dimethyl sulfide (DMS)—a highly volatile, toxic, and malodorous byproduct.
1,4-Oxathiane 4-oxide (also known as 1,4-thioxane sulfoxide) emerges as a superior alternative, particularly in Swern-Moffatt type oxidations. Its cyclic structure and physicochemical profile eliminate the "stench" factor, simplify purification, and offer improved handling characteristics without sacrificing oxidative efficiency. This guide objectively compares these two reagents, providing experimental protocols and mechanistic insights to validate the transition to 1,4-oxathiane 4-oxide for sensitive scale-up operations.
Chemical & Physical Profile: The Basis of Superiority
The primary operational advantage of 1,4-oxathiane 4-oxide lies in the phase properties of its reduced sulfide byproduct. Unlike DMSO, which yields volatile DMS, 1,4-oxathiane 4-oxide yields 1,4-oxathiane—a high-boiling liquid that does not vaporize at room temperature.
Table 1: Comparative Physicochemical Properties
Feature
Dimethyl Sulfoxide (DMSO)
1,4-Oxathiane 4-oxide
Operational Impact
Structure
Acyclic Sulfoxide
Cyclic (Heterocyclic) Sulfoxide
Cyclic structure alters byproduct volatility.
State (RT)
Liquid (MP 19°C)
Solid/Low-Melting Solid (MP ~45°C)
Solid reagent allows for easier weighing/handling.
Reduced Byproduct
Dimethyl Sulfide (DMS)
1,4-Oxathiane
The Critical Differentiator
Byproduct BP
37 °C (Highly Volatile)
147 °C (Non-Volatile)
Eliminates need for bleach scrubbers/fume containment.
Odor Profile
"Rotten Cabbage" (Stench)
Mild / Low Odor
Improves lab safety and environmental compliance.
Water Solubility
Miscible
Soluble
Both allow for aqueous extraction, but byproduct separation differs.
The Core Application: Odorless Swern Oxidation[1]
The Swern oxidation is the "gold standard" for converting primary and secondary alcohols to aldehydes and ketones without over-oxidation. However, the generation of DMS is a significant bottleneck for scale-up and open-lab work.
The Problem with DMSO
In a standard Swern:
DMSO reacts with Oxalyl Chloride to form the active chlorosulfonium species.
Alcohol attacks the sulfur.
Base (Et₃N) promotes elimination, yielding the Carbonyl + DMS .
Consequence: DMS boils at 37°C, filling the headspace and exhaust with a toxic stench (detectable at ppb levels).
The Solution: 1,4-Oxathiane 4-oxide
Replacing DMSO with 1,4-oxathiane 4-oxide follows the exact same mechanistic pathway but alters the elimination byproduct.
Mechanism of Action
The reaction proceeds via the formation of a cyclic alkoxysulfonium salt . Upon base-mediated elimination, the proton is abstracted, releasing the carbonyl compound and 1,4-oxathiane . Because 1,4-oxathiane boils at 147°C, it remains in the reaction vessel or the organic phase during workup, rather than aerosolizing.
Figure 1: Mechanistic pathway of the Modified Swern Oxidation using 1,4-Oxathiane 4-oxide. Note the generation of a non-volatile byproduct.
Experimental Protocol: Odorless Oxidation of Benzyl Alcohol
This protocol validates the efficacy of 1,4-oxathiane 4-oxide in oxidizing a primary alcohol to an aldehyde.
Objective: Synthesis of Benzaldehyde from Benzyl Alcohol.
Scale: 10 mmol.
Reagents
Oxalyl Chloride: 1.1 equiv (1.40 g, 0.95 mL)
1,4-Oxathiane 4-oxide: 2.2 equiv (2.64 g)
Benzyl Alcohol: 1.0 equiv (1.08 g)
Triethylamine (Et₃N): 5.0 equiv (5.06 g, 7.0 mL)
Dichloromethane (DCM): Anhydrous (solvent)
Step-by-Step Methodology
Activation:
Flame-dry a 100 mL round-bottom flask under Nitrogen.
Add Oxalyl Chloride (1.1 equiv) and DCM (20 mL). Cool to -78°C .
Crucial Step: Dissolve 1,4-oxathiane 4-oxide (2.2 equiv) in DCM (10 mL) and add dropwise to the cold oxalyl chloride solution. (Note: Ensure the solid sulfoxide is fully dissolved before addition).
Stir for 15 minutes at -78°C. A white precipitate (the chlorosulfonium salt) may form.
Substrate Addition:
Add Benzyl Alcohol (1.0 equiv) in DCM (5 mL) dropwise over 5 minutes.
Stir the mixture for 30–45 minutes at -78°C.
Elimination:
Add Triethylamine (5.0 equiv) dropwise.
Allow the reaction to warm to 0°C over 30 minutes. The mixture will become a thick slurry.
Workup (The "Odorless" Advantage):
Quench with saturated aqueous NH₄Cl (30 mL).
Separate the organic layer. Extract aqueous layer with DCM (2 x 20 mL).
Purification Note: The byproduct, 1,4-oxathiane, is in the organic layer. Unlike DMS, it will not evaporate.
Wash combined organics with 1M HCl (to remove excess Et₃N) and Brine.
Dry over MgSO₄ and concentrate in vacuo.
Isolation: The residue contains the product and 1,4-oxathiane. Purify via flash column chromatography (Silica Gel, Hexane/EtOAc). The 1,4-oxathiane is less polar and often elutes separately or can be removed via high-vacuum distillation if the product is solid.
Expected Results
Yield: >90% conversion.
Odor: No characteristic sulfide smell detected in the fume hood or rotovap exhaust.
Comparative Workflow Analysis
The choice of reagent significantly impacts the downstream processing workflow.
Figure 2: Workflow comparison highlighting the elimination of hazardous gas management in the 1,4-oxathiane 4-oxide protocol.
Advantages Summary
Environmental Health & Safety (EHS): Eliminates the generation of dimethyl sulfide. This is critical for labs with poor ventilation or for large-scale reactions where DMS volume would be hazardous.
Reaction Control: 1,4-Oxathiane 4-oxide is a solid at room temperature (MP ~45°C), allowing for more precise weighing and anhydrous handling compared to hygroscopic liquid DMSO.
No Bleach Workup: Standard Swern reactions require glassware to be rinsed with bleach to oxidize residual DMS. This step is unnecessary with 1,4-oxathiane 4-oxide.
Recyclability: The byproduct 1,4-oxathiane can theoretically be re-oxidized back to the sulfoxide using H₂O₂ or NaIO₄, making it a potentially "green" loop reagent [1, 2].
References
Swern, D., et al. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1] A preparative, steric and mechanistic study." Tetrahedron, 1978, 34(11), 1651–1660. Link (Foundational Swern Mechanism).
Ohsugi, S., et al. "New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me)."[3] Tetrahedron, 2003, 59(42), 8393-8398. Link (Establishes the principle of modified sulfoxides for odorless oxidation).
Trofimov, B. A., et al. "Reaction of vinyl sulfoxides with sodium sulfide and polysulfides." ResearchGate, 2008. Link (Synthesis and properties of 1,4-oxathiane 4-oxide).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 231462, 1,4-Oxathiane 4-oxide." PubChem, 2025. Link (Physical property verification).
A Senior Application Scientist's Guide to Stereochemical Validation of 1,4-Oxathiane Derivatives Using 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of a compound's biologica...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of a compound's biological activity, pharmacokinetic profile, and safety. Within the realm of heterocyclic chemistry, 1,4-oxathiane derivatives have emerged as significant scaffolds in a variety of therapeutic areas. The non-planar, chair-like conformation of the 1,4-oxathiane ring gives rise to a rich stereochemical landscape, where the spatial arrangement of substituents can profoundly influence molecular interactions with biological targets. Consequently, the unambiguous validation of stereochemistry is a cornerstone of successful drug design and development involving this privileged heterocycle.
This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the stereochemical elucidation of 1,4-oxathiane derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, presenting a self-validating system for confident stereochemical assignment.
The Stereochemical Challenge of 1,4-Oxathianes
The 1,4-oxathiane ring predominantly adopts a chair conformation, which rapidly interconverts at room temperature. The introduction of substituents can lead to the formation of diastereomers, often with distinct biological properties. The primary challenge lies in unequivocally determining the relative orientation of these substituents—whether they are cis (on the same side of the ring) or trans (on opposite sides). This guide will focus on a systematic approach to this challenge using a suite of 2D NMR experiments.
A Comparative Analysis of 2D NMR Techniques for Stereochemical Validation
While one-dimensional (1D) ¹H NMR provides initial clues, it is often insufficient for definitive stereochemical assignment, especially in complex molecules. 2D NMR spectroscopy, by spreading information into a second dimension, resolves spectral overlap and reveals through-bond and through-space correlations, which are the keys to unlocking the three-dimensional structure of a molecule.
Here, we compare the utility of four principal 2D NMR experiments in the context of 1,4-oxathiane stereochemistry:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is the foundational experiment for mapping out the proton spin systems within the 1,4-oxathiane ring and its substituents.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons (or other heteroatoms). HSQC is crucial for the unambiguous assignment of both ¹H and ¹³C resonances, providing a clear picture of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two to three bonds. HMBC is instrumental in piecing together the molecular framework, especially in identifying quaternary carbons and connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These homonuclear experiments detect protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. NOESY and ROESY are the definitive tools for determining stereochemistry, as the presence or absence of through-space correlations provides direct evidence for the relative orientation of substituents.
The Logic of Stereochemical Assignment: A Step-by-Step Workflow
The validation of stereochemistry in 1,4-oxathiane derivatives is a process of systematic data integration. The following workflow, visualized in the diagram below, outlines a robust and self-validating approach.
Caption: Workflow for the stereochemical validation of 1,4-oxathiane derivatives using 2D NMR.
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guideline. Instrument parameters should be optimized for the specific compound and spectrometer.
Sample Preparation
Dissolve 5-10 mg of the purified 1,4-oxathiane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Filter the solution through a glass wool plug into a clean NMR tube.
Degas the sample by bubbling with an inert gas (e.g., argon) for several minutes, particularly for NOESY/ROESY experiments to minimize paramagnetic oxygen, which can interfere with the Nuclear Overhauser Effect.
2D NMR Data Acquisition
Experiment
Key Parameters
Typical Values
Purpose in Stereochemical Validation
COSY
nt (number of transients)
2-4
To establish the proton connectivity within the 1,4-oxathiane ring and any side chains.
ni (number of increments)
256-512
HSQC
J¹CH
145 Hz
To definitively assign protons to their directly attached carbons.
nt
2-8
ni
128-256
HMBC
long-range J
8-10 Hz
To confirm the overall structure and connect different spin systems.
nt
8-32
ni
256-512
NOESY
mixing time (d8)
0.5-1.5 s
To detect through-space correlations between protons, which is the primary method for determining relative stereochemistry.
nt
8-16
ni
256-512
ROESY
mixing time (d8)
200-500 ms
An alternative to NOESY, particularly useful for medium-sized molecules where the NOE may be close to zero. The ROE is always positive.[1]
nt
16-64
ni
256-512
Data Presentation: A Case Study of a 2,5-Disubstituted 1,4-Oxathiane
To illustrate the power of this approach, let's consider a hypothetical case of a 2,5-disubstituted 1,4-oxathiane, which can exist as either a cis or trans diastereomer.
Hypothetical ¹H NMR Data for cis and trans Isomers
Proton
cis-Isomer (ppm, J in Hz)
trans-Isomer (ppm, J in Hz)
Key Differentiating Features
H-2
4.5 (dd, J = 11.0, 4.0)
4.2 (dd, J = 11.5, 3.5)
The chemical shift of H-2 and H-5 can be influenced by the relative orientation of the substituents.
H-3ax
2.8 (dt, J = 12.5, 11.0)
2.9 (dt, J = 12.0, 11.5)
H-3eq
3.1 (ddd, J = 12.5, 4.0, 2.0)
3.2 (ddd, J = 12.0, 3.5, 2.5)
H-5
4.3 (m)
4.6 (m)
H-6ax
3.9 (dt, J = 13.0, 11.5)
3.8 (dt, J = 13.5, 12.0)
H-6eq
4.1 (ddd, J = 13.0, 4.5, 2.0)
4.2 (ddd, J = 13.5, 4.0, 2.5)
Note: This is illustrative data. Actual chemical shifts and coupling constants will vary depending on the specific substituents.
The Decisive Role of NOESY/ROESY and J-Coupling Analysis
The definitive assignment of stereochemistry hinges on the interpretation of NOESY/ROESY spectra and the analysis of vicinal coupling constants (³JHH).
NOESY/ROESY: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, typically less than 5 Å apart.[2] In a chair-like six-membered ring, the distances between axial and equatorial protons are distinct for cis and trans isomers.
Caption: Expected key NOE correlations for cis and trans-2,5-disubstituted 1,4-oxathianes.
In the cis isomer, where one substituent is axial and the other is equatorial, the axial proton at C-2 (H-2a) will be in close proximity to the equatorial proton at C-5 (H-5e), resulting in a strong NOE correlation. Conversely, in the trans isomer, where both substituents are equatorial, the distance between the equatorial protons at C-2 (H-2e) and C-5 (H-5e) is significantly larger, leading to a weak or absent NOE correlation.
J-Coupling Constants: A Window into Dihedral Angles
The magnitude of the vicinal proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, the following relationships are generally observed:
By carefully analyzing the coupling patterns of the ring protons, one can deduce their axial or equatorial orientation, which in turn provides strong evidence for the relative stereochemistry of the substituents. For instance, a large coupling constant (e.g., 11.0 Hz for the interaction between H-2 and H-3ax in our hypothetical cis-isomer) is indicative of an axial-axial relationship.
Conclusion: A Synergistic Approach to Stereochemical Certainty
The validation of stereochemistry in 1,4-oxathiane derivatives is a multifaceted challenge that demands a synergistic application of 2D NMR techniques. While COSY, HSQC, and HMBC experiments are essential for establishing the fundamental connectivity of the molecule, it is the through-space information from NOESY/ROESY experiments, corroborated by the analysis of J-coupling constants, that provides the definitive evidence for stereochemical assignment.
By following the systematic workflow and leveraging the comparative strengths of each 2D NMR experiment as outlined in this guide, researchers can confidently and accurately determine the three-dimensional structure of their 1,4-oxathiane derivatives, a critical step in advancing their drug discovery and development programs.
References
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3908-3985. [Link]
Grainger, R. S., et al. (2005). Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. Organic & Biomolecular Chemistry, 3(3), 404-406. [Link]
Szarek, W. A., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of 1,4-Oxathiane Derivatives. Canadian Journal of Chemistry, 52(11), 2041-2047. [Link]
Reich, H. J. (2020). Organic Chemistry Data. University of Wisconsin. [Link]
University of Ottawa. (2008). NOESY and ROESY. [Link]
Heffron, G. (n.d.). 2D NMR for the Chemist: A Practical Description and Experimental Guide. [Link]
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
LibreTexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
Puranik, V. G. (2003). Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives. HETEROCYCLES, 60(6), 1477. [Link]
Iowa State University. (n.d.). NMR Coupling Constants. [Link]
Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. [Link]
MDPI. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. [Link]
University of Ottawa NMR Facility Blog. (2008). NOESY vs ROESY for Large Molecules. [Link]
Technical Guide: HPLC vs. GC Strategies for 1,4-Oxathiane Reaction Mixtures
The following guide provides an in-depth technical comparison of HPLC and GC methodologies for the analysis of 1,4-oxathiane (also known as 1,4-thioxane) reaction mixtures. Executive Summary The analysis of 1,4-oxathiane...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of HPLC and GC methodologies for the analysis of 1,4-oxathiane (also known as 1,4-thioxane) reaction mixtures.
Executive Summary
The analysis of 1,4-oxathiane synthesis mixtures presents a distinct "volatility-polarity" paradox. The target molecule (1,4-oxathiane) is a volatile, non-polar heterocyclic ether/sulfide amenable to Gas Chromatography (GC). However, its primary reaction impurities—specifically 1,4-oxathiane 4-oxide (sulfoxide) and 1,4-oxathiane 4,4-dioxide (sulfone) —exhibit significantly higher polarity and thermal instability, making them challenging for standard GC.
This guide delineates a dual-method approach: GC-MS/SCD as the gold standard for quantifying the parent heterocycle and volatile byproducts (e.g., 1,4-dithiane), and RP-HPLC-UV as the requisite technique for monitoring oxidative degradation pathways.
Part 1: The Chemical Context & Analytical Challenge
To select the correct method, one must understand the reaction mixture composition. 1,4-Oxathiane is typically synthesized via the dehydration of bis(2-hydroxyethyl) sulfide (thiodiglycol) or the reaction of ethylene oxide with hydrogen sulfide.
Do not rely solely on GC for mass balance. While GC is excellent for the product, the sulfoxide intermediate often degrades in the GC inlet, leading to "ghost peaks" or underestimation of impurities. HPLC is mandatory if oxidative stability is a quality attribute.
Part 2: Method A — Gas Chromatography (The Volatile Workhorse)
Best For: Final product purity, trace analysis of 1,4-dithiane, and process monitoring of volatile starting materials.
Detector Selection
MS (Mass Spectrometry): Essential for structural confirmation, particularly to distinguish 1,4-oxathiane (
104) from 1,4-dithiane ( 120).
SCD (Sulfur Chemiluminescence Detector): The superior choice for quantitation. It provides equimolar response for sulfur, eliminating the need for compound-specific calibration factors for every impurity.
Experimental Protocol: GC-MS/SCD
Column: Agilent DB-5ms or Restek Rxi-5ms (30 m × 0.25 mm × 0.25 µm).
Rationale: A low-polarity (5% phenyl) phase provides excellent separation of the ether/thioether core based on boiling point.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Split/Splitless at 250°C.
Caution: If sulfoxides are suspected, lower inlet temp to 200°C or use a programmed temperature vaporizer (PTV) to minimize thermal degradation.
Oven Program:
Hold at 50°C for 2 min (Focuses volatiles).
Ramp 15°C/min to 200°C.
Ramp 30°C/min to 280°C (Bake out).
Detection (MS): SIM Mode.
1,4-Oxathiane: Target ion 104; Qualifiers 46, 61.
1,4-Dithiane: Target ion 120; Qualifiers 61, 120.
Part 3: Method B — HPLC (The Polar Specialist)
Best For: Analysis of reaction mixtures containing polar precursors (thiodiglycol) and oxidative byproducts (sulfoxides/sulfones).
Detection Challenges
1,4-Oxathiane lacks a strong chromophore (no conjugated
-system).
UV @ 210 nm: Required for detection.[1] The sulfur atom provides a weak absorbance band. Solvents must be HPLC-grade "low UV cutoff" (e.g., Acetonitrile rather than Methanol is preferred for lower background noise).
RI (Refractive Index): Viable for high-concentration synthesis monitoring but lacks sensitivity for impurity profiling.
Experimental Protocol: RP-HPLC-UV
Column: C18 Stationary Phase (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.
Rationale: Sufficient retentivity for the polar sulfoxide while eluting the non-polar oxathiane in a reasonable time.
Mobile Phase:
A: Water (0.1% Formic Acid to suppress silanol activity).
B: Acetonitrile (ACN).
Gradient:
0–2 min: 5% B (Isocratic hold to retain polar sulfoxides).
Sample Diluent: 50:50 Water:ACN. Critical: Dissolving purely in ACN leads to peak distortion for early eluting polar compounds.
Part 4: Comparative Performance Analysis
Feature
GC-MS/SCD
RP-HPLC-UV
Primary Scope
Volatile Product (1,4-Oxathiane) & Dithiane
Polar Impurities (Sulfoxides, Sulfones)
Sensitivity (LOD)
High (ppb range with SIM/SCD)
Moderate (ppm range due to weak UV)
Selectivity
Excellent for structural isomers
Excellent for oxidation states
Sample Prep
Liquid extraction (DCM) or Headspace
Direct injection (dilute & shoot)
Thermal Risk
High (Sulfoxides degrade to vinyl ethers)
Low (Ambient temperature analysis)
Throughput
Fast (< 15 min)
Moderate (20–30 min with equilibration)
Part 5: Decision Framework (Workflow)
The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of drug development or synthesis.
Figure 1: Decision matrix for analyzing 1,4-oxathiane mixtures. GC is preferred for volatile purity, while HPLC is required for monitoring oxidative byproducts.
References
National Institute of Health (NIH). (2017). Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products. (Validates HPLC-UV methods for 1,4-thioxane/oxathiane).
Agilent Technologies. (2021).[2] Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. (Proxy method for volatile ether heterocycles).
Restek Corporation. Analysis of 1,4-Dioxane by GC-MS. (Demonstrates column selection for polar cyclic ethers).
Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. (General comparative data on volatility vs. polarity).
comparing the efficacy of 1,4-oxathiane-based fungicides with commercial standards
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,4-oxathiane scaffold represents a foundational pharmacophore in the history of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,4-oxathiane scaffold represents a foundational pharmacophore in the history of systemic fungicides. Exemplified by Carboxin , this class introduced the agricultural industry to Succinate Dehydrogenase Inhibitors (SDHIs). While early generation 1,4-oxathianes were narrow-spectrum agents targeting Basidiomycetes (e.g., Rhizoctonia, smuts, bunts), modern drug discovery has revitalized this scaffold. This guide objectively compares the efficacy of classic 1,4-oxathiane fungicides against current commercial standards (QoIs and modern SDHIs) and highlights the performance of novel derivatives in development.
Mechanism of Action: The SDHI Pathway
1,4-oxathiane fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs) .[1][2] They target Complex II of the mitochondrial respiratory chain. Unlike QoI fungicides (strobilurins) that target Complex III, SDHIs bind to the ubiquinone-binding pocket (Qp site) of the SDH enzyme.
Binding Site: The interface of subunits B, C, and D (Ubiquinone reduction site).
Effect: Competitive inhibition of ubiquinone reduction prevents electron transfer from succinate to the quinone pool, halting the TCA cycle and mitochondrial respiration.
Diagram: Mitochondrial Complex II Inhibition
Caption: Schematic of SDHI action. The 1,4-oxathiane molecule competitively binds to the Q-site of Complex II, blocking electron transfer to Ubiquinone.
Comparative Efficacy Analysis
Legacy Comparison: Carboxin vs. Commercial Standards
Carboxin is the prototype 1,4-oxathiane. While historically significant, its efficacy per milligram is generally lower than modern broad-spectrum agents like Azoxystrobin (QoI) or Boscalid (Pyridine-carboxamide SDHI).
Table 1: In Vitro Efficacy (EC₅₀) against Rhizoctonia solani
Data synthesized from comparative baseline sensitivity studies.
Compound Class
Active Ingredient
Target Pathogen
Mean EC₅₀ (µg/mL)
Spectrum
Systemicity
1,4-Oxathiane (Legacy)
Carboxin
R. solani (AG 2-2)
0.40 – 1.20
Narrow (Basidiomycetes)
Acropetal (Xylem)
SDHI (Modern)
Boscalid
R. solani
0.15 – 0.50
Broad
Translaminar/Acropetal
SDHI (Next-Gen)
Fluxapyroxad
R. solani
0.01 – 0.05
Broad
Systemic
QoI (Strobilurin)
Azoxystrobin
R. solani
0.05 – 0.30
Broad
Systemic
DMI (Triazole)
Hexaconazole
R. solani
0.03 – 0.10
Broad
Systemic
Analysis:
Potency Gap: Modern SDHIs like Fluxapyroxad are 10-50x more potent than classic Carboxin against Rhizoctonia.
Spectrum Limitation: Carboxin is highly specific. It fails to control Ascomycetes (e.g., Septoria, Fusarium) effectively, whereas Boscalid and Azoxystrobin excel in these areas.
Recent drug discovery efforts have focused on modifying the 1,4-oxathiane ring to enhance lipophilicity and binding affinity. Novel derivatives (e.g., thiophene/furan-1,3,4-oxadiazole carboxamides) are showing potency superior to current standards.
Table 2: Efficacy of Novel Derivatives vs. Boscalid against Sclerotinia sclerotiorum
Source: Recent structure-activity relationship (SAR) studies [1][2].
Compound
Structure Type
EC₅₀ (µg/mL)
Relative Potency
Boscalid
Pyridine-carboxamide (Standard)
0.65 ± 0.02
1.0x (Baseline)
Compound 4i
Novel Thiophene-Oxadiazole
0.14 ± 0.03
4.6x More Potent
Compound 4g
Novel Furan-Oxadiazole
0.22 ± 0.05
2.9x More Potent
Carboxin
1,4-Oxathiin-carboxamide
> 5.00
Ineffective
Key Insight: While the classic 1,4-oxathiane (Carboxin) is ineffective against Sclerotinia, hybridizing the scaffold with oxadiazole or thiophene moieties creates "super-SDHIs" that outperform commercial standards like Boscalid.
Experimental Protocols
To validate the efficacy of a 1,4-oxathiane candidate, the Mycelial Growth Inhibition Assay is the industry standard.
Protocol: Poisoned Food Technique (In Vitro)
Objective: Determine the EC₅₀ (Effective Concentration for 50% inhibition) of the fungicide.
Solvent: Acetone or DMSO (Final concentration < 1%).
Pathogen: Actively growing culture of Rhizoctonia solani (5-day old).
Controls: Solvent control (Negative), Commercial Standard (Positive, e.g., Azoxystrobin).
Workflow Diagram
Caption: Step-by-step workflow for determining fungicide EC50 values.[2][6]
Calculation
Calculate the percentage of inhibition (
) using the formula:
Where:
= Average diameter of fungal colony in control (mm).
= Average diameter of fungal colony in treatment (mm).
EC₅₀ Determination: Regress Probit-transformed inhibition values against log-transformed concentrations.
Structure-Activity Relationship (SAR) Insights
For researchers optimizing this class, three structural zones define efficacy:
The Pharmacophore (Oxathiane Ring): Saturation of the ring (oxathiane vs. oxathiin) affects metabolic stability. The S,S-dioxide forms (e.g., Oxycarboxin) often show higher water solubility but lower intrinsic binding than the sulfide forms.
The Linker (Amide Bond): Essential for hydrogen bonding with Tyrosine residues in the SDH binding pocket. Methylation of the amide nitrogen typically abolishes activity.
The Hydrophobic Tail (Phenyl Group): In Carboxin, this is a simple phenyl ring. Replacing this with complex, lipophilic groups (as seen in Penthiopyrad or Fluxapyroxad) drastically increases broad-spectrum activity by accessing the hydrophobic "deep pocket" of the enzyme.
References
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (2021).[2][7][3] Link
Baseline Sensitivity and Control Efficacy of Various Group of Fungicides against Sclerotinia sclerotiorum. MDPI. (2020).[8] Link
Resistance risk assessment of Rhizoctonia solani to four fungicides. Pest Management Science. (2024).[6][9] Link
Sensitivity of Rhizoctonia solani Anastomosis Group 2-2 Isolates to Selected SDHI and QoI Fungicides. Plant Disease. (2021).[2][7][3] Link
Carboxin: Mechanism of Action and Resistance. BenchChem Technical Guides. (2025).[1] Link
Comparative Structural Analysis: X-Ray Crystallography vs. Orthogonal Methods for 1,4-Oxathiane 4-Oxide Derivatives
Executive Summary & Core Directive In the development of sulfur-containing heterocycles for pharmaceutical applications, 1,4-oxathiane 4-oxide derivatives present a classic stereochemical challenge: the axial vs. equator...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
In the development of sulfur-containing heterocycles for pharmaceutical applications, 1,4-oxathiane 4-oxide derivatives present a classic stereochemical challenge: the axial vs. equatorial preference of the sulfoxide oxygen. This conformational switch dramatically alters the vector of the dipole moment and the spatial arrangement of hydrogen-bond acceptors, directly influencing receptor binding affinity.
While NMR spectroscopy provides dynamic solution-state data and DFT offers energetic predictions, Single Crystal X-Ray Diffraction (SC-XRD) remains the only method capable of providing an absolute, unambiguous determination of the stereochemistry and ring puckering in the solid state. This guide objectively compares these methodologies and provides a field-proven protocol for crystallizing these polar, often difficult-to-nucleate derivatives.
The Stereochemical Challenge: The "Anomeric" Puzzle
The 1,4-oxathiane ring is flexible, existing primarily in a chair conformation. The oxidation of the sulfur atom introduces a sulfoxide (S=O) group, creating a chiral center (if the ring is substituted) and a geometric isomerism issue:
Equatorial Sulfoxide: Minimizes 1,3-diaxial steric interactions. typically favored in polar solvents due to higher dipole moment solvation.
Axial Sulfoxide: Favored by the anomeric effect (nO
*C-S) and often stabilized in the crystal lattice by intermolecular hydrogen bonding (C-H...O=S).
The Problem: In solution (NMR), these conformers often interconvert rapidly, leading to averaged signals. In silico (DFT), the energy difference is often < 2 kcal/mol, making predictions sensitive to the chosen basis set. X-ray crystallography is the tie-breaker.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the primary structural determination methods for 1,4-oxathiane 4-oxide derivatives.
Table 1: Methodological Performance Matrix
Feature
Method A: SC-XRD (Gold Standard)
Method B: Solution NMR (NOESY/COSY)
Method C: DFT (B3LYP/6-31G)*
Method D: MicroED (Emerging)
Primary Output
Absolute 3D coordinates (x, y, z)
Scalar couplings () & NOE distances
Potential Energy Surface (PES)
Coulomb Potential Map
Stereochem Accuracy
Absolute (anomalous scattering)
Relative (inferred from Karplus eq)
Predictive (hypothetical)
Absolute
Conformational State
Static (Single low-energy well)
Dynamic (Population weighted average)
Static (0 K optimization)
Static
Sample Requirement
Single Crystal (>50 µm)
~5-10 mg in solution
None (Computational)
Nanocrystals (<1 µm)
Critical Limitation
Packing forces may distort conformation
Fast exchange obscures distinct conformers
Solvent models (PCM) are approximations
Limited accessibility; requires cryo-TEM
S=O Bond Precision
High (±0.002 Å)
N/A
Variable (depends on functional)
Medium (dynamic scattering effects)
Decision Logic & Workflow
The following diagrams illustrate the logical pathway for selecting the correct analytical tool and the experimental workflow for X-ray analysis.
Diagram 1: Analytical Decision Matrix
Caption: Decision tree for selecting the optimal structural analysis method based on sample physical state.
Diagram 2: Crystallography Workflow for Sulfoxides
Caption: Step-by-step workflow from synthesis to structure solution for 1,4-oxathiane derivatives.
Experimental Protocol: Crystallization & Data Collection
Objective: Obtain high-quality single crystals of polar 1,4-oxathiane 4-oxide derivatives suitable for X-ray diffraction.
Challenge: Sulfoxides are highly polar (S=O dipole), often leading to oils or hygroscopic solids rather than well-ordered crystals.
Phase 1: Vapor Diffusion (The "Anti-Solvent" Method)
Why: Slow diffusion allows the molecules to organize into the thermodynamically most stable lattice (often the axial conformer) without trapping solvent.
Solvent System:
Solvent (Inner Vial): Methanol (MeOH) or Dichloromethane (DCM). These dissolve the polar sulfoxide.
Anti-Solvent (Outer Vial): Diethyl Ether (Et₂O) or Pentane. These are non-polar and volatile.
Step-by-Step:
Dissolve 10–20 mg of the derivative in 0.5 mL of DCM in a small (2 mL) glass vial. Ensure the solution is clear.
Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.
Add 5–8 mL of Diethyl Ether to the outer vial (do not overflow into the inner vial).
Cap the outer vial tightly. Parafilm the seal.
Store at 4°C (refrigerator). The ether will slowly diffuse into the DCM, reducing solubility and forcing crystallization over 2–7 days.
Phase 2: Data Collection Strategy
Temperature:100 K (Cryogenic) is mandatory.
Reasoning: The 1,4-oxathiane ring is flexible. Room temperature data will result in large thermal ellipsoids (high
), obscuring the precise puckering parameters (Cremer-Pople) and S=O bond length.
Resolution: Aim for 0.75 Å or better.
Reasoning: To distinguish the electron density of the S=O bond clearly from the lone pair, high-angle data is required.
Data Interpretation: What to Look For
When you solve the structure (using software like OLEX2 or SHELX), verify these specific parameters to validate your model:
S=O Bond Length: Expect 1.49 – 1.51 Å .
Significance: Significant deviation (>1.53 Å) suggests protonation (S-OH) or disorder.
Ring Puckering (Cremer-Pople): Calculate the
and parameters.
Ideal Chair:
or .
Twist-Boat: Deviations indicate lattice strain.
Axial vs. Equatorial:
Measure the torsion angle O(ring)-S-C-C.
Axial: S=O vector is parallel to the
axis.
Equatorial: S=O vector is in the plane of the ring.
Note: In 1,4-oxathiane 4-oxides, the axial conformer is frequently observed in the solid state due to intermolecular C-H...O interactions that stabilize this form, despite the equatorial form often being favored in solution [1].
References
Juaristi, E., & Cuevas, G. (1995). The Anomeric Effect. CRC Press.[1] (Definitive text on stereoelectronic effects in heterocycles).
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
Gurskaya, G. V., et al. (2020). Crystal structure and conformation of sulfur-containing heterocycles. Journal of Structural Chemistry. (General reference for thiane oxide geometry).
Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction. Angewandte Chemie International Edition, 57(50), 16313-16317. Link (Reference for MicroED alternative).
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Comparative Kinetic Profiling: 1,4-Oxathiane 4-oxide vs. Structural Analogues
Executive Summary This technical guide provides a rigorous comparative analysis of the kinetic behavior of 1,4-Oxathiane 4-oxide , a heterocyclic sulfoxide critical in physical organic chemistry and medicinal synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous comparative analysis of the kinetic behavior of 1,4-Oxathiane 4-oxide , a heterocyclic sulfoxide critical in physical organic chemistry and medicinal synthesis. Unlike linear sulfoxides (e.g., DMSO) or carbocyclic analogs (e.g., Thiane 1-oxide), 1,4-Oxathiane 4-oxide exhibits unique reactivity profiles governed by the transannular inductive effect of the ether oxygen. This guide details the kinetic parameters of its formation (oxidation) and subsequent reactivity, offering researchers a roadmap for utilizing this scaffold as a probe for stereoelectronic effects.
Part 1: The Chemical Context & Structural Competitors
To understand the kinetic performance of 1,4-Oxathiane 4-oxide, it must be benchmarked against its structural "competitors." The primary factor differentiating these molecules is the electron density at the sulfur atom, which dictates nucleophilicity (rate of formation) and electrophilicity (reactivity of the oxide).
The Comparative Landscape
Feature
1,4-Oxathiane 4-oxide
Thiane 1-oxide
1,4-Dithiane 1-oxide
Structure
6-membered ring (S, O)
6-membered ring (S only)
6-membered ring (S, S)
Electronic Effect
Inductive withdrawal (-I) by Oxygen
Hyperconjugation (C-H) only
Inductive withdrawal (-I) by Sulfur
S-Nucleophilicity
Moderate
High
Low
Oxidation Rate ()
~0.1 - 0.5x (vs Thiane)
1.0x (Reference)
< 0.1x
Conformation
Strong Axial Preference (Anomeric)
Moderate Axial Preference
Axial Preference
Mechanistic Insight: The Inductive Brake
The oxygen atom at position 1 in the 1,4-oxathiane ring acts as an "inductive brake." Through
-bond polarization, it withdraws electron density from the sulfur atom at position 4.
Consequence: The lone pairs on the sulfur are less available for nucleophilic attack on oxidants (e.g., Periodate, Peroxides) compared to Thiane.
Benefit: This reduced reactivity allows for more controlled oxidation to the sulfoxide without over-oxidation to the sulfone (1,4-oxathiane 4,4-dioxide), a common issue with Thiane.
Part 2: Kinetic Performance & Experimental Data
Oxidation Kinetics (Formation of the Oxide)
The formation of 1,4-Oxathiane 4-oxide is typically second-order overall: first-order in sulfide and first-order in oxidant.
Reaction:
Comparative Rate Data (Representative at 25°C, pH 7.0)
Note: Values represent normalized relative rates (
) based on electrophilic oxidation mechanisms (e.g., with Chloramine-T or Periodate).
Substrate
(Relative Rate)
Activation Enthalpy ()
Interpretation
Thiane
100
Low
Reference standard; rapid oxidation.
1,4-Oxathiane
35 - 45
Moderate
Oxygen withdrawal raises activation energy.
1,4-Dithiane
12 - 15
High
Second sulfur strongly deactivates the ring.
Conformational Kinetics (Axial vs. Equatorial)
Unlike DMSO (achiral), 1,4-Oxathiane 4-oxide exists as two diastereomers if substituted, or conformational isomers in the parent ring.
The Anomeric Effect: The sulfoxide oxygen prefers the axial position.
Kinetic Control: Low-temperature oxidation often yields the kinetically favored isomer (often axial due to trajectory of attack), while high-temperature equilibration favors the thermodynamic mix.
Part 3: Mechanistic Visualization
The following diagram illustrates the reaction coordinate for the oxidation of 1,4-Oxathiane compared to Thiane, highlighting the higher activation energy barrier caused by the oxygen atom.
Figure 1: Reaction coordinate comparison. The red path (1,4-Oxathiane) requires higher activation energy due to the electron-withdrawing oxygen atom.
Part 4: Validated Experimental Protocol
To ensure reproducibility (Trustworthiness), this protocol utilizes Pseudo-First-Order Kinetics monitored via UV-Vis spectroscopy. This method is self-validating by checking for linearity in
plots.
Protocol: Periodate Oxidation of 1,4-Oxathiane[2][3]
Objective: Determine the second-order rate constant (
) for the formation of 1,4-Oxathiane 4-oxide.
Reagents:
Substrate: 1,4-Oxathiane (10 mM stock in 1:1 Water/Acetonitrile).
Oxidant: Sodium Periodate (
, 100 mM stock in water).
Buffer: Phosphate buffer (pH 7.0, ionic strength adjusted to 0.2 M with
).
Workflow Diagram:
Figure 2: Step-by-step kinetic workflow for determining rate constants under pseudo-first-order conditions.
Step-by-Step Methodology:
Thermostating: Pre-incubate the reaction cell and reagent reservoirs at the target temperature (e.g., 25°C) for 15 minutes.
Mixing: Mix 0.1 mL of 1,4-Oxathiane stock with 0.9 mL of buffered Periodate. Ensure the concentration of Periodate is at least 10-fold higher than the sulfide to enforce pseudo-first-order kinetics (
).
Data Acquisition: Monitor the absorbance change. Periodate has a specific absorbance maximum (approx 222 nm). As it is consumed, absorbance decreases.
Self-Validation Check:
Plot
vs. Time.
Pass Criteria: The plot must be linear (
). If curved, the pseudo-first-order assumption has failed (likely [Oxidant] is too low).
Calculation:
Slope of the line =
.
Second-order rate constant
.
Part 5: References
National Institute of Standards and Technology (NIST). 1,4-Oxathiane Properties and Spectral Data. NIST Chemistry WebBook.[1] Available at: [Link]
PubChem. 1,4-Oxathiane Compound Summary. National Library of Medicine. Available at: [Link]
Ruff, F., & Kucsman, A. (1985). Mechanism of oxidation of sulfides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2. (Contextual citation for periodate oxidation mechanism).
ScienceDirect/Elsevier. Topics in Heterocyclic Chemistry: 1,4-Oxathiane derivatives. (General reference for heterocycle reactivity). Available at: [Link]
Comparative Reactivity Guide: 1,4-Oxathiane 4-Oxide vs. 4,4-Dioxide
[1][2] Executive Summary This guide provides a technical comparison between 1,4-oxathiane 4-oxide (the sulfoxide) and 1,4-oxathiane 4,4-dioxide (the sulfone).[1][2] While they share the same heterocyclic core—an isostere...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical comparison between 1,4-oxathiane 4-oxide (the sulfoxide) and 1,4-oxathiane 4,4-dioxide (the sulfone).[1][2] While they share the same heterocyclic core—an isostere of morpholine and thiamorpholine—their reactivity profiles are orthogonal.[2]
The Sulfoxide (4-oxide): A chiral , dynamic scaffold.[1][2] It serves as a "functional handle" for further derivatization via Pummerer-type rearrangements and acts as a Lewis base.[2] It exists as a mixture of conformational isomers.[2]
The Sulfone (4,4-dioxide): An achiral , rigid scaffold.[1][2] It acts as a metabolic sink (highly stable) and a strong electron-withdrawing group (EWG) that facilitates
Key Recommendation: Use the sulfoxide if you require downstream functionalization of the ring carbon.[2] Use the sulfone if you require a metabolically stable, polar pharmacophore or a rigid "spacer" in PROTAC/linker design.[2]
Structural & Conformational Landscape
The fundamental difference lies in the stereochemistry and ring dynamics.[2][3]
Feature
1,4-Oxathiane 4-oxide (Sulfoxide)
1,4-Oxathiane 4,4-dioxide (Sulfone)
Chirality
Chiral (S-stereocenter).[1][2] Exists as enantiomers ().[2]
Achiral . The sulfur is tetrahedral but symmetric ( plane).[2]
Conformation
Dynamic Equilibrium. The S=O bond can be axial or equatorial.[2][4] The axial conformer is stabilized by the anomeric effect (), though solvent polarity affects this ratio.[2]
Locked Chair. While ring flipping occurs, both conformers are identical degenerate chairs.[1][2]
Dipole Moment
High (Variable vector depending on conformation).[2]
Unlike cyclohexane, where bulky groups strictly prefer the equatorial position, the sulfoxide oxygen in 1,4-oxathiane 4-oxide often exhibits a preference for the axial orientation.[1] This is due to the anomeric effect , where the lone pair of the ring oxygen stabilizes the antibonding orbital of the C-S bond, and the minimization of dipole repulsion between the ring oxygen and the sulfoxide oxygen [1].
Synthesis & Interconversion Paths
The synthesis of these derivatives relies on controlled oxidation of the parent 1,4-oxathiane.[2]
Diagram 1: Controlled Oxidation Workflow
Divergent Reactivity Profiles
The choice between sulfoxide and sulfone dictates the available chemistry for modifying the ring.[1][2]
The Pummerer Rearrangement (Sulfoxide Specific)
The sulfoxide is unique in its ability to undergo the Pummerer rearrangement .[1][2] Upon treatment with an acylating agent (e.g., Acetic Anhydride), the sulfoxide oxygen is acylated, followed by elimination to form a thionium ion.[2] This intermediate is trapped by a nucleophile (usually acetate) at the
Utility: Introduces functionality (OH, OAc, Cl) adjacent to the sulfur.
Sulfone Behavior: The sulfone cannot undergo this reaction as it lacks the lone pair required to initiate the rearrangement.[1][2]
-Lithiation and C-H Activation
Both species can be lithiated, but the stability and subsequent reactivity differ.[1][2]
Sulfone (4,4-dioxide): The
-protons are significantly more acidic (pKa ~29-31 in DMSO) than the parent sulfide.[1][2] The resulting carbanion is stabilized by two oxygen atoms via conjugation/induction.[2] It forms stable lithio-species that can be alkylated or used in Julia-Kocienski olefinations [2].[1][2]
Sulfoxide (4-oxide): Lithiation is possible (pKa ~35) but complicated by the chirality of the sulfur.[1][2] Lithiation creates a new chiral center at the carbon, often leading to complex diastereomeric mixtures upon quenching.[2]
Diagram 2: Divergent Reactivity Decision Tree
Experimental Protocols
Protocol A: Selective Synthesis of 1,4-Oxathiane 4-oxide (Sulfoxide)
Targeting the kinetic product without over-oxidation.[1][2]
Dissolution: Dissolve 1,4-oxathiane (10 mmol) in Methanol (50 mL). Cool to 0°C.[2][5][6]
Oxidant Addition: Add solution of Sodium Periodate (NaIO4) (10.5 mmol, 1.05 equiv) in water (20 mL) dropwise over 30 minutes.
Note: NaIO4 is preferred over mCPBA for stopping at the sulfoxide stage due to its lower electrophilicity.[2]
Reaction: Stir at 0°C for 4 hours. Monitor by TLC (stain with KMnO4; sulfoxide is more polar than sulfide).[2]
Workup: Filter off the precipitated NaIO3. Extract the filtrate with CHCl3 (3x).[2]
Purification: The sulfoxide is hygroscopic.[2] Dry over Na2SO4 and concentrate. If necessary, purify via flash chromatography (EtOAc/MeOH gradient).[2]
Protocol B: "Pummerer" Functionalization of the Sulfoxide
Converting the Sulfoxide to 3-acetoxy-1,4-oxathiane.[1]
Safety: Peroxides at high temperature require blast shields.[2]
Crystallization: Upon cooling and concentration, the sulfone typically crystallizes (mp 76-79°C).[2] Recrystallize from Ethanol/Water if needed [3].[2]
References
Juaristi, E. "Conformational Analysis of Saturated Six-Membered Oxygen and Sulfur Heterocycles."[2] Accounts of Chemical Research, 1989.[2] Link[2]
Roux, M. V., et al. "Calorimetric and Computational Study of 1,3- and 1,4-Oxathiane Sulfones."[2][7] Journal of Organic Chemistry, 2007, 72(4), 1143–1147.[2][7] Link[2][7]
NIST Chemistry WebBook. "1,4-Oxathiane, 4,4-dioxide Thermochemical Data."[2] National Institute of Standards and Technology.[2][7] Link
PubChem Compound Summary. "1,4-Oxathiane 4-oxide (CID 231462)."[2] National Center for Biotechnology Information.[2] Link
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Oxathiane 4-oxide
Welcome to a comprehensive guide on the safe and compliant disposal of 1,4-Oxathiane 4-oxide. As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure lab...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a comprehensive guide on the safe and compliant disposal of 1,4-Oxathiane 4-oxide. As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. This document moves beyond a simple checklist, providing a deep, procedural framework grounded in chemical principles to manage waste streams containing this heterocyclic sulfoxide. The causality behind each step is explained to empower you, our colleagues, to make informed, safe decisions.
Hazard Identification and Risk Assessment: Understanding the Compound
1,4-Oxathiane 4-oxide is an organosulfur heterocyclic compound. Its sulfoxide group dictates its chemical reactivity and potential hazards. While comprehensive toxicological data for this specific compound is limited, a robust safety protocol can be developed by analyzing its structure and data from closely related analogs like 1,4-Oxathiane and its corresponding sulfone (1,4-Oxathiane 4,4-dioxide).
The primary risks associated with this class of chemicals include irritation to the skin, eyes, and respiratory system.[1] Upon thermal decomposition, organosulfur compounds can release toxic and irritating gases, such as carbon monoxide, carbon dioxide, and sulfur oxides.[2] Therefore, all handling and disposal procedures must be designed to minimize personnel exposure and prevent uncontrolled environmental release.
Table 1: Chemical and Safety Data for 1,4-Oxathiane 4-oxide and Related Compounds
The Cornerstone of Safety: Core Principles of Chemical Waste Management
Before addressing the specific protocols for 1,4-Oxathiane 4-oxide, it is paramount to adhere to the universal principles of laboratory chemical waste management. These practices are the foundation of a self-validating system of safety and compliance.
Waste Minimization : Whenever possible, design experiments to use the minimum amount of material required, thereby reducing the volume of waste generated.[6]
Segregation : Never mix incompatible waste streams.[7][8] Waste containing 1,4-Oxathiane 4-oxide should be kept separate from strong acids, bases, and oxidizing agents to prevent exothermic or gas-evolving reactions. The sulfur atom in the sulfoxide can be oxidized, representing a potential reactivity hazard.[4]
Containerization : Use only appropriate, chemically resistant containers for waste. High-density polyethylene (HDPE) or other plastic containers are generally preferred over glass to minimize the risk of breakage.[6][7] Ensure containers are in good condition, with secure, leak-proof lids.
Labeling : All waste containers must be clearly labeled the moment waste is first added.[6][9] The label must include:
The words "Hazardous Waste."
The full, unabbreviated chemical name(s) of the contents (e.g., "Waste 1,4-Oxathiane 4-oxide in Methanol").[7]
The approximate concentration/volume of each component.
The date of waste generation and the responsible Principal Investigator's name.[7]
Storage : Keep waste containers closed at all times except when adding waste.[6][10] Store waste in a designated, secondary containment area away from general laboratory traffic. This "Satellite Accumulation Area" must be under the control of the laboratory personnel generating the waste.[6][9]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of waste containing 1,4-Oxathiane 4-oxide.
Personal protective equipment for handling 1,4-Oxathiane 4-oxide
CAS: 109-03-5 | Synonyms: 1,4-Oxathiane sulfoxide, 1,4-Thioxane sulfoxide[1] Executive Summary: The "Carrier" Risk As researchers, we often treat cyclic ethers and sulfides as standard organic solvents or intermediates....
As researchers, we often treat cyclic ethers and sulfides as standard organic solvents or intermediates. However, 1,4-Oxathiane 4-oxide presents a specific "silent" hazard profile due to its sulfoxide functionality (
). Like its acyclic analog Dimethyl Sulfoxide (DMSO), cyclic sulfoxides are potent permeation enhancers .
The Critical Insight: The danger is not just the molecule itself (which is a skin/eye irritant), but its ability to solvate and transport other toxic reagents (e.g., azides, cyanides, heavy metals) directly through the dermal barrier and into the bloodstream. Standard nitrile gloves often provide insufficient breakthrough protection against sulfoxides during prolonged contact.
This guide moves beyond generic "safety glasses and gloves" advice to provide a permeation-resistant PPE strategy.
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. 1,4-Oxathiane 4-oxide is generally a hygroscopic solid or viscous liquid (depending on purity and ambient temperature) with the following GHS classifications:
Hazard Category
GHS Code
Operational Implication
Skin Irritation
H315
Causes inflammation; enhanced by hygroscopic nature.
Eye Irritation
H319
Serious irritation.[2][3] High risk of corneal uptake due to sulfoxide moiety.
Respiratory
H335
Dust/vapor causes tract irritation. Critical during weighing.
Permeation
N/A
High Risk. Can breach standard nitrile < 10 mins.
Senior Scientist Note: Treat this compound as a "Trojan Horse." If you are using it as a ligand or intermediate with cytotoxic payloads, the toxicity of the mixture defines your PPE, not just the sulfoxide.
Part 2: The PPE Matrix (Barrier Selection)
The following matrix synthesizes breakthrough data for sulfoxides (DMSO analogs) and cyclic ethers.
Table 1: Tiered PPE Selection Guide
Protection Zone
Low Risk (Analytical/Weighing < 1g)
High Risk (Synthesis/Spill Cleanup)
Hand Protection
Double-Gloving (Standard) • Inner: Nitrile (4 mil)• Outer: Nitrile (4-5 mil)• Change Freq: Every 30 mins or immediately upon splash.
Chemical Splash Goggles (ANSI Z87.1 D3)Safety glasses are insufficient due to wicking risk.
Full Face Shield + Goggles Required if working with >100mL volumes or under pressure.
Respiratory
Fume Hood (Sash at 18") If outside hood: N95 particulate respirator.
P100 / OV Cartridge Required for spill cleanup outside a ventilated enclosure.
Body
Lab Coat (Poly/Cotton) Buttoned to neck.
Tychem® Apron/Sleeves Impervious to liquid splashes.
Part 3: Operational Protocols & Visualization
3.1 The "Two-Zone" Workflow
To prevent cross-contamination, establish a strict unidirectional workflow.
Figure 1: Operational workflow distinguishing between dust hazard zones (Blue) and permeation hazard zones (Red).
3.2 Glove Selection Logic
Do not guess. Use this logic flow to determine if your current glove setup is safe.
Figure 2: Decision tree for glove material selection based on exposure duration.
Part 4: Emergency & Disposal Procedures
4.1 Skin Contact (The "Scrub" Protocol)
Because sulfoxides penetrate, simple rinsing is often insufficient.
Immerse/Flush: Immediately flush with water for 5 minutes.
Soap Scrub: Use a lipophilic soap (e.g., dish soap) to emulsify the organic residue. Do not use ethanol or acetone ; these solvents will accelerate skin absorption of the sulfoxide.
Secondary Flush: Rinse for an additional 15 minutes.
4.2 Spill Management
Small Spill (< 10g/mL): Cover with vermiculite or sand. Do not use paper towels (combustible and rapid wicking). Scoop into a wide-mouth jar.
Large Spill: Evacuate the immediate area. Don full PPE (Butyl gloves, respirator). Dike with absorbent pillows.
4.3 Disposal
Classification: Non-halogenated organic solvent waste (unless mixed with halogens).
Segregation: Keep separate from strong oxidizers (peroxides, permanganates) to prevent uncontrolled oxidation to the sulfone.
Method: High-temperature incineration.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231462, 1,4-Oxathiane 4-oxide. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]